Perlapine
Description
structure; RN given refers to parent cpd
Structure
3D Structure
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)-11H-benzo[c][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-21-10-12-22(13-11-21)19-17-8-4-2-6-15(17)14-16-7-3-5-9-18(16)20-19/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRPUAKXMQAFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048758 | |
| Record name | Perlapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1977-11-3 | |
| Record name | Perlapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1977-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perlapine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PERLAPINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291840 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Perlapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-Methyl-1-piperazinyl)-11H-dibenz[b,e]azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERLAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N8UJJ27IM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Perlapine mechanism of action in CNS
An In-depth Technical Guide on the Core Mechanism of Action of Perlapine in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a tricyclic compound belonging to the dibenzazepine class, structurally related to atypical antipsychotics such as clozapine and loxapine.[1][2] Marketed in Japan under the brand names Hypnodine and Pipnodine for its hypnotic and sedative properties, this compound's complex pharmacodynamic profile has garnered interest beyond its primary indication.[1][3] It exhibits a broad spectrum of activity, interacting with multiple neurotransmitter systems within the central nervous system (CNS). This technical guide provides a detailed examination of this compound's mechanism of action, focusing on its receptor binding profile, downstream signaling consequences, and the experimental methodologies used to elucidate these properties. Recent research has also highlighted its utility as a potent and selective agonist for designer receptors exclusively activated by designer drugs (DREADDs), further expanding its application in neuroscience research.[4][5]
Receptor Binding Profile and Quantitative Analysis
This compound's action in the CNS is characterized by its interaction with a wide array of G-protein coupled receptors (GPCRs). Its classification as an atypical agent stems from its multireceptoric engagement, particularly its potent activity at serotonergic and adrenergic receptors relative to its weaker affinity for the dopamine D2 receptor, a hallmark of first-generation antipsychotics.[1][6][7]
Quantitative data from various in vitro binding assays have been compiled to delineate this compound's affinity for key CNS receptors. It is important to note that reported affinity values (IC50 and Ki) can vary between studies, likely due to differences in experimental conditions, tissue preparations, and radioligands used.
Table 1: this compound Receptor Binding Affinities
| Receptor Target | Affinity Metric | Value (nM) | Reference(s) |
|---|---|---|---|
| Dopamine Receptors | |||
| Dopamine D1 | IC50 | 198 | [1] |
| Dopamine D2 | IC50 | 1,803 | [1] |
| Ki | 60 | [5] | |
| Dopamine D4 | Ki | 30 | [5] |
| Serotonin Receptors | |||
| Serotonin 5-HT2A | IC50 | 70 | [1] |
| Ki | 30 | [5] | |
| Adrenergic Receptors | |||
| α1-Adrenergic | IC50 | 19 | [1] |
| α2-Adrenergic | IC50 | 4,945 | [1] |
| Other | |||
| Histamine H1 | - | Potent Antagonist | [1] |
| Muscarinic (Cholinergic) | - | Anticholinergic Activity |[1] |
In addition to its antagonist properties at native receptors, this compound is a potent agonist at several muscarinic-based DREADDs. This activity is crucial for its use as a chemogenetic tool.
Table 2: this compound Agonist Potency at Muscarinic DREADDs
| DREADD Target | Potency Metric | Value (pEC50) | Reference(s) |
|---|---|---|---|
| hM1Dq (excitatory) | pEC50 | 8.38 | [4] |
| hM3Dq (excitatory) | pEC50 | 8.08 | [4] |
| hM4Di (inhibitory) | pEC50 | 7.27 | [4] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Core Mechanisms and Signaling Pathways
This compound's clinical effects and research applications are a direct consequence of its modulation of multiple intracellular signaling cascades. Its polypharmacology results in a complex net effect on neuronal excitability and neurotransmission.
Dopaminergic System Modulation
This compound demonstrates a characteristic atypical antipsychotic profile with a higher affinity for D1 and D4 receptors compared to its relatively weak affinity for the D2 receptor.[1][5] This low D2 receptor affinity is thought to underlie the reduced risk of extrapyramidal side effects compared to typical neuroleptics.[6]
-
D2 Receptor Antagonism: D2 receptors are Gαi-coupled, meaning their activation inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. By weakly antagonizing D2 receptors, this compound can lead to a modest disinhibition of this pathway, potentially increasing cAMP production.
-
D1 Receptor Antagonism: D1 receptors are Gαs-coupled and their activation stimulates adenylyl cyclase. This compound's antagonism at D1 receptors would counteract this effect, leading to a decrease in cAMP.[8] The functional outcome depends on the balance of tonic dopamine stimulation and this compound's relative antagonism at both D1 and D2 receptor subtypes.
-
Dopamine Metabolism: In vivo studies in rats show that this compound administration leads to a dose-dependent increase in the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in the striatum and tuberculum olfactorium, with a potency similar to chlorpromazine.[9] This suggests an increase in dopamine turnover, a common feature of drugs that block dopamine receptors.
Serotonergic System Modulation
This compound is a potent antagonist of the 5-HT2A receptor.[1][5] This is a key feature shared by many atypical antipsychotics and is believed to contribute to their efficacy against negative symptoms of schizophrenia and lower incidence of motor side effects.[10]
-
5-HT2A Receptor Antagonism: 5-HT2A receptors are coupled to the Gαq signaling pathway. Activation of this receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking 5-HT2A receptors, this compound inhibits this entire cascade.
Adrenergic, Histaminergic, and Cholinergic Systems
-
α1-Adrenergic Antagonism: this compound's potent antagonism at α1-adrenergic receptors can contribute to sedative effects and orthostatic hypotension.[1][11]
-
Histamine H1 Antagonism: Potent H1 receptor blockade is a primary contributor to this compound's pronounced sedative and hypnotic effects.[1]
-
Anticholinergic Activity: this compound also possesses anticholinergic properties, likely through antagonism of muscarinic receptors, which can contribute to both therapeutic and side effects.[1]
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro competitive radioligand binding assays. While specific protocols vary between publications, the fundamental methodology remains consistent.
General Protocol: Competitive Radioligand Binding Assay
This technique is used to determine the affinity of an unlabeled drug (the competitor, e.g., this compound) for a specific receptor by measuring its ability to displace a labeled radioactive ligand (the radioligand) that is known to bind to that receptor with high affinity and specificity.
-
Tissue Preparation:
-
A specific brain region rich in the target receptor (e.g., striatum for dopamine receptors) is dissected from a model organism (e.g., rat, calf).[9][12]
-
The tissue is homogenized in a chilled buffer solution to create a suspension of cell membranes containing the receptors.
-
The homogenate is centrifuged, and the resulting pellet containing the membranes is washed and resuspended to a specific protein concentration.
-
-
Binding Assay:
-
Aliquots of the membrane preparation are incubated in assay tubes.
-
A fixed, low concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-SCH 23390 for D1 receptors) is added to all tubes.[13]
-
Increasing concentrations of the unlabeled competitor drug (this compound) are added to the tubes.
-
Control tubes are included to determine total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known, potent unlabeled ligand).
-
-
Incubation and Separation:
-
The mixture is incubated at a specific temperature for a set duration to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).
-
Filters are washed quickly with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification and Analysis:
-
The radioactivity retained on each filter is measured using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor (this compound) concentration. This generates a sigmoidal dose-response curve.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The IC50 value can be converted to a dissociation constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
-
Conclusion
This compound's mechanism of action in the central nervous system is multifaceted, defined by its broad receptor binding profile. Its characterization as an atypical agent is supported by its relatively low affinity for dopamine D2 receptors in conjunction with potent antagonism at 5-HT2A, α1-adrenergic, and H1 receptors. This polypharmacology explains its clinical profile as a sedative-hypnotic and suggests a potential, though unproven, antipsychotic efficacy.[1][9] Furthermore, its potent and selective agonist activity at engineered muscarinic DREADDs makes it an invaluable tool for modern neuroscience research, allowing for precise chemogenetic control of neuronal circuits. A thorough understanding of its complex interactions with CNS signaling pathways is essential for both its clinical application and its use in preclinical research settings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: relationship between stimulation of prolactin secretion and antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of this compound on sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Effective muscarinic DREADD agonist | Hello Bio [hellobio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and dopamine metabolism: prediction of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. gpnotebook.com [gpnotebook.com]
- 12. Biochemical and pharmacological effects of fluthis compound on noradrenaline and acetylcholine systems in some rodent, bovine and crustacean preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of verapamil on the release of different neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Chemical and Pharmacological Profile of Perlapine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perlapine is a tricyclic compound belonging to the dibenzazepine class of molecules. Initially developed as a hypnotic and sedative agent, it has garnered renewed interest within the scientific community for its potent and selective agonist activity at the designer receptor exclusively activated by a designer drug (DREADD) hM3Dq. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its pharmacological evaluation and a visualization of its primary signaling pathway are included to support further research and drug development efforts.
Chemical Structure and Properties
This compound, with the IUPAC name 6-(4-Methyl-1-piperazinyl)-11H-dibenz[b,e]azepine, is a structurally complex molecule with a central seven-membered azepine ring fused to two benzene rings.[1][2] The piperazine moiety at the 6-position is crucial for its pharmacological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 6-(4-Methyl-1-piperazinyl)-11H-dibenz[b,e]azepine | [1][2] |
| Synonyms | Hypnodin, 6-(4-Methyl-1-piperazinyl)morphanthridine | [1][3] |
| CAS Number | 1977-11-3 | [1][2] |
| Molecular Formula | C₁₉H₂₁N₃ | [2][4] |
| Molecular Weight | 291.40 g/mol | [1][4] |
| SMILES | CN1CCN(C2=NC3=CC=CC=C3CC4=CC=CC=C42)CC1 | [1] |
| InChI Key | PWRPUAKXMQAFCJ-UHFFFAOYSA-N | [1] |
| Appearance | Solid | [1] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 5 mg/ml | [5] |
Pharmacological Profile
This compound exhibits a complex pharmacological profile, interacting with a range of neurotransmitter receptors. It was initially characterized as an atypical neuroleptic with hypnotic and sedative properties, acting as a potent antihistamine and demonstrating anticholinergic, antiserotonergic, and antiadrenergic activities.[3] More recently, it has been identified as a potent and highly selective agonist for the engineered hM3Dq DREADD, with over 10,000-fold selectivity for hM3Dq over the native hM3 muscarinic receptor.[1]
Table 2: Pharmacological Activity of this compound at Various Receptors
| Target | Assay Type | Value | Reference(s) |
| hM3Dq DREADD | Functional Assay (EC₅₀) | 2.8 nM | [1] |
| Dopamine D₂ Receptor | Binding Assay (Ki) | 60 nM | [5] |
| Binding Assay (IC₅₀) | 1,803 nM | [3] | |
| Dopamine D₄ Receptor | Binding Assay (Ki) | 30 nM | [5] |
| Serotonin 5-HT₂A Receptor | Binding Assay (Ki) | 30 nM | [5] |
| Binding Assay (IC₅₀) | 70 nM | [3] | |
| Dopamine D₁ Receptor | Binding Assay (IC₅₀) | 198 nM | [3] |
| α₁-Adrenergic Receptor | Binding Assay (IC₅₀) | 19 nM | [3] |
| α₂-Adrenergic Receptor | Binding Assay (IC₅₀) | 4,945 nM | [3] |
Experimental Protocols
Radioligand Binding Assays for Dopamine and Serotonin Receptors
The following is a generalized protocol for determining the binding affinity of this compound for dopamine D₂ and serotonin 5-HT₂A receptors, based on standard methodologies in the field.
Objective: To determine the inhibitory constant (Ki) of this compound at specific G-protein coupled receptors (GPCRs) through competitive radioligand binding assays.
Materials:
-
Membrane Preparations: Cell membranes from HEK293 cells stably expressing the human dopamine D₂ receptor or serotonin 5-HT₂A receptor.
-
Radioligands: [³H]Spiperone (for D₂ receptors) or [³H]Ketanserin (for 5-HT₂A receptors).
-
Non-specific Binding Control: Haloperidol (10 µM) for D₂ assays, and Ketanserin (10 µM) for 5-HT₂A assays.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Cocktail and Counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the following in a total volume of 200 µL:
-
50 µL of radioligand at a final concentration close to its Kd value.
-
50 µL of assay buffer or non-specific binding control.
-
50 µL of this compound at various concentrations.
-
50 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plates at room temperature for 90-120 minutes to allow the binding to reach equilibrium.
-
Termination of Reaction: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using the cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound by fitting the competition binding data to a one-site model using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for hM3Dq DREADD Activation
The following protocol describes a method to assess the agonist activity of this compound at the hM3Dq DREADD receptor by measuring intracellular calcium mobilization.
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound for the activation of the hM3Dq receptor.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human hM3Dq DREADD.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Test Compound: this compound, serially diluted in assay buffer.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters for the chosen dye.
Procedure:
-
Cell Plating: Seed the hM3Dq-expressing cells into black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Remove the growth medium and incubate the cells with the calcium indicator dye (e.g., 4 µM Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Addition: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence reading, add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Signaling Pathway Visualization
This compound's function as a potent hM3Dq DREADD agonist is mediated through the Gq signaling pathway. Upon binding of this compound to the hM3Dq receptor, the Gαq subunit of the associated G protein is activated. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response, such as neuronal depolarization.
Caption: The hM3Dq DREADD signaling pathway activated by this compound.
References
- 1. Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The First Structure–Activity Relationship Studies for Designer Receptors Exclusively Activated by Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The first structure-activity relationship studies for designer receptors exclusively activated by designer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The First Structure–Activity Relationship Studies for Designer Receptors Exclusively Activated by Designer Drugs | Semantic Scholar [semanticscholar.org]
Perlapine Synthesis and Derivatives: A Technical Guide for Drug Development Professionals
Introduction
Perlapine is a tricyclic compound belonging to the dibenz[b,e]azepine class of molecules. Initially investigated for its hypnotic and sedative properties, this compound has gained significant attention in modern neuroscience research as a potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1][2] Its chemical structure is 6-(4-methyl-1-piperazinyl)-11H-dibenz[b,e]azepine. This compound is structurally related to other atypical antipsychotics such as clozapine and loxapine.[3] This guide provides an in-depth overview of the synthesis of this compound, its biological activities, and its mechanism of action, with a focus on its application in chemogenetics.
Proposed Synthesis of this compound
Step 1: Synthesis of 2-(2-Phenylethyl)benzoic Acid
The synthesis would likely begin with a coupling reaction to form the basic carbon skeleton. A Suzuki or similar cross-coupling reaction between a (2-halophenyl)acetate derivative and a phenylboronic acid, followed by reduction and hydrolysis, could yield 2-(2-phenylethyl)benzoic acid.
Step 2: Cyclization to 5,11-Dihydro-6H-dibenz[b,e]azepin-6-one
The key tricyclic lactam intermediate is formed via intramolecular cyclization. This is typically achieved by treating the amino acid precursor (formed from the benzoic acid derivative) with a strong acid catalyst, such as polyphosphoric acid (PPA), at elevated temperatures.
Step 3: Imidoyl Chloride Formation
The lactam is then activated for nucleophilic substitution. A common method is to treat the lactam with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to form the corresponding imidoyl chloride, 6-chloro-11H-dibenz[b,e]azepine.
Step 4: Coupling with N-Methylpiperazine to Yield this compound
The final step is a nucleophilic substitution reaction where the activated intermediate, 6-chloro-11H-dibenz[b,e]azepine, is reacted with 1-methylpiperazine. This reaction is typically carried out in a high-boiling point solvent such as toluene or xylene, often with a base to scavenge the HCl byproduct.
Experimental Protocols (Proposed)
Protocol for Step 2: Cyclization to 5,11-Dihydro-6H-dibenz[b,e]azepin-6-one 2-(2-Aminophenethyl)benzoic acid is added to polyphosphoric acid. The mixture is heated to 140-160 °C and stirred for 2-4 hours. After cooling, the reaction mixture is poured onto ice, and the resulting precipitate is filtered, washed with water and a sodium bicarbonate solution, and then dried. The crude product can be purified by recrystallization from ethanol.
Protocol for Step 3 & 4: Synthesis of this compound from the Lactam Intermediate A mixture of 5,11-dihydro-6H-dibenz[b,e]azepin-6-one and phosphorus oxychloride in anhydrous toluene is heated to reflux for 4-6 hours to form the imidoyl chloride. The excess POCl₃ and toluene are removed under reduced pressure. The residue is then re-dissolved in anhydrous toluene, and 1-methylpiperazine is added. The reaction mixture is heated to reflux for 8-12 hours. After cooling, the mixture is washed with water and an aqueous sodium hydroxide solution. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.
Proposed synthetic workflow for this compound.
This compound Derivatives and Structurally Related Compounds
As of late 2025, specific, systematically synthesized and studied derivatives of this compound are not widely documented in peer-reviewed literature. However, the dibenz[b,e]azepine scaffold is a common motif in medicinal chemistry. Derivatives are typically synthesized by modifying the substituents on the aromatic rings or by altering the piperazine moiety. For example, reacting the 6-chloro-11H-dibenz[b,e]azepine intermediate with different substituted piperazines or other cyclic amines would yield a library of this compound analogs.
This compound belongs to a broader class of tricyclic compounds that includes several clinically important drugs:
-
Clozapine: An atypical antipsychotic with a dibenzo[b,e][1][4]diazepine core.
-
Loxapine: Another antipsychotic, which is an oxazepine derivative of the same tricyclic system.
-
Clotiapine: A thiazepine analog used as an antipsychotic.
-
Fluthis compound: A fluorinated derivative with antipsychotic properties.
Quantitative Data Summary
This compound's primary utility in research stems from its potent and selective activation of specific DREADDs. It also interacts with several endogenous receptors, which accounts for its sedative and hypnotic effects.
| Target Receptor | Parameter | Value | Notes |
| hM1Dq DREADD | pEC₅₀ | 8.38 | Potent agonist activity.[1][2] |
| hM3Dq DREADD | pEC₅₀ | 8.08 | Potent agonist activity; >10,000-fold selectivity over wildtype hM3.[1][2] |
| hM4Di DREADD | pEC₅₀ | 7.27 | Potent agonist activity.[1][2] |
| Dopamine D₁ Receptor | IC₅₀ | 198 nM | Moderate affinity.[3] |
| Dopamine D₂ Receptor | IC₅₀ | 1,803 nM | Weak affinity, suggesting low potential for typical antipsychotic effects.[3] |
| α₁-Adrenergic Receptor | IC₅₀ | 19 nM | Potent antagonist activity, likely contributing to sedative effects.[3] |
| α₂-Adrenergic Receptor | IC₅₀ | 4,945 nM | Low affinity.[3] |
| Serotonin 5-HT₂A Receptor | IC₅₀ | 70 nM | Potent antagonist activity.[3] |
| Histamine H₁ Receptor | - | Potent Antagonist | Primary mechanism for its hypnotic and sedative effects.[3] |
Mechanism of Action: DREADD Signaling Pathways
This compound's utility in chemogenetics is based on its ability to activate engineered G-protein coupled receptors (GPCRs). It is a potent agonist for Gq-coupled (hM1Dq, hM3Dq) and Gi-coupled (hM4Di) DREADDs.
Gq-Coupled DREADD Signaling (hM1Dq, hM3Dq)
Activation of Gq-coupled DREADDs by this compound leads to the stimulation of neuronal activity. The Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC), collectively leading to cellular depolarization and increased neuronal firing.
Gq-coupled DREADD signaling pathway activated by this compound.
Gi-Coupled DREADD Signaling (hM4Di)
Conversely, activation of Gi-coupled DREADDs by this compound results in neuronal inhibition. The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA). Additionally, the Gβγ subunits of the Gi protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and inhibiting neuronal activity.
Gi-coupled DREADD signaling pathway activated by this compound.
References
Perlapine: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perlapine is a tricyclic dibenzazepine derivative that has been primarily investigated for its hypnotic and sedative properties. Structurally related to other psychoactive compounds such as clozapine and loxapine, this compound's pharmacological profile is characterized by a broad range of effects on various neurotransmitter systems. This technical guide provides a comprehensive summary of the current understanding of the pharmacokinetics and pharmacodynamics of this compound, with a focus on quantitative data, experimental methodologies, and the elucidation of its mechanism of action.
Pharmacodynamics
The pharmacodynamic actions of this compound involve interactions with multiple receptor systems in the central nervous system. Its effects are primarily attributed to its antagonist activity at dopamine, serotonin, histamine, and adrenergic receptors.
Receptor Binding Affinity
This compound exhibits a distinct receptor binding profile, with varying affinities for different receptor subtypes. The following table summarizes the available quantitative data on this compound's receptor binding affinities, presented as IC50 values (the concentration of the drug that inhibits 50% of the specific binding of a radioligand).
| Receptor Subtype | IC50 (nM) | Reference Compound |
| Dopamine D1 | 198 | - |
| Dopamine D2 | 1,803 | - |
| Serotonin 5-HT2A | 70 | - |
| α1-Adrenergic | 19 | - |
| α2-Adrenergic | 4,945 | - |
| Histamine H1 | Potent Antagonist | - |
Data sourced from publicly available literature.[1]
Effects on Neurotransmitter Systems
Dopaminergic System: this compound demonstrates a complex interaction with the dopaminergic system. It produces a dose-dependent increase in the levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in the striatum and tuberculum olfactorium of rats, an effect also observed with antipsychotic agents like haloperidol, chlorpromazine, and clozapine.[2] The potency of this compound in increasing DOPAC levels is comparable to that of chlorpromazine.[2] Interestingly, unlike some other antipsychotics, this compound does not appear to alter dopamine levels themselves.[2] The time-action curves for the effects of this compound and clozapine on dopamine metabolism are nearly identical.[2]
Serotonergic System: Evidence suggests that this compound also modulates the serotonergic system. The atypical antipsychotic properties of structurally similar drugs like clozapine are attributed in part to their high affinity for serotonin 5-HT2A receptors relative to their affinity for dopamine D2 receptors.[3] this compound also exhibits a relatively high affinity for the 5-HT2A receptor.[1] The interaction between the serotonergic and dopaminergic systems is likely crucial to the overall pharmacological effect of this compound.[3]
Other Systems: this compound is a potent histamine H1 receptor antagonist, which is consistent with its sedative and hypnotic effects.[1] It also possesses anticholinergic and antiadrenergic properties.[1]
Prolactin Secretion
Similar to other dopamine antagonists, this compound has been shown to increase plasma prolactin levels in rats.[4] In terms of potency for stimulating prolactin secretion, this compound is ranked among other related compounds as follows: loxapine > this compound > clothiapine > clozapine.[4] This effect is consistent with the blockade of dopamine D2 receptors in the pituitary gland.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for this compound in humans is scarce in the available literature. Much of the understanding of its absorption, distribution, metabolism, and excretion (ADME) is inferred from studies on structurally related compounds and general principles of pharmacology for this class of drugs.
Absorption, Distribution, Metabolism, and Excretion (ADME) - Inferred Profile
-
Absorption: As a lipophilic tricyclic compound, this compound is expected to be well-absorbed after oral administration.
-
Distribution: The drug is likely to have a large volume of distribution due to its lipophilicity, allowing it to readily cross the blood-brain barrier and distribute into various tissues.
-
Metabolism: this compound is anticipated to undergo extensive hepatic metabolism. Based on studies of the structurally similar compound fluthis compound, the primary metabolic pathways likely involve oxidation, hydroxylation, and subsequent conjugation with glucuronic acid or sulfate.[5] The cytochrome P450 (CYP) enzyme system is expected to play a significant role in its biotransformation.
-
Excretion: The metabolites of this compound are likely excreted primarily through the kidneys in the urine.
Drug-Drug Interactions
Specific drug-drug interaction studies involving this compound are not well-documented. However, based on its inferred metabolism via the CYP450 system, there is a potential for interactions with drugs that are inhibitors or inducers of these enzymes. Co-administration with CYP inhibitors could lead to increased plasma concentrations of this compound and a higher risk of adverse effects, while co-administration with CYP inducers could decrease its plasma concentrations and potentially reduce its efficacy.
Experimental Protocols
Measurement of Dopamine Turnover in Rat Brain
This protocol outlines a general procedure for measuring the effect of a compound on dopamine metabolism in the rat brain, similar to the studies conducted with this compound.
Methodology:
-
Animal Dosing: Male Sprague-Dawley rats are administered this compound or a vehicle control via intraperitoneal (i.p.) injection at various doses.
-
Tissue Collection: At predetermined time points after drug administration, the animals are euthanized, and the brains are rapidly removed. The striatum and tuberculum olfactorium are dissected on a cold plate.
-
Sample Preparation: The brain tissue is homogenized in a solution of perchloric acid to precipitate proteins and stabilize the dopamine metabolites. The homogenate is then centrifuged.
-
Analysis: The supernatant is analyzed using high-performance liquid chromatography (HPLC) with electrochemical detection to quantify the concentrations of DOPAC and homovanillic acid (HVA).
Competitive Radioligand Binding Assay
This protocol describes a general method for determining the binding affinity of a compound to a specific receptor, as was done to determine the IC50 values for this compound.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., dopamine D2 receptors) are prepared from cultured cells or animal brain tissue.
-
Assay Setup: A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
Signaling Pathways
The precise intracellular signaling pathways modulated by this compound have not been extensively elucidated. However, based on its antagonism of G protein-coupled receptors (GPCRs) such as dopamine and serotonin receptors, its mechanism of action can be inferred to involve the modulation of downstream second messenger systems.
Description of Signaling Pathways:
-
Dopamine D2 Receptor Pathway: this compound acts as an antagonist at D2 receptors, which are coupled to Gi proteins. Blockade of these receptors prevents the inhibition of adenylyl cyclase, leading to a modulation of cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity.
-
Serotonin 5-HT2A Receptor Pathway: As an antagonist at 5-HT2A receptors, which are coupled to Gq proteins, this compound blocks the activation of phospholipase C (PLC). This, in turn, prevents the production of inositol triphosphate (IP3) and diacylglycerol (DAG), thereby modulating intracellular calcium levels and protein kinase C (PKC) activity.
Conclusion
This compound is a pharmacologically active compound with a complex profile of interactions with multiple neurotransmitter systems. Its potent antihistaminic activity likely underlies its sedative and hypnotic effects, while its modulation of dopaminergic and serotonergic systems suggests a broader range of central nervous system effects. A significant gap in the current knowledge is the lack of detailed human pharmacokinetic data, which is crucial for a complete understanding of its clinical potential and for guiding any future drug development efforts. Further research is warranted to fully characterize the ADME properties of this compound, its metabolic pathways, and its potential for drug-drug interactions. The experimental methodologies and inferred signaling pathways presented in this guide provide a framework for such future investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound and dopamine metabolism: prediction of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The importance of serotonin-dopamine interactions in the action of clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: relationship between stimulation of prolactin secretion and antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of metabolic pathways of pindolol and fluthis compound in adult human hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Perlapine Receptor Binding Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perlapine is a tricyclic compound recognized for its hypnotic and sedative properties.[1] Its therapeutic effects are underpinned by a complex interaction with a variety of neurotransmitter receptors. This document provides an in-depth technical overview of the receptor binding profile of this compound, presenting quantitative binding data, detailed experimental methodologies for receptor binding assays, and a visual representation of the associated signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in neuropharmacology and drug development.
Receptor Binding Affinity of this compound
This compound exhibits a broad receptor binding profile, with varying affinities for several key receptors implicated in neuropsychiatric functions. The primary mechanism of action is potent antagonism at histamine H1 receptors, which is consistent with its sedative effects.[1] Additionally, this compound interacts with dopaminergic, serotonergic, adrenergic, and muscarinic cholinergic receptors.
The binding affinities of this compound, expressed as IC50 values (the concentration of the drug that inhibits 50% of the specific binding of a radioligand), are summarized in the table below. A lower IC50 value indicates a higher binding affinity.
| Receptor Subtype | IC50 (nM) | Reference |
| Dopamine Receptors | ||
| D1 | 198 | [1] |
| D2 | 1,803 | [1] |
| Serotonin Receptors | ||
| 5-HT2A | 70 | [1] |
| Adrenergic Receptors | ||
| α1 | 19 | [1] |
| α2 | 4,945 | [1] |
| Histamine Receptors | Potent Antihistamine | [1] |
| Muscarinic Receptors | Anticholinergic Activity | [1] |
Note: Specific IC50 or Ki values for histamine and muscarinic receptors were not available in the reviewed literature, but this compound is characterized as having potent antihistamine and anticholinergic activities.[1]
Experimental Protocols: Radioligand Binding Assays
The following section outlines a generalized methodology for determining the receptor binding affinity of a compound like this compound using in vitro radioligand binding assays. Specific parameters will vary depending on the receptor of interest.
General Principles
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (e.g., this compound) and a receptor. These assays typically involve incubating a source of the target receptor (e.g., cell membranes from recombinant cell lines or tissue homogenates) with a radiolabeled ligand that has high affinity and specificity for the receptor. The ability of an unlabeled test compound, such as this compound, to displace the radioligand from the receptor is measured. This displacement is used to determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound.
Materials and Reagents
-
Receptor Source: Cell membranes expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity, selective radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: Buffer composition is specific to the receptor being assayed (e.g., Tris-HCl buffer with appropriate ions).
-
Wash Buffer: Ice-cold buffer to terminate the binding reaction.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Scintillation Cocktail and Counter: To quantify the radioactivity bound to the filters.
Generalized Assay Procedure
-
Membrane Preparation:
-
Cells expressing the target receptor are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Competition Binding Assay:
-
A constant concentration of the radioligand is added to assay tubes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the tubes.
-
A set of tubes containing the radioligand and a saturating concentration of a non-radiolabeled standard ligand is included to determine non-specific binding.
-
A set of tubes containing only the radioligand is used to determine total binding.
-
The receptor membrane preparation is added to all tubes to initiate the binding reaction.
-
-
Incubation:
-
The assay tubes are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using non-linear regression to generate a dose-response curve and determine the IC50 value of this compound.
-
The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Visualizations
This compound's interaction with its target receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the putative signaling pathways modulated by this compound based on its receptor binding profile.
General Experimental Workflow for Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
This compound's Putative Action on Dopamine D2 Receptor Signaling
This compound has a relatively weak affinity for the D2 receptor.[1] As an antagonist, it would be expected to block the canonical Gαi/o-coupled pathway.
Caption: this compound's antagonistic effect on D2 receptor signaling.
This compound's Putative Action on Serotonin 5-HT2A Receptor Signaling
This compound acts as an antagonist at 5-HT2A receptors.[1] This would block the Gαq/11-mediated signaling cascade.
Caption: this compound's antagonistic effect on 5-HT2A receptor signaling.
This compound's Putative Action on Alpha-1 Adrenergic Receptor Signaling
This compound shows a high affinity for α1-adrenergic receptors, acting as an antagonist.[1] This would inhibit the Gαq/11-coupled signaling pathway, similar to its action at 5-HT2A receptors.
References
In Vitro Pharmacology of Perlapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro studies conducted on Perlapine, a tricyclic compound with hypnotic and sedative properties.[1] The document focuses on its receptor binding profile, functional activity at engineered receptors, and the associated signaling pathways. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams created with the DOT language.
Receptor Binding Affinity of this compound
This compound exhibits a complex pharmacological profile, interacting with a range of neurotransmitter receptors. Its binding affinity for various receptor subtypes has been characterized through in vitro radioligand binding assays. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (pKi) are key parameters used to quantify this affinity. A lower IC50 or a higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | Ligand | IC50 (nM) | pKi |
| Dopamine Receptors | |||
| Dopamine D1 | 198[1] | ||
| Dopamine D2 | 1,803[1] | ||
| Serotonin Receptors | |||
| Serotonin 5-HT2A | 70[1] | ||
| Adrenergic Receptors | |||
| α1-Adrenergic | 19[1] | ||
| α2-Adrenergic | 4,945[1] | ||
| Muscarinic DREADDs | [3H]-NMS | ||
| hM1Dq | >10-fold higher affinity than wildtype[2] | ||
| hM4Di | >10-fold higher affinity than wildtype[2] | ||
| Wildtype Muscarinic | [3H]-NMS | ||
| hM1 | Low Affinity[2] | ||
| hM4 | Low Affinity[2] |
Functional Activity at Muscarinic DREADDs
This compound has been identified as a potent agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically those based on human muscarinic acetylcholine receptors.[3][4] DREADDs are engineered G protein-coupled receptors (GPCRs) that are unresponsive to their endogenous ligands but can be activated by specific synthetic compounds like this compound.[5] This property makes this compound a valuable tool for chemogenetic studies to selectively modulate neuronal activity.
The potency of this compound as a DREADD agonist is quantified by its half-maximal effective concentration (pEC50). A higher pEC50 value indicates greater potency.
| DREADD Subtype | Assay | pEC50 |
| hM3Dq | Calcium Mobilization | 8.08 ± 0.05[2][3] |
| hM1Dq | IP1 Accumulation | Potent Agonist[2] |
| pERK1/2 Activation | Potent Agonist[2] | |
| hM4Di | Inhibition of cAMP Production & pERK1/2 | Submicromolar Potency[2] |
This compound demonstrates over 10,000-fold selectivity for the hM3Dq DREADD compared to the wildtype hM3 receptor.[4]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for various neurotransmitter receptors.
General Protocol (adapted from publicly available methodologies):
-
Membrane Preparation:
-
Source: Tissues (e.g., rat brain regions) or cultured cells (e.g., CHO or HEK293 cells) stably expressing the receptor of interest are used.
-
Homogenization: Tissues or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes.
-
Washing: The membrane pellet is washed and resuspended in a fresh buffer. Protein concentration is determined using a suitable method (e.g., BCA assay).
-
-
Binding Reaction:
-
A fixed concentration of a specific radioligand (e.g., [3H]SCH23390 for D1 receptors, [3H]ketanserin for 5-HT2A receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand for the target receptor.
-
The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition curves.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
DREADD Functional Assays
Objective: To measure the ability of this compound to activate Gq-coupled DREADDs, leading to an increase in intracellular calcium.
General Protocol (based on FLIPR assays):
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the hM3Dq or hM1Dq receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and grown to a suitable confluency.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: A baseline fluorescence is measured before the addition of varying concentrations of this compound using a fluorescent imaging plate reader (FLIPR).
-
Signal Detection: The change in fluorescence, indicating an increase in intracellular calcium, is monitored in real-time.
-
Data Analysis: The concentration-response curves are generated, and the pEC50 value is calculated.
Objective: To measure the ability of this compound to activate Gi-coupled DREADDs, leading to a decrease in intracellular cAMP levels.
General Protocol:
-
Cell Culture: CHO or HEK-293 cells stably expressing the hM4Di receptor are used.
-
Cell Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Adenylyl Cyclase Stimulation: The cells are then stimulated with a known adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: The ability of this compound to inhibit the forskolin-stimulated cAMP production is quantified, and a concentration-response curve is generated to determine the pEC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by this compound's interaction with its target receptors and a general workflow for in vitro receptor binding assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The First Structure–Activity Relationship Studies for Designer Receptors Exclusively Activated by Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of Perlapine in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perlapine, a dibenzazepine derivative, has been investigated for its potential antipsychotic and hypnotic properties. Structurally and pharmacologically related to clozapine and its analogue fluthis compound, this compound's in vivo effects have been characterized in various animal models. This technical guide synthesizes the available preclinical data, focusing on its impact on dopamine metabolism, induction of catalepsy, effects on sleep, and its role as a chemogenetic tool. Detailed experimental protocols for key methodologies are provided, alongside quantitative data and visual representations of associated signaling pathways and workflows.
Effects on Dopamine Metabolism and Neurotransmitter Release
This compound has been shown to influence dopamine (DA) metabolism in key brain regions associated with psychosis, such as the striatum and prefrontal cortex. Like other atypical antipsychotics, it modulates dopamine release and turnover.
Quantitative Data on Dopamine Metabolites
Studies on this compound and the closely related fluthis compound indicate a dose-dependent increase in the levels of dopamine metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the rat brain. This effect is a hallmark of drugs that block dopamine receptors, leading to a compensatory increase in dopamine synthesis and metabolism. The potency of this compound in this regard has been found to be similar to that of chlorpromazine[1].
| Drug | Dose | Brain Region | % Increase in DOPAC (compared to control) | Animal Model | Reference |
| This compound | Various | Striatum, Tuberculum Olfactorium | Dose-dependent increase | Rat | [1] |
| Fluthis compound | Not Specified | Striatum, Prefrontal Cortex | Increased release of DA and its metabolites | Rat | [2] |
| Clozapine | 10 mg/kg | Medial Prefrontal Cortex | Significant increase in extracellular DA | Rat | [3] |
| Clozapine | 40 mg/kg | Dorsolateral Striatum | Increase in extracellular DA | Rat | [4] |
Note: Specific quantitative values for this compound's effect on individual metabolites are not consistently reported in the available literature. The table reflects the reported trends and comparisons.
Experimental Protocol: In Vivo Microdialysis for Dopamine Measurement
Objective: To measure extracellular levels of dopamine and its metabolites in specific brain regions of freely moving rats following this compound administration.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Guide cannulae
-
Surgical tools
-
Perfusion pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.[5][6]
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.[5][6]
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[7]
-
Basal Level Collection: Allow the system to stabilize for a period (e.g., 2-3 hours) and then collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[7]
-
Drug Administration: Administer this compound (intraperitoneally or subcutaneously) at the desired dose.
-
Post-Administration Collection: Continue to collect dialysate samples for several hours to monitor changes in dopamine and metabolite levels.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-ED to quantify the concentrations of dopamine, DOPAC, and HVA.[5][7]
Signaling Pathway: Dopaminergic Neurotransmission
The following diagram illustrates the hypothesized mechanism of action of atypical antipsychotics like this compound on dopaminergic signaling.
Extrapyramidal Side Effects: Catalepsy Models
A key characteristic of atypical antipsychotics is a lower propensity to induce extrapyramidal side effects (EPS) compared to typical antipsychotics. Catalepsy in rodents is a widely used preclinical model to predict EPS liability in humans.[8][9] Studies on fluthis compound, a close analog of this compound, have shown that it does not induce catalepsy in rats, similar to clozapine.[2]
Quantitative Data on Catalepsy
| Drug | Dose (mg/kg) | Catalepsy Induction | Animal Model | Reference |
| Fluthis compound | Not Specified | No | Rat | [2] |
| Clozapine | up to 40 | No (Bar Test) | Rat | [10][11] |
| Haloperidol | 0.29 (AED50) | Yes | Rat | [10][11] |
AED50: Adverse Effect Dose producing catalepsy in 50% of rats.
Experimental Protocol: Bar Test for Catalepsy
Objective: To assess the potential of this compound to induce catalepsy in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Catalepsy bar apparatus (a horizontal bar raised to a specific height, e.g., 10 cm)
-
Stopwatch or automated detection system
-
This compound solution
-
Positive control (e.g., haloperidol) and vehicle control solutions
Procedure:
-
Acclimatization: Acclimatize the rats to the testing room and apparatus before the experiment.
-
Drug Administration: Administer this compound, haloperidol, or vehicle to different groups of rats.
-
Testing: At a predetermined time after injection (e.g., 60 minutes), place the rat's forepaws on the elevated bar with its hind paws on the floor.[10][12]
-
Measurement: Measure the time it takes for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.[12][13]
-
Data Analysis: Compare the latency to descend for the this compound-treated group with the vehicle and haloperidol-treated groups. A significant increase in descent latency indicates catalepsy.
Experimental Workflow: Catalepsy Assessment
Effects on Sleep and Sedation
This compound was initially investigated for its sleep-promoting and sedative properties.[1] While detailed preclinical studies in animal models specifically examining sleep architecture are limited for this compound itself, its use as a DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist has provided some insights into its sedative potential at certain doses.[14][15]
Quantitative Data on Sleep Parameters
Studies using the DREADD agonist Compound 21 (C21), which is structurally similar to this compound, have shown effects on sleep in mice.[15]
| Compound | Dose (mg/kg) | Effect on NREM Sleep | Effect on REM Sleep | Animal Model | Reference | |---|---|---|---|---| | C21 | 1, 3, 10 | Increase | Decrease | Mouse |[16][17] |
Note: This data is for a structurally similar compound and may not be directly transferable to this compound.
This compound as a DREADD Agonist
This compound has been identified as a potent agonist for muscarinic-based DREADDs, such as hM3Dq and hM4Di, offering an alternative to clozapine-N-oxide (CNO) for in vivo chemogenetic studies.[18][19]
In Vivo Behavioral Effects as a DREADD Agonist
When used to activate DREADDs expressed in specific neuronal populations, this compound can modulate various behaviors. For instance, activation of hM3Dq in hypothalamic neurons can influence feeding behavior in mice.[18][19] It is crucial in such studies to include control groups of non-DREADD-expressing animals receiving this compound to account for any off-target effects.[14]
Other In Vivo Effects
Anticholinergic Effects
Fluthis compound, and by extension this compound, exhibits pronounced anticholinergic effects, equipotent to clozapine in displacing [3H]-QNB from muscarinic receptors.[20] In vivo, this can manifest as mydriasis (pupil dilation) in mice.[20]
Effects on Prolactin Levels
Like many antipsychotic drugs that block D2 receptors in the tuberoinfundibular pathway, this compound has been shown to increase plasma prolactin levels in rats.[21] The order of potency for this effect was reported as loxapine > this compound > clothiapine > clozapine.[21]
Conclusion
This compound demonstrates a pharmacological profile in animal models consistent with an atypical antipsychotic, characterized by modulation of dopamine metabolism without the induction of catalepsy. Its hypnotic properties and utility as a DREADD agonist further expand its application in neuroscience research. However, much of the detailed in vivo data comes from studies on its close analog, fluthis compound. Future research should focus on more extensive characterization of this compound itself, including detailed dose-response studies for its effects on various neurotransmitter systems and behavioral endpoints, as well as elucidation of its downstream signaling pathways.
References
- 1. This compound and dopamine metabolism: prediction of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of clozapine and fluthis compound on the in vivo release and metabolism of dopamine in the striatum and in the prefrontal cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine augments acute clozapine- but not haloperidol-induced dopamine release in the medial prefrontal cortex of the rat: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in dopamine release and metabolism in rat striatal subregions following acute clozapine using in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain microdialysis in freely moving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine D(2) receptor occupancy is a common mechanism underlying animal models of antipsychotics and their clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 16. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. elifesciences.org [elifesciences.org]
- 18. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Biochemical and pharmacological effects of fluthis compound on noradrenaline and acetylcholine systems in some rodent, bovine and crustacean preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound: relationship between stimulation of prolactin secretion and antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Perlapine as a DREADD Agonist: A Technical Guide for Researchers
Introduction: The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has revolutionized the field of neuroscience, providing a powerful chemogenetic tool for the precise control of cellular signaling in vivo. While Clozapine-N-oxide (CNO) has traditionally been the most common agonist for muscarinic-based DREADDs, concerns regarding its back-metabolism to clozapine and potential off-target effects have spurred the investigation of alternative activators.[1][2][3] Perlapine, a hypnotic drug, has emerged as a potent and effective DREADD agonist that notably does not convert to clozapine, offering a valuable alternative for researchers.[1][4][5][6] This technical guide provides a comprehensive overview of this compound's use as a DREADD agonist, focusing on its quantitative data, experimental protocols, and signaling pathways.
Quantitative Data: Binding Affinities and Potency
This compound has been characterized across various muscarinic DREADD receptors, demonstrating potent agonism. The following tables summarize its binding affinity (pKi) and functional potency (pEC50/EC50) from in vitro studies.
Table 1: Binding Affinity of this compound at Muscarinic DREADDs and Wildtype Receptors
| Receptor | This compound pKi (mean ± SEM) |
| hM1 (wildtype) | Low Affinity[1][6] |
| hM4 (wildtype) | Low Affinity[1][6] |
| hM1Dq | Modest Increase vs. Wildtype[1][6] |
| hM4Di | Modest Increase vs. Wildtype[1][6] |
Note: this compound shows only a small increase in binding affinity for DREADD variants compared to wildtype receptors.[1][6]
Table 2: Functional Potency of this compound at Muscarinic DREADDs
| DREADD Receptor | Assay | This compound Potency (pEC50/EC50) | Reference |
| hM3Dq | Calcium Mobilization | pEC50: 8.08 ± 0.05 | [1][7] |
| hM3Dq | - | EC50: 2.8 nM | [8] |
| hM4D(Gi) | Kir3.1/Kir3.2 Current | EC50: 40 ± 10 nM | [9][10] |
| hM1Dq | IP1 Accumulation | Agonist Activity Observed | [1] |
| hM1Dq | ERK 1/2 Activation | Agonist Activity Observed | [1] |
| hM4Di | cAMP Inhibition | Agonist Activity Observed | [1] |
| hM4Di | ERK 1/2 Activation | Agonist Activity Observed | [1] |
Note: Unlike its modest binding affinity, this compound demonstrates potent agonist activity at various DREADD subtypes. It has been shown to have over 10,000-fold selectivity for activating hM3Dq versus wildtype muscarinic receptors.[8]
Signaling Pathways
Activation of DREADDs by this compound initiates specific intracellular signaling cascades depending on the G-protein to which the receptor is coupled.
Gq-DREADD Signaling (hM1Dq, hM3Dq)
When this compound binds to Gq-coupled DREADDs such as hM3Dq, it activates the Gαq protein. This leads to the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), ultimately leading to neuronal depolarization and increased cellular activity.[11][12]
Gi-DREADD Signaling (hM4Di)
For Gi-coupled DREADDs like hM4Di, this compound binding activates the Gαi protein. This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently inhibits Protein Kinase A (PKA). Additionally, the βγ subunits of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and neuronal inhibition.[11][12]
Detailed Experimental Protocols
This section outlines generalized methodologies for key experiments used to characterize this compound as a DREADD agonist, synthesized from common practices in the cited literature.
In Vitro Assays
1. Radioligand Competition Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for DREADD and wildtype muscarinic receptors.
-
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells transfected to express the receptor of interest (e.g., hM1, hM4, hM1Dq, hM4Di).[1][6]
-
Protocol:
-
Prepare cell membrane homogenates from transfected cells.
-
Incubate the membranes with a constant concentration of a radiolabeled antagonist (e.g., [3H]-NMS) and increasing concentrations of the unlabeled competitor ligand (this compound).[1][6]
-
After incubation to equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity on the filters using liquid scintillation counting.
-
Analyze data using nonlinear regression to fit a one-site competition model and calculate the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
2. Calcium Mobilization Assay (for Gq-DREADDs)
-
Objective: To measure the functional potency (EC50) of this compound at Gq-coupled DREADDs.
-
Cell Lines: Transfected CHO or HEK293 cells expressing hM1Dq or hM3Dq.[1]
-
Protocol:
-
Plate transfected cells in a multi-well plate.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Wash cells to remove excess dye.
-
Apply increasing concentrations of this compound to the wells.
-
Measure the change in fluorescence intensity over time using a plate reader.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.[7]
-
3. cAMP Inhibition Assay (for Gi-DREADDs)
-
Objective: To measure the functional potency (EC50) of this compound at Gi-coupled DREADDs.
-
Cell Lines: Transfected CHO or HEK293 cells expressing hM4Di.[1]
-
Protocol:
-
Pre-treat transfected cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with a known activator (e.g., isoproterenol or forskolin) in the presence of increasing concentrations of this compound.[1]
-
After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., LANCE, HTRF, or ELISA).
-
Plot the inhibition of the stimulated cAMP response against the logarithm of the this compound concentration to determine the EC50.
-
In Vivo Experimental Workflow
The following workflow outlines a general procedure for using this compound to modulate neuronal activity in rodent models.
Protocol Steps:
-
DREADD Expression: An adeno-associated viral (AAV) vector encoding the DREADD of interest (e.g., AAV-hSyn-hM3Dq-mCherry) is delivered to the target brain region of the animal via stereotaxic surgery.[4] Cell-type specificity can be achieved using Cre-recombinase expressing animals and a Cre-dependent (DIO/Flex) AAV vector.[13]
-
Recovery and Expression: Allow sufficient time (typically 3-4 weeks) for the animal to recover from surgery and for robust expression of the DREADD receptor.[4]
-
Habituation: Acclimate the animals to the experimental procedures, handling, and testing environment to minimize stress-induced confounding variables.[4]
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered systemically, typically via intraperitoneal (i.p.) injection. Doses should be determined based on dose-response studies.[1][6]
-
Behavioral/Physiological Testing: Following administration, assess the effects on the desired behavioral or physiological outcome. The timing of testing should be aligned with the known pharmacokinetics of this compound.[1][6]
-
Control Groups: It is critical to include proper control groups, such as animals expressing a reporter gene (e.g., mCherry) without the DREADD, receiving this compound, and DREADD-expressing animals receiving vehicle only, to account for any non-specific effects of the virus, surgery, or the drug itself.[2]
Advantages and Considerations
Key Advantages:
-
No Back-Metabolism to Clozapine: Unlike CNO, this compound does not metabolize to clozapine, eliminating concerns about clozapine's off-target effects at endogenous receptors.[1][6]
-
Brain Penetrance: this compound demonstrates measurable levels in both plasma and the brain following systemic administration.[1][6]
-
High Potency: this compound activates DREADDs at nanomolar concentrations.[8][9][10]
Considerations:
-
Off-Target Effects: Although it doesn't convert to clozapine, this compound itself may have off-target effects, as it is a clinically used hypnotic.[12][14][15] Therefore, rigorous control experiments are essential.
-
Pharmacokinetics: The specific pharmacokinetic and pharmacodynamic profile of this compound should be considered when designing experiments, particularly the timing and duration of its effects.[5]
-
Regulatory Status: While approved for use as a hypnotic in some countries, its availability and regulatory status for research purposes may vary.[8][9][10][16]
References
- 1. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. benchchem.com [benchchem.com]
- 5. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olanzapine: A potent agonist at the hM4D(Gi) DREADD amenable to clinical translation of chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 12. addgene.org [addgene.org]
- 13. researchgate.net [researchgate.net]
- 14. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 16. Olanzapine: A potent agonist at the hM4D(Gi) DREADD amenable to clinical translation of chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Perlapine
Introduction: Perlapine (6-(4-methyl-1-piperazinyl)-11H-dibenz[b,e]azepine) is a tricyclic compound belonging to the dibenzazepine class. It is recognized primarily for its dual functionality as an atypical neuroleptic and a potent, selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1][2] As an atypical antipsychotic, it exhibits antagonist activity at dopamine and serotonin receptors.[1][3] Its high affinity and selectivity for muscarinic-based DREADDs, such as hM3Dq, make it a valuable tool in neuroscience research for the remote manipulation of neuronal activity.[1][4] For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's physicochemical properties—specifically its solubility and stability—is paramount for ensuring accurate experimental design, developing robust formulations, and interpreting results reliably.
This technical guide provides an in-depth overview of the current knowledge on this compound's solubility and stability, complete with detailed experimental protocols and visual workflows to aid in practical application.
Solubility Profile
This compound is a lipophilic molecule with limited aqueous solubility.[5] Its solubility is highly dependent on the solvent system employed. For aqueous applications, the use of organic co-solvents or the hydrochloride salt form is typically necessary.
Quantitative Solubility Data
The solubility of this compound freebase has been determined in several common laboratory solvents. This data is crucial for the preparation of stock solutions and experimental media. A summary of known solubility values is presented in Table 1.
| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 14.57 | 50 | - |
| Dimethylformamide (DMF) | 10 | ~34.3 | - |
| Ethanol | 5 | ~17.2 | - |
| Water | 1.46 | 5 | Requires gentle warming |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | ~1.7 | - |
| Data compiled from multiple sources.[1][6] |
This compound Dihydrochloride: The Water-Soluble Form
To address the limited aqueous solubility of the freebase form, this compound is also available as a dihydrochloride salt (this compound·2HCl).[7] This form is significantly more soluble in aqueous solutions, with a reported solubility of up to 100 mM in water, making it highly suitable for in vitro and in vivo biological experiments where the use of organic solvents is undesirable.[7]
Stability Profile
The stability of a compound is a critical parameter that influences its storage, handling, and shelf-life. While comprehensive forced degradation studies for this compound are not extensively published, available data provides guidance on its general stability.
Storage and Handling
-
Solid Form: this compound as a crystalline solid is stable when stored at -20°C for the long term, with a reported stability of at least four years.[1] For short-term storage, room temperature is acceptable.[6]
-
In Solution: Stock solutions of this compound, typically prepared in DMSO, should be stored at -20°C for up to one month.[8] It is recommended to prepare aqueous solutions fresh on the day of use.[8] The compound is considered stable enough for shipping at ambient temperatures.[8]
Forced Degradation and Stability-Indicating Methods
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[1] These studies involve subjecting the compound to stress conditions more severe than those used in accelerated stability testing, as outlined by the International Council for Harmonisation (ICH) guidelines (Q1A).[8][9]
While specific degradation pathways for this compound have not been detailed in the available literature, a standard approach to these studies would involve subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress.[1][8] The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the specificity of an analytical method without generating secondary or irrelevant degradation products.[9]
The development of a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, is the ultimate objective of these studies.[10] Such a method must be able to resolve the intact this compound peak from all potential degradation products, ensuring that the assay is specific and accurate for stability assessment.[11]
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the solubility and stability of this compound.
Protocol for Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[6][12]
Objective: To determine the saturation concentration of this compound in a specific solvent system at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., phosphate-buffered saline, pH 7.4)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated HPLC system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible to ensure saturation is achievable.
-
Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.
-
Sampling: Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, filter the aliquot through a 0.22 µm syringe filter.
-
Analysis: Accurately dilute the filtered supernatant with the mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample using a validated HPLC method to determine the concentration of dissolved this compound.
-
Quantification: Calculate the solubility by comparing the peak area of the sample to a standard curve prepared from known concentrations of this compound.
Protocol for Forced Degradation Studies
This protocol outlines a general approach for conducting forced degradation studies on this compound based on ICH guidelines.[1][8]
Objective: To generate potential degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each condition, a control sample (stored at -20°C, protected from light) should be analyzed concurrently.
-
The target degradation is approximately 5-20%.[9] Adjust exposure time or stressor concentration if degradation is outside this range.
Stress Conditions:
-
Acidic Hydrolysis:
-
Mix the this compound stock solution with 0.1 M HCl.
-
Incubate at 60°C for a specified period (e.g., 2 to 24 hours).
-
After incubation, cool the solution and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix the this compound stock solution with 0.1 M NaOH.
-
Incubate at 60°C for a specified period.
-
After incubation, cool and neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).[14]
-
-
Thermal Degradation:
-
Expose solid this compound powder to dry heat in a calibrated oven (e.g., 80°C for 48 hours).
-
Separately, incubate a solution of this compound at the same temperature.
-
-
Photolytic Degradation:
Protocol for Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an RP-HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Wavelength Selection: Determine the maximum absorbance wavelength (λmax) for this compound using the PDA detector. Known λmax values are 250 and 306 nm.[1]
-
Mobile Phase Optimization:
-
Develop an isocratic or gradient elution method.
-
A typical starting mobile phase could be a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Inject a mixture of the stressed samples (from Protocol 3.2) and adjust the mobile phase composition, pH, and gradient slope to achieve adequate separation between the this compound peak and all degradation product peaks.
-
-
Method Validation (as per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can resolve the analyte from all degradation products and placebo components. Peak purity analysis using a PDA detector is essential.[11]
-
Linearity: Establish a linear relationship between peak area and concentration over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value via recovery studies.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance under small, deliberate variations in parameters like mobile phase composition, pH, and flow rate.
-
Visualized Workflows and Signaling Pathways
To facilitate understanding, the following diagrams created using Graphviz (DOT language) illustrate key experimental workflows and the known signaling pathways of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: General Workflow for Forced Degradation Studies.
Caption: this compound Receptor Interaction Profile.
Conclusion
This compound is a compound of significant interest in both clinical and basic research settings. This guide summarizes its known solubility characteristics, highlighting its lipophilic nature and the availability of a water-soluble hydrochloride salt to facilitate aqueous studies. While its general stability under recommended storage conditions is good, there is a clear need for comprehensive forced degradation studies to fully elucidate its degradation pathways and establish a validated stability-indicating analytical method. The provided protocols offer a standardized framework for researchers to conduct these essential experiments, ensuring data quality and reproducibility in the development and application of this compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Effective muscarinic DREADD agonist | Hello Bio [hellobio.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 11. onyxipca.com [onyxipca.com]
- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. jpionline.org [jpionline.org]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Cellular Targets of Perlapine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perlapine is a tricyclic compound marketed in Japan as a hypnotic and sedative under the brand names Hypnodine and Pipnodine. Structurally related to clozapine, loxapine, and clotiapine, this compound exhibits a complex pharmacological profile characterized by its interaction with a wide range of cellular targets in the central nervous system. This technical guide provides a comprehensive overview of the known cellular targets of this compound, presenting quantitative binding data, detailed experimental methodologies for target characterization, and visualizations of the associated signaling pathways.
Data Presentation: Quantitative Receptor Binding Profile of this compound
This compound's interaction with its cellular targets has been quantified using various in vitro assays. The following tables summarize the available binding affinity (IC50, pKi) and functional potency (pEC50) data for this compound at its primary and secondary targets.
Table 1: this compound Binding Affinities for Key Neurotransmitter Receptors
| Receptor Target | IC50 (nM) | Reference |
| Dopamine D1 | 198 | [1] |
| Dopamine D2 | 1,803 | [1] |
| Serotonin 5-HT2A | 70 | [1] |
| α1-Adrenergic | 19 | [1] |
| α2-Adrenergic | 4,945 | [1] |
Table 2: this compound Activity at Muscarinic-Based Designer Receptors Exclusively Activated by Designer Drugs (DREADDs)
| DREADD Target | Agonist Potency (pEC50) | Binding Affinity (pKi) | Reference |
| hM1Dq | 8.38 | 7.3 ± 0.1 | [1] |
| hM3Dq | 8.08 | Not Reported | [1] |
| hM4Di | 7.27 | 6.9 ± 0.1 | [1] |
Note: A lower IC50 value indicates a higher binding affinity. A higher pEC50 value indicates greater potency as an agonist. pKi is the negative logarithm of the inhibitory constant (Ki), with higher values indicating greater binding affinity.
Experimental Protocols
The characterization of this compound's cellular targets relies on established in vitro pharmacological assays. The following sections detail the typical methodologies employed in these key experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity. The ability of the unlabeled test compound (this compound) to displace the radioligand from the receptor is measured, allowing for the determination of its inhibitory constant (Ki).
a. Membrane Preparation:
-
Tissue/Cell Source: Membranes are typically prepared from cultured cells (e.g., CHO or HEK293 cells) stably expressing the human recombinant receptor of interest, or from specific brain regions of rodents (e.g., rat striatum for dopamine receptors, cortex for serotonin receptors).
-
Homogenization: The tissue or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent protein degradation.
-
Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed with fresh buffer and re-centrifuged. The final pellet is resuspended in a suitable buffer, aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
b. Competitive Binding Assay Protocol:
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, with the pH adjusted to 7.4.
-
Incubation: In a 96-well plate, the following are combined:
-
Cell membranes expressing the target receptor.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors) at a concentration close to its Kd.
-
Varying concentrations of unlabeled this compound.
-
For determining non-specific binding, a high concentration of a known antagonist for the target receptor is added to a set of wells.
-
-
Equilibrium: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound. The data are then fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are employed to determine the effect of a compound on receptor activity, i.e., whether it acts as an agonist, antagonist, or inverse agonist.
a. cAMP Accumulation Assay (for Gi/o and Gs-coupled receptors):
This assay is used to assess the functional activity of compounds at receptors that couple to adenylyl cyclase.
-
Cell Culture: Cells expressing the receptor of interest (e.g., D2 dopamine receptors, which are Gi-coupled) are cultured in 96-well plates.
-
Assay Conditions: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
Compound Treatment: The cells are then treated with:
-
An agonist for the receptor to inhibit (for Gi) or stimulate (for Gs) adenylyl cyclase.
-
Forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Varying concentrations of this compound to assess its antagonist activity.
-
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition (for Gi) or stimulation (for Gs) of cAMP production is quantified to determine its IC50 or EC50 value.
b. Calcium Mobilization Assay (for Gq/11-coupled receptors):
This assay is used for receptors that signal through the activation of phospholipase C (PLC), leading to an increase in intracellular calcium.
-
Cell Culture and Dye Loading: Cells expressing the Gq-coupled receptor (e.g., 5-HT2A or α1-adrenergic receptors) are grown in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of this compound are added to the wells, followed by the addition of a known agonist for the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time.
-
Data Analysis: The ability of this compound to block the agonist-induced calcium mobilization is analyzed to determine its antagonist potency (IC50).
Signaling Pathways and Experimental Workflows
The interaction of this compound with its various cellular targets initiates distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for characterizing a compound like this compound.
Signaling Pathways
Caption: Gq-coupled receptor signaling pathway antagonized by this compound.
Caption: Gi-coupled receptor signaling pathway antagonized by this compound.
Caption: this compound-activated DREADD signaling pathways.
Experimental Workflow
Caption: General experimental workflow for in vitro characterization.
Conclusion
This compound is a pharmacologically complex agent with a broad spectrum of activity across multiple neurotransmitter systems. Its primary cellular targets include histamine H1, serotonin 5-HT2A, and α1-adrenergic receptors, at which it exhibits high affinity. It also interacts with dopamine D1 and D2 receptors with lower affinity. Furthermore, this compound is a potent agonist at muscarinic-based DREADDs, making it a valuable tool for chemogenetic studies. The methodologies and signaling pathways detailed in this guide provide a framework for the continued investigation of this compound and other novel psychoactive compounds. A comprehensive understanding of its interactions with these cellular targets is crucial for elucidating its therapeutic mechanisms and potential side effect profile.
References
A Comprehensive Technical Guide to the Neurochemical Effects of Perlapine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perlapine is a tricyclic compound recognized for its hypnotic and sedative properties, primarily marketed in Japan under brand names such as Hypnodine and Pipnodine.[1] Chemically related to clotiapine, clozapine, and loxapine, this compound exhibits a complex neurochemical profile characterized by its interaction with a wide range of neurotransmitter systems. This technical guide provides an in-depth overview of the neurochemical effects of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of its signaling pathways to support further research and drug development efforts.
Receptor Binding Profile
This compound's neurochemical effects are largely dictated by its affinity for various neurotransmitter receptors. It is a potent antihistamine and also demonstrates anticholinergic, antiserotonergic, antiadrenergic, and some antidopaminergic activities.[1]
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Binding Affinity (IC₅₀, nM) | Reference |
| Dopamine Receptors | |||
| D₁ | 198 | [1] | |
| D₂ | 60 | 1,803 | [1] |
| D₄ | 30 | ||
| Serotonin Receptors | |||
| 5-HT₂ₐ | 30 | 70 | [1] |
| Adrenergic Receptors | |||
| α₁ | 19 | [1] | |
| α₂ | 4,945 | [1] | |
| Muscarinic DREADDs | |||
| hM1Dq (pEC₅₀) | 8.38 | ||
| hM3Dq (pEC₅₀) | 8.08 | ||
| hM4Di (pEC₅₀) | 7.27 |
Effects on Neurotransmitter Systems
This compound significantly modulates several key neurotransmitter systems in the brain, most notably the dopaminergic system.
Dopaminergic System
Studies in rats have demonstrated that this compound influences dopamine metabolism. Administration of this compound leads to a dose-dependent increase in the levels of 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), the major metabolites of dopamine, in the striatum and tuberculum olfactorium.[1] This effect is comparable in potency to that of chlorpromazine.[1] However, this compound does not appear to alter the concentration of dopamine itself in these brain regions.[1] This suggests that this compound increases the turnover rate of dopamine.
The time-action curves for the effects of this compound and clozapine on dopamine metabolites are nearly identical in both the striatum and tuberculum olfactorium.[1] This similarity in their effects on dopamine metabolism suggests a potential for antipsychotic efficacy, leading to suggestions that this compound should be clinically re-evaluated for this purpose.[1]
Serotonergic, Adrenergic, and Histaminergic Systems
This compound's binding profile indicates potent antagonism at serotonin 5-HT₂ₐ receptors and alpha-1 adrenergic receptors.[1] Its primary action as a potent antihistamine is a key feature of its sedative and hypnotic effects.[1]
Signaling Pathways
The diverse receptor interactions of this compound trigger multiple intracellular signaling cascades.
Dopamine D₂ Receptor Signaling
As an antagonist at D₂ receptors, this compound is expected to block the canonical Gαi/o-coupled signaling pathway. This would lead to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
References
The Tricyclic Trio: A Technical Deep Dive into the Comparative Pharmacology of Perlapine, Clozapine, and Loxapine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the structural and pharmacological relationships between three structurally related tricyclic compounds: perlapine, clozapine, and loxapine. While sharing a common dibenzo-thiepine, -diazepine, or -oxazepine core, these molecules exhibit distinct clinical profiles, ranging from hypnotic and sedative effects (this compound) to potent antipsychotic activity (clozapine and loxapine). This document elucidates the nuanced differences in their receptor binding affinities, explores the experimental methodologies used to determine these properties, and visualizes their impact on key signaling pathways, offering a comprehensive resource for researchers in neuropsychopharmacology and medicinal chemistry.
Structural and Functional Overview
This compound, clozapine, and loxapine are all members of the tricyclic class of compounds, characterized by a three-ring chemical structure. This compound is a dibenzohetereopine compound, chemically related to clozapine and loxapine.[1] Clozapine is a dibenzodiazepine, renowned as the first atypical antipsychotic. Loxapine, a dibenzoxazepine, is structurally very similar to clozapine and is also used as an antipsychotic.[2][3] Despite their structural similarities, their clinical applications differ significantly. This compound is marketed as a hypnotic and sedative, whereas clozapine and loxapine are utilized in the management of schizophrenia.[2][4] These differences in clinical efficacy are largely attributable to their distinct receptor binding profiles.
Comparative Receptor Binding Affinities
The interaction of these compounds with various neurotransmitter receptors is a key determinant of their pharmacological effects. The following table summarizes their in vitro binding affinities (Ki values in nM) for a range of critical receptors in the central nervous system. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Clozapine (Ki, nM) | Loxapine (Ki, nM) |
| Dopamine D1 | 198[4] | 85 - 270 | 21 - 50 |
| Dopamine D2 | 1,803[4] | 125 - 190[5] | 11 - 38 |
| Dopamine D3 | - | 4 - 555 | 1.9 - 20 |
| Dopamine D4 | - | 9 - 24 | 2 - 21 |
| Serotonin 5-HT1A | - | 15 - 120 | 2,700 |
| Serotonin 5-HT2A | 70[4] | 5.35 - 13[6] | 2 - 6.6[6] |
| Serotonin 5-HT2C | - | 9.4 - 15 | 13 |
| Serotonin 5-HT6 | - | 4 - 7 | 6 - 50 |
| Serotonin 5-HT7 | - | 6.3 - 11 | 40 - 100 |
| Histamine H1 | Potent[4] | 1 - 7 | 2 - 6 |
| Adrenergic α1 | 19[4] | 7 - 27 | 10 - 38 |
| Adrenergic α2 | 4,945[4] | 13 - 90 | 250 - 1,000 |
| Muscarinic M1 | Potent[4] | 2 - 19 | 35 - 100 |
Experimental Protocols: Radioligand Binding Assays
The receptor binding affinities presented in this guide are primarily determined using competitive radioligand binding assays. This in vitro technique is a cornerstone of pharmacological research, allowing for the quantification of the interaction between a drug and its target receptor.
General Principle
Radioligand binding assays measure the affinity of a test compound (e.g., this compound, clozapine, or loxapine) for a specific receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity and specificity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.
Detailed Methodology
1. Membrane Preparation:
-
Source: Tissues or cultured cells expressing the receptor of interest (e.g., recombinant human D2 receptors expressed in CHO or HEK293 cells).
-
Homogenization: The tissue or cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron or Dounce homogenizer to lyse the cells and release the membranes.
-
Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.
-
Washing: The membrane pellet is washed multiple times with fresh buffer to remove endogenous substances that might interfere with the assay.
-
Storage: The final membrane preparation is resuspended in a suitable buffer, and the protein concentration is determined. Aliquots are stored at -80°C until use.
2. Radioligand Binding Assay (Competitive Inhibition):
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed concentration of the radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors or [³H]-ketanserin for 5-HT2A receptors).
-
Increasing concentrations of the unlabeled test compound (this compound, clozapine, or loxapine).
-
The prepared cell membrane preparation.
-
Assay buffer to bring the final volume to a defined amount (e.g., 200 µL).
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.
3. Data Analysis:
-
Specific Binding: Total binding is measured in the absence of a competing ligand, while non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that saturates the receptors. Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The percentage of specific binding is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, and the IC50 value is determined using non-linear regression analysis.
-
Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
Visualization of Signaling Pathways and Experimental Workflow
To further elucidate the functional consequences of receptor binding and the experimental process, the following diagrams have been generated using the DOT language for Graphviz.
Figure 1: Simplified signaling pathways for D2 and 5-HT2A receptors modulated by this compound, clozapine, and loxapine.
Figure 2: Experimental workflow for the comparative analysis of this compound, clozapine, and loxapine using radioligand binding assays.
Discussion and Conclusion
The data and methodologies presented in this technical guide underscore the critical relationship between chemical structure, receptor binding affinity, and clinical pharmacology.
-
This compound's relatively weak affinity for the dopamine D2 receptor (IC50 = 1,803 nM) is consistent with its lack of antipsychotic efficacy.[4] Its potent antihistaminic and anticholinergic properties likely contribute to its sedative and hypnotic effects.[4]
-
Clozapine exhibits a complex and broad receptor binding profile, with moderate affinity for D2 receptors and high affinity for multiple serotonin receptors, particularly 5-HT2A.[2][6] This "atypical" profile is thought to be responsible for its unique efficacy in treatment-resistant schizophrenia and its lower propensity to cause extrapyramidal side effects compared to typical antipsychotics.
-
Loxapine , while structurally similar to clozapine, demonstrates a higher affinity for D2 receptors.[2] However, it also possesses potent 5-HT2A antagonist activity, leading some researchers to classify it as an atypical antipsychotic.[3][6] The balance of its D2 and 5-HT2A antagonism is a key area of ongoing research.
This in-depth technical guide provides a foundational resource for understanding the intricate pharmacological relationships between this compound, clozapine, and loxapine. The provided data, experimental protocols, and visual representations of signaling pathways and workflows are intended to facilitate further research and development in the field of neuropsychopharmacology. By elucidating the molecular mechanisms that differentiate these structurally similar compounds, we can pave the way for the rational design of novel therapeutics with improved efficacy and tolerability.
References
- 1. benchchem.com [benchchem.com]
- 2. Binding Profile, Metabolism, Kinetics, Drug Interactions and Use of Plasma Levels (Chapter 5) - The Clozapine Handbook [cambridge.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of Perlapine in Chemogenetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perlapine is a potent and selective agonist for muscarinic-based Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1][2] As a chemogenetic tool, this compound offers precise temporal control over neuronal activity in cells expressing these engineered G protein-coupled receptors (GPCRs). Unlike the commonly used DREADD agonist Clozapine-N-Oxide (CNO), this compound does not undergo back-metabolism to clozapine, thereby reducing the risk of off-target effects associated with clozapine's activity at endogenous receptors.[3][4] This makes this compound a valuable alternative for in vitro and in vivo chemogenetic studies. This compound has been shown to effectively activate both excitatory (Gq-coupled) and inhibitory (Gi-coupled) DREADDs.[1]
These application notes provide detailed protocols for the use of this compound in activating hM3Dq (Gq) and hM4Di (Gi) DREADDs, summarizing key quantitative data and outlining experimental workflows.
Data Presentation
Quantitative Pharmacology of this compound
The following tables summarize the binding affinities and potencies of this compound at various muscarinic DREADDs and wild-type receptors.
| Receptor | Ligand | pKi (mean ± SEM) |
| hM1 | This compound | 6.57 ± 0.08 |
| hM4 | This compound | 6.91 ± 0.05 |
| hM1Dq | This compound | 7.04 ± 0.05 |
| hM4Di | This compound | 7.21 ± 0.08 |
Source: Thompson et al., 2018.[3]
| DREADD Receptor | Assay | This compound pEC50 (mean ± SEM) |
| hM1Dq | Calcium Mobilization | 8.38 ± 0.07 |
| hM3Dq | Calcium Mobilization | 8.08 ± 0.05[3] |
| hM4Di | cAMP Inhibition | 7.27 |
Source: Thompson et al., 2018; Tocris Bioscience.[2][3]
In Vivo Pharmacokinetics of this compound in Mice
Intraperitoneal (i.p.) administration of this compound in mice demonstrated measurable brain and plasma concentrations 30 minutes post-injection.
| Dose (mg/kg, i.p.) | Brain Concentration (ng/mL) at 30 min | Plasma Concentration (ng/mL) at 30 min |
| 0.1 | ~10 | ~50 |
| 1 | ~100 | ~400 |
| 10 | ~1000 | ~2000 |
Source: Adapted from Thompson et al., 2018.[3][4]
Signaling Pathways
Activation of DREADDs by this compound initiates specific intracellular signaling cascades depending on the G protein to which they are coupled.
Experimental Protocols
In Vitro Protocols
1. Preparation of this compound Stock Solution
-
Compound: this compound (Molecular Weight: 291.39 g/mol )
-
Solvent: Soluble in DMSO (to 50 mM) and water with gentle warming (to 5 mM).[5] For most cell culture applications, a stock solution in DMSO is recommended.
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 2.91 mg of this compound in 1 mL of high-quality, sterile DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C. Solutions should be stable for at least one month.
-
2. In Vitro hM3Dq (Gq) Activation: Calcium Imaging Assay
This protocol describes a method to measure intracellular calcium mobilization in cells expressing hM3Dq following this compound application.
-
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently expressing hM3Dq.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fluo-4 AM or other suitable calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
This compound stock solution (10 mM in DMSO).
-
-
Procedure:
-
Cell Plating: Plate hM3Dq-expressing cells onto a 96-well black, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes.
-
-
Cell Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.
-
Baseline Measurement: Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for calcium imaging. Measure the baseline fluorescence for a few minutes to establish a stable signal.
-
This compound Application:
-
Prepare serial dilutions of this compound in HBSS from the stock solution. Final concentrations for a dose-response curve typically range from 10 pM to 10 µM. Remember to include a vehicle control (DMSO at the highest concentration used for this compound dilution).
-
Add the this compound solutions to the wells.
-
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time. For Gq-coupled receptors, a rapid increase in fluorescence is expected upon agonist addition.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).
-
Normalize the response by dividing ΔF by F₀ (ΔF/F₀).
-
Plot the normalized response against the log of the this compound concentration to generate a dose-response curve and calculate the EC50.
-
-
3. In Vitro hM4Di (Gi) Activation: cAMP Assay
This protocol describes a method to measure the inhibition of adenylyl cyclase activity in cells expressing hM4Di.
-
Materials:
-
CHO-K1 or other suitable cells stably or transiently expressing hM4Di.
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, AlphaScreen cAMP Assay Kit).
-
This compound stock solution (10 mM in DMSO).
-
-
Procedure:
-
Cell Plating: Plate hM4Di-expressing cells in a 96-well or 384-well plate at a density recommended by the cAMP assay kit manufacturer.
-
Cell Stimulation:
-
Prepare a stimulation buffer containing a sub-maximal concentration of forskolin (e.g., 1-10 µM) and IBMX (e.g., 100 µM) in a suitable assay buffer. The forskolin will increase intracellular cAMP levels.
-
Prepare serial dilutions of this compound in the stimulation buffer. Final concentrations for a dose-response curve typically range from 100 pM to 100 µM. Include a vehicle control.
-
-
Incubation: Add the this compound/forskolin/IBMX solutions to the cells and incubate for a specified time (typically 15-30 minutes) at room temperature or 37°C, as recommended by the assay kit.
-
cAMP Detection: Lyse the cells (if required by the kit) and follow the manufacturer's instructions for the cAMP assay to measure the amount of cAMP produced.
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each well from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to generate an inhibition curve and calculate the IC50.
-
-
In Vivo Protocols
1. Preparation of this compound for In Vivo Administration
-
Vehicle: A common vehicle for intraperitoneal (i.p.) injection of this compound is a solution of 0.5% DMSO in sterile 0.9% saline. The final concentration of DMSO should be kept low to avoid toxicity.
-
Procedure:
-
Dissolve the required amount of this compound in a small volume of DMSO.
-
Bring the solution to the final volume with sterile 0.9% saline.
-
Vortex briefly to ensure the solution is homogenous.
-
Prepare fresh on the day of the experiment.
-
2. In Vivo DREADD Activation in Mice
This protocol provides a general guideline for activating DREADDs in mice using this compound. The optimal dose and timing should be determined empirically for each specific experimental paradigm.
-
Animal Model: Mice expressing the DREADD of interest (e.g., hM3Dq or hM4Di) in the target cell population.
-
Administration Route: Intraperitoneal (i.p.) injection is a common and effective route.
-
Dosage: Based on pharmacokinetic data, effective doses of this compound in mice are expected to be in the range of 0.1 to 10 mg/kg.[3][4] A starting dose of 1 mg/kg is recommended.
-
Procedure:
-
Habituation: Habituate the animals to the injection procedure by administering vehicle injections for several days before the start of the experiment.
-
This compound Administration: On the day of the experiment, inject the mice i.p. with the prepared this compound solution or vehicle.
-
Behavioral/Physiological Testing: The onset of this compound's effects should be determined empirically. Based on pharmacokinetic data showing brain penetration at 30 minutes, behavioral or physiological testing can typically commence 30-60 minutes post-injection.[3][4] The duration of action should also be characterized for the specific behavior being studied.
-
Control Groups: It is crucial to include appropriate control groups in the experimental design:
-
DREADD-expressing animals receiving vehicle.
-
Wild-type (non-DREADD expressing) animals receiving this compound to control for any potential off-target effects of the compound itself.
-
-
Experimental Workflows
Off-Target Considerations
While this compound does not metabolize to clozapine, it is still crucial to control for potential off-target effects. This compound is known as a hypnotic agent and has been shown to have effects on sleep architecture in mice.[6] Therefore, including a control group of wild-type animals receiving this compound is essential to differentiate DREADD-mediated effects from any intrinsic effects of the compound. A comprehensive off-target screening against a panel of receptors, ion channels, and transporters would provide a more complete picture of this compound's selectivity profile.
Conclusion
This compound is a potent and effective agonist for muscarinic-based DREADDs, offering a valuable alternative to CNO for chemogenetic studies. Its favorable pharmacokinetic profile and lack of conversion to clozapine make it a reliable tool for researchers investigating the function of specific neural circuits. By following the detailed protocols and considering the experimental design recommendations outlined in these application notes, researchers can effectively utilize this compound to achieve precise and reproducible control of neuronal activity.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. This compound | DREADD Ligands | Tocris Bioscience [tocris.com]
- 3. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemogenetic Modulation and Single-Photon Calcium Imaging in Anterior Cingulate Cortex Reveal a Mechanism for Effort-Based Decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
Perlapine Protocol for In Vivo DREADD Activation: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are a powerful chemogenetic tool for the remote manipulation of neuronal activity in vivo. The choice of the activating ligand is critical for the successful implementation and interpretation of DREADD-based studies. Perlapine, a hypnotic drug, has been identified as a potent agonist for muscarinic-based DREADDs, offering a potential alternative to the commonly used clozapine-N-oxide (CNO), particularly in studies where the back-metabolism of CNO to clozapine is a concern.[1][2] This document provides a summary of the available data on this compound for in vivo DREADD activation and outlines a general protocol based on current knowledge.
Advantages and Considerations of this compound
This compound presents several advantages as a DREADD agonist:
-
No Conversion to Clozapine: Unlike CNO, this compound does not metabolize to clozapine, thus avoiding potential off-target effects associated with clozapine's action on endogenous receptors.[1][3]
-
Brain Penetrance: this compound effectively crosses the blood-brain barrier, achieving measurable concentrations in the brain following systemic administration.[1]
-
Potency: In vitro studies have demonstrated that this compound is a potent agonist at Gq- and Gi-coupled DREADDs.[1][2]
However, researchers should also consider the following:
-
Limited In Vivo Data: While promising, the in vivo characterization of this compound as a DREADD agonist is not as extensive as that for CNO or other newer agonists like JHU37160.[1][4] Detailed dose-response and time-course studies for various behavioral and physiological outcomes are still needed.
-
Potential Off-Target Effects: this compound is structurally similar to other compounds known to have sedative and muscle relaxant effects.[5][6] Although it shows selectivity for DREADDs over native muscarinic receptors, a thorough evaluation of its off-target profile at effective in vivo doses is crucial for interpreting experimental results.[1][7]
Data Presentation
The following tables summarize the available quantitative data for this compound in the context of DREADD activation.
Table 1: In Vitro Potency of this compound at Muscarinic DREADDs
| DREADD Receptor | Assay | Potency (pEC50) | Reference |
| hM3Dq | Calcium Mobilization | 8.08 ± 0.05 | [1][2] |
| hM4Di | Inhibition of Isoproterenol-stimulated cAMP production | Submicromolar | [1][2] |
| hM4Di | pERK1/2 Activation | Submicromolar | [1][2] |
Table 2: In Vitro Binding Affinity of this compound
| Receptor | Binding Assay | Affinity (pKi) | Reference |
| hM1Dq | Radioligand Competition | Small increase vs wildtype | [1][2] |
| hM4Di | Radioligand Competition | Small increase vs wildtype | [1][2] |
| Wildtype hM1 | Radioligand Competition | Relatively low | [1][2] |
| Wildtype hM4 | Radioligand Competition | Relatively low | [1][2] |
Table 3: Pharmacokinetic Properties of this compound in Mice (30 minutes post-injection)
| Dose (mg/kg, i.p.) | Plasma Concentration (ng/mL) | Brain Concentration (ng/mL) | Reference |
| 0.1 | Measurable | Measurable | [1] |
| 1 | Measurable | Measurable | [1] |
| 10 | Measurable | Measurable | [1] |
Note: Specific concentration values were presented graphically in the source material. This table indicates that measurable levels were detected.
Experimental Protocols
The following protocols are generalized based on the available literature. It is highly recommended that researchers perform pilot studies to determine the optimal dose and time course for their specific experimental paradigm.
This compound Solution Preparation
-
Compound: this compound
-
Vehicle: A common vehicle is 0.5% DMSO in sterile saline. The final DMSO concentration should be kept as low as possible.
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the this compound in a small volume of DMSO.
-
Bring the solution to the final volume with sterile saline, ensuring the final DMSO concentration is 0.5% or less.
-
Vortex or sonicate until the this compound is fully dissolved.
-
Prepare fresh on the day of the experiment or store aliquots at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
-
In Vivo Administration Protocol (Rodents)
-
Animal Model: Mice or rats expressing the DREADD of interest in the target cell population.
-
Administration Route: Intraperitoneal (i.p.) injection is the most common route described.[1]
-
Dosage: Based on pharmacokinetic studies, a starting dose range of 0.1 - 10 mg/kg can be considered.[1] A dose-response curve should be generated to identify the optimal dose that produces the desired effect without off-target behaviors.
-
Injection Volume: Typically 5-10 ml/kg for mice.
-
Control Groups:
-
Animals expressing the DREADD and receiving vehicle injection.
-
Animals not expressing the DREADD (e.g., wild-type littermates or animals injected with a control virus) receiving this compound injection. This is crucial to control for potential off-target effects of this compound.
-
-
Procedure:
-
Habituate the animals to the injection procedure to minimize stress-induced confounding factors.
-
On the day of the experiment, administer the prepared this compound solution or vehicle via i.p. injection.
-
Observe the animals for the desired behavioral or physiological changes. The onset and duration of the effect should be determined empirically in pilot studies. Based on pharmacokinetic data, effects may be observed around 30 minutes post-injection.[1]
-
Visualizations
Signaling Pathways
Caption: Gq-DREADD (hM3Dq) signaling pathway activated by this compound.
References
- 1. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A head-to-head comparison of two DREADD agonists for suppressing operant behavior in rats via VTA dopamine neuron inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
- 7. DREADDs for Neuroscientists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Perlapine in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the available information on the dosing and administration of Perlapine for rodent studies. While this compound has been studied for its sedative, hypnotic, and antipsychotic-like properties, comprehensive data on its use in preclinical rodent models is limited in publicly available literature. Therefore, researchers should consider the following information as a guide and may need to conduct preliminary dose-finding studies to determine the optimal dosage for their specific experimental paradigm.
Overview of this compound
This compound is a dibenzazepine derivative with a complex pharmacological profile. It is known to act as a potent antihistamine and also possesses anticholinergic, antiserotonergic, antiadrenergic, and some antidopaminergic activities[1]. Marketed in Japan as a hypnotic and sedative, its mechanism of action involves interaction with a variety of neurotransmitter receptors[1].
Key Pharmacological Actions:
-
Hypnotic and Sedative: Used clinically for its sleep-inducing properties.
-
Antipsychotic-like effects: Studies in rats have shown that this compound can increase plasma prolactin levels and affect dopamine metabolism in a manner similar to some antipsychotic drugs[2][3][4].
-
DREADD Agonist: this compound is a potent agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically muscarinic-based DREADDs[5].
Data Presentation
Pharmacokinetic Data
Pharmacokinetic data for this compound in rodents is sparse. The following table summarizes the available data from a study in mice following intraperitoneal administration.
| Parameter | Mouse (Intraperitoneal) | Source |
| Dose (mg/kg) | 0.1, 1, 10 | [6] |
| Time Point | 30 minutes post-administration | [6] |
| Plasma Concentration (ng/mL) | Measurable levels detected | [6] |
| Brain Concentration (ng/mL) | Measurable levels detected | [6] |
| Metabolism | No evidence of metabolism to clozapine | [6] |
Acute Toxicity Data
Comprehensive acute toxicity data (LD50) for this compound in rodents is not available in the reviewed literature. It is crucial for researchers to conduct their own dose-finding and toxicity studies to establish a safe and effective dose range for their experiments.
Experimental Protocols
The following are general protocols for the administration of substances to rodents and should be adapted for this compound based on its physicochemical properties and the specific research question.
Formulation and Vehicle Selection
This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo studies, it is common to first dissolve the compound in a small amount of DMSO and then dilute it with a suitable vehicle to minimize toxicity.
Recommended Vehicles:
-
Intraperitoneal (IP) Injection: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS). A common practice is to dissolve the compound in a minimal amount of DMSO and then dilute it with saline. The final concentration of DMSO should be kept low (typically <5-10%) to avoid vehicle-induced toxicity.
-
Oral Gavage (PO): Water, 0.5% methylcellulose, or a 10% sucrose solution can be used as vehicles[7]. For poorly water-soluble compounds, a suspension in a vehicle like 0.5% carboxymethyl cellulose (CMC) is often used.
Preparation of a 1 mg/mL this compound Solution for IP Injection:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal volume of DMSO.
-
Vortex until the compound is fully dissolved.
-
Add sterile saline to achieve the final desired concentration of 1 mg/mL.
-
Ensure the final DMSO concentration is below 10%.
-
Vortex the solution again to ensure homogeneity.
Administration Protocols
This protocol is a standard method for systemic drug administration in mice.
Materials:
-
This compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Weigh the mouse to determine the correct injection volume.
-
Restrain the mouse by scruffing the neck and back to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
This protocol describes the administration of a substance directly into the stomach of a rat.
Materials:
-
This compound suspension/solution
-
Sterile syringes
-
Flexible or rigid gavage needle (16-18 gauge for adult rats)
-
Animal scale
Procedure:
-
Weigh the rat to calculate the appropriate administration volume. The maximum recommended volume for oral gavage in rats is typically 10-20 mL/kg.
-
Gently restrain the rat to prevent movement.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach and mark the needle.
-
With the rat's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is at the predetermined depth, administer the this compound formulation.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
Mandatory Visualizations
Signaling Pathways
This compound interacts with multiple neurotransmitter systems. The following diagram illustrates its known receptor binding profile.
Caption: this compound's multifaceted receptor binding profile.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Antipsychotic-induced suppression of locomotion in juvenile, adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and dopamine metabolism: prediction of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: relationship between stimulation of prolactin secretion and antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
Perlapine: A Versatile Chemogenetic Tool for Neuronal Silencing and Activation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Perlapine, a dibenzazepine derivative historically used as a hypnotic and sedative, has emerged as a potent and selective agonist for muscarinic Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). This chemogenetic application allows for precise temporal control over neuronal activity, making this compound a valuable tool for functional genomics, circuit mapping, and preclinical models of neurological and psychiatric disorders. Unlike the commonly used DREADD actuator Clozapine-N-Oxide (CNO), this compound does not undergo metabolic conversion to clozapine, thereby reducing the risk of off-target effects and offering a cleaner profile for in vivo studies.[1][2]
This document provides detailed application notes and protocols for utilizing this compound to achieve neuronal silencing (via Gi-coupled DREADDs) and activation (via Gq-coupled DREADDs).
Mechanism of Action
In the context of chemogenetics, this compound's mechanism of action is dependent on the specific DREADD expressed in the target neuronal population.
-
Neuronal Activation (Gq-DREADDs): When administered to cells expressing Gq-coupled DREADDs, such as hM1Dq or hM3Dq, this compound binds to the engineered receptor and initiates the Gαq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The net effect is an increase in neuronal excitability, leading to membrane depolarization and an increased firing rate.
-
Neuronal Silencing (Gi-DREADDs): In neurons expressing Gi-coupled DREADDs, such as hM4Di, this compound binding activates the Gαi signaling pathway. This has two primary inhibitory effects: the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The opening of GIRK channels leads to potassium ion efflux, resulting in membrane hyperpolarization and a subsequent decrease in neuronal firing, effectively silencing the neuron.[3]
Data Presentation
This compound Potency at Muscarinic DREADDs
| DREADD Receptor | Assay Type | This compound Potency (pEC50) | This compound Potency (EC50) | Reference |
| hM1Dq | IP1 Accumulation | 8.38 | ~4.2 nM | [4] |
| hM3Dq | Calcium Mobilization | 8.08 | ~8.3 nM | [4] |
| hM4Di | cAMP Inhibition | 7.27 | ~53.7 nM | [4] |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
This compound Selectivity
This compound exhibits high selectivity for DREADD receptors over their wild-type counterparts. For instance, it is over 10,000-fold more selective for hM3Dq than for the native M3 receptor.[4]
Mandatory Visualizations
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is adapted from studies using DREADD agonists for intraperitoneal (i.p.) injection in rodents.[5][6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for injection
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL in 100% DMSO):
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C for long-term storage. For short-term storage (up to a week), 4°C is acceptable. Protect from light.
-
-
Working Solution Preparation (e.g., for a 1 mg/kg dose in a 25g mouse):
-
Calculate the required dose: For a 25g mouse, a 1 mg/kg dose requires 0.025 mg of this compound.
-
Calculate the volume of stock solution: Using a 10 mg/mL stock, you will need 2.5 µL of the stock solution.
-
Prepare the final injection volume: For i.p. injections, a typical volume is 100-200 µL.
-
In a new sterile microcentrifuge tube, add the calculated volume of the this compound stock solution (2.5 µL).
-
Add sterile 0.9% saline to reach the final desired injection volume (e.g., add 97.5 µL of saline for a final volume of 100 µL).
-
Vortex the working solution immediately before drawing it into the injection syringe. The final DMSO concentration should be kept low (ideally <5%) to avoid toxicity.
-
Note on Stability: this compound solutions in DMSO are generally stable when stored at low temperatures and protected from light. However, it is recommended to prepare fresh working solutions in saline daily.
Protocol 2: In Vivo Neuronal Silencing with this compound and hM4Di
This protocol outlines a general procedure for assessing the effect of this compound-induced neuronal silencing on a specific behavior in rodents.
Materials:
-
Animals expressing hM4Di in the target neuron population (via viral delivery or transgenic lines)
-
Control animals (e.g., expressing a fluorescent reporter without the DREADD)
-
Prepared this compound working solution and vehicle control (e.g., saline with the same final DMSO concentration)
-
Behavioral testing apparatus
-
Data recording and analysis software
Procedure:
-
Habituation: Habituate the animals to the injection procedure and the behavioral apparatus for several days prior to the experiment to minimize stress-induced confounds.
-
Baseline Behavioral Testing: Record baseline performance in the behavioral task of interest.
-
This compound/Vehicle Administration:
-
On the test day, administer this compound (e.g., 0.1-1.0 mg/kg, i.p.) or vehicle to the animals. The optimal dose should be determined empirically for each specific behavior and brain region.[4]
-
Allow for a 20-30 minute pre-treatment period for the drug to take effect before starting the behavioral task.
-
-
Behavioral Testing: Conduct the behavioral test and record the relevant parameters.
-
Data Analysis: Compare the behavioral performance of the this compound-treated group to the vehicle-treated group and to their own baseline performance.
-
Histological Confirmation: After the completion of behavioral experiments, perfuse the animals and process the brain tissue to confirm the correct targeting and expression of the hM4Di-DREADD.
Protocol 3: In Vitro Neuronal Activation with this compound and hM3Dq using Brain Slice Electrophysiology
This protocol provides a general framework for recording the electrophysiological effects of this compound on hM3Dq-expressing neurons in acute brain slices.
Materials:
-
Brain from an animal expressing hM3Dq in the neurons of interest
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), chilled and carbogenated (95% O2 / 5% CO2)
-
Recording chamber for brain slices
-
Electrophysiology rig with patch-clamp amplifier, micromanipulators, and data acquisition system
-
Glass pipettes for patch-clamp recording
-
Intracellular solution
-
This compound stock solution (in DMSO)
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, carbogenated aCSF.
-
Rapidly dissect the brain and prepare acute slices (e.g., 300 µm thick) containing the region of interest using a vibratome in chilled, carbogenated aCSF.[7]
-
Allow slices to recover in carbogenated aCSF at 32-34°C for 30 minutes, and then at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 mL/min.
-
Identify DREADD-expressing neurons (often co-expressing a fluorescent reporter) under a microscope.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing rate).
-
-
This compound Application:
-
Dilute the this compound stock solution in aCSF to the desired final concentration (e.g., 10-100 nM).
-
Bath-apply the this compound-containing aCSF to the slice.
-
Record the changes in neuronal activity. For hM3Dq-expressing neurons, an increase in firing rate and membrane depolarization is expected.
-
-
Data Analysis: Analyze the electrophysiological data to quantify the changes in firing rate, membrane potential, and other relevant parameters before and after this compound application.
Protocol 4: In Vitro Neuronal Activation with this compound and hM3Dq using Calcium Imaging
This protocol describes how to visualize this compound-induced activation of hM3Dq-expressing neurons in culture using a calcium indicator.
Materials:
-
Neuronal culture expressing hM3Dq
-
Calcium indicator dye (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP)
-
Imaging medium (e.g., HEPES-buffered saline)
-
Fluorescence microscope with a camera capable of time-lapse imaging
-
This compound stock solution (in DMSO)
Procedure:
-
Loading with Calcium Indicator (for chemical dyes):
-
If using a chemical dye like Fluo-4 AM, incubate the neuronal culture with the dye according to the manufacturer's instructions (e.g., 1-5 µM Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells with imaging medium to remove excess dye.
-
-
Baseline Imaging:
-
Place the culture dish on the microscope stage.
-
Acquire baseline fluorescence images at a suitable frame rate (e.g., 1-5 Hz) for a few minutes to establish a stable baseline.
-
-
This compound Application:
-
Prepare a working solution of this compound in the imaging medium at the desired final concentration (e.g., 10-100 nM).
-
Gently add the this compound solution to the culture dish while continuing to image.
-
-
Post-Application Imaging:
-
Continue to acquire time-lapse images to capture the change in intracellular calcium concentration, which will be reflected as an increase in fluorescence intensity in activated neurons.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual neurons.
-
Measure the mean fluorescence intensity within each ROI over time.
-
Quantify the change in fluorescence (ΔF/F0) to determine the magnitude and kinetics of the calcium response to this compound.
-
Conclusion
This compound is a powerful and selective DREADD agonist that offers a valuable alternative to CNO for the chemogenetic manipulation of neuronal activity. Its favorable pharmacokinetic profile and lack of conversion to clozapine make it particularly well-suited for in vivo studies. The protocols provided here offer a starting point for researchers to incorporate this compound into their experimental designs for precise neuronal silencing and activation, thereby advancing our understanding of neural circuits and their role in health and disease. As with any chemogenetic experiment, appropriate controls, including animals not expressing the DREADD receptor that receive this compound, are essential for rigorous and interpretable results.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Silencing synapses with DREADDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Perlapine for Precise Neural Circuit Interrogation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Perlapine, a potent and selective chemogenetic actuator, for the targeted study of specific neural circuits. By activating Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), this compound offers a powerful tool for dissecting the causal relationships between neural activity and behavior or physiological processes. This document outlines the pharmacological properties of this compound, detailed protocols for its use in vivo, and examples of its application in neuroscience research.
Introduction to this compound for Chemogenetics
This compound is a tricyclic compound historically used as a hypnotic and sedative. More recently, it has been identified as a potent agonist for muscarinic-based DREADDs, including the excitatory Gq-coupled hM1Dq and hM3Dq receptors, and the inhibitory Gi-coupled hM4Di receptor.[1][2] A key advantage of this compound is that it does not undergo back-metabolism to clozapine, a common concern with the widely used DREADD agonist Clozapine-N-Oxide (CNO).[1] This characteristic minimizes the risk of off-target effects associated with clozapine, which has its own psychoactive properties.[3] Furthermore, this compound exhibits excellent brain penetrability, making it a reliable tool for in vivo studies.[1][4]
Quantitative Data: this compound's DREADD Receptor Profile
The following tables summarize the binding affinities and potency of this compound at various DREADD and wild-type muscarinic receptors. This data is crucial for experimental design, including determining appropriate concentrations and interpreting results.
Table 1: Binding Affinities (pKi) of this compound and other Ligands at Muscarinic DREADDs and Wild-Type Receptors [1][4]
| Ligand | hM1 | hM1Dq | hM4 | hM4Di |
| This compound | 6.8 ± 0.1 | 7.2 ± 0.1 | 6.5 ± 0.1 | 6.9 ± 0.1 |
| CNO | 5.9 ± 0.1 | 7.4 ± 0.1 | 5.8 ± 0.1 | 7.3 ± 0.1 |
| Compound 21 | 6.1 ± 0.1 | 7.7 ± 0.1 | 6.0 ± 0.1 | 7.5 ± 0.1 |
Data are presented as mean ± SEM. A higher pKi value indicates a higher binding affinity.
Table 2: Potency (pEC50) of this compound and other Ligands in Functional Assays at Muscarinic DREADDs [1][4]
| Ligand | hM1Dq (Calcium Mobilization) | hM4Di (cAMP Inhibition) |
| This compound | 8.08 ± 0.05 | 7.27 ± 0.04 |
| CNO | 8.21 ± 0.03 | 7.63 ± 0.03 |
| Compound 21 | 8.48 ± 0.05 | 7.77 ± 0.03 |
Data are presented as mean ± SEM. A higher pEC50 value indicates greater potency.
Signaling Pathways Activated by this compound-DREADD Interaction
Understanding the downstream signaling cascades initiated by this compound is essential for interpreting its effects on neuronal function.
Experimental Protocols
The following protocols provide a general framework for using this compound to study neural circuits in vivo. Specific parameters such as stereotactic coordinates, virus serotype and titer, and this compound dosage may need to be optimized for your specific experimental question and animal model.
Protocol 1: Stereotactic Viral Vector Delivery of DREADDs
This protocol describes the surgical procedure for delivering an adeno-associated virus (AAV) encoding the DREADD receptor into a specific brain region of a mouse.[5][6][7]
Materials:
-
AAV encoding the desired DREADD receptor (e.g., AAV-hSyn-hM3Dq-mCherry)
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane
-
Heating pad
-
Surgical drill
-
Nanoliter injector with a glass micropipette
-
Suturing material
-
Analgesics and antibiotics
-
Sterile saline
-
Eye ointment
Procedure:
-
Anesthetize the mouse using isoflurane (3-5% for induction, 1-2% for maintenance).[8]
-
Secure the mouse in the stereotaxic frame. Apply eye ointment to prevent corneal drying. Maintain body temperature with a heating pad.
-
Shave and sterilize the scalp with an appropriate antiseptic.
-
Make a midline incision to expose the skull.
-
Identify the target coordinates for the desired brain region relative to bregma.
-
Drill a small craniotomy over the target location.
-
Lower the injection micropipette to the target depth.
-
Infuse the AAV vector at a slow rate (e.g., 100 nL/min) to minimize tissue damage. The total volume will depend on the target structure and virus titer.
-
Leave the micropipette in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly withdraw the micropipette.
-
Suture the incision.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Allow the animal to recover in a clean, warm cage. Monitor the animal closely for several days post-surgery.
-
Allow 3-4 weeks for optimal DREADD expression before commencing behavioral experiments.[9]
Protocol 2: this compound Administration and Behavioral Testing
This protocol outlines the steps for administering this compound and conducting a subsequent behavioral assay. The specific behavioral test will depend on the neural circuit under investigation (e.g., open field test for locomotion and anxiety, fear conditioning for memory).[10][11]
Materials:
-
This compound solution (dissolved in a suitable vehicle, e.g., saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Behavioral testing apparatus
-
Video recording and analysis software
Procedure:
-
Habituate the animals to the behavioral testing room and apparatus for several days prior to the experiment to reduce stress and novelty-induced artifacts.
-
On the day of the experiment, prepare the this compound solution. A typical dose range for in vivo mouse studies is 1-10 mg/kg.[1]
-
Administer this compound via intraperitoneal (i.p.) injection. A control group should receive a vehicle-only injection.
-
Allow sufficient time for this compound to reach peak brain concentration. Pharmacokinetic studies show measurable brain levels within 30 minutes of i.p. administration.[1] The optimal pre-treatment time should be determined empirically for your specific behavioral paradigm.
-
Place the animal in the behavioral apparatus and record the session.
-
Analyze the behavioral data using appropriate software. Key parameters to measure will be specific to the chosen test (e.g., distance traveled, time in center, freezing behavior).
-
It is crucial to include proper control groups, such as animals expressing the DREADD but receiving vehicle, and animals not expressing the DREADD but receiving this compound, to control for off-target effects of the drug and the experimental procedures.[12]
Application Example: Modulation of Feeding Behavior
While a limited number of published studies have utilized this compound for neural circuit analysis to date, its efficacy has been demonstrated in modulating feeding behavior.[4] In a proof-of-concept study, chemogenetic activation of AgRP neurons in the arcuate nucleus of the hypothalamus, which are known to potently drive feeding, was achieved using this compound in mice expressing hM3Dq in these neurons. This demonstrates the potential of this compound to investigate the neural circuits controlling appetite and energy balance.
Conclusion
This compound is a valuable addition to the chemogenetic toolkit for neuroscientists. Its favorable pharmacological profile, including high potency at DREADD receptors, good brain penetrability, and lack of conversion to clozapine, makes it a reliable and specific tool for the remote control of neuronal activity. The protocols and data presented here provide a foundation for researchers to design and implement experiments using this compound to unravel the complexities of neural circuits underlying a wide range of behaviors and physiological processes. As with any chemogenetic experiment, careful consideration of experimental design, including appropriate control groups, is paramount for obtaining robust and interpretable results.
References
- 1. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Virus-Mediated Expression of DREADDs For in Vivo Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AAV-mediated gene transfer to the mouse CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AAV Injection and Tissue Preparation [protocols.io]
- 8. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Protocol for behavioral tests using chemogenetically manipulated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Perlapine Delivery in Brain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perlapine, a dibenzazepine derivative with sedative and potential antipsychotic properties, presents a significant challenge for effective delivery to the central nervous system (CNS) due to the formidable blood-brain barrier (BBB).[1][2][3] The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.[2][3][4] This barrier is crucial for protecting the brain from xenobiotics, but it also severely restricts the passage of therapeutic agents.[2][3][4]
These application notes provide an overview of potential delivery strategies for this compound in brain research, drawing parallels from studies on structurally related compounds like clozapine. The protocols detailed below are intended to serve as a foundational guide for researchers aiming to investigate the neuropharmacological effects of this compound.
Challenges in this compound Brain Delivery: The Blood-Brain Barrier
The BBB's restrictive nature is primarily due to the presence of tight junctions between endothelial cells, which limit paracellular diffusion. Additionally, efflux transporters actively pump foreign substances out of the brain.[2][3] For a molecule like this compound to effectively reach its target in the brain, it must either possess specific physicochemical properties that facilitate passive diffusion or be engineered into a delivery system that can bypass or traverse the BBB.[1][5]
Key factors influencing BBB permeability include:
-
Lipophilicity: More lipid-soluble molecules can more readily diffuse across the lipid-rich cell membranes of the BBB.
-
Molecular Size: Smaller molecules generally exhibit better permeability.
-
Charge: Neutral molecules tend to cross the BBB more easily than charged ones.
-
Efflux Transporter Recognition: Molecules that are substrates for efflux pumps like P-glycoprotein will be actively removed from the brain.
Advanced Delivery Methods for this compound
To overcome the challenges posed by the BBB, several advanced drug delivery strategies can be explored for this compound. These methods aim to enhance brain uptake, improve bioavailability, and reduce systemic side effects.
Intranasal (Nose-to-Brain) Delivery
Intranasal administration offers a non-invasive method to bypass the BBB and deliver drugs directly to the CNS.[6][7][8][9] This route utilizes the olfactory and trigeminal nerve pathways that connect the nasal cavity to the brain.[6][8][9]
Advantages of Intranasal Delivery:
-
Bypasses the BBB: Direct transport to the brain reduces the impact of the blood-brain barrier.[8][9]
-
Rapid Onset of Action: Direct delivery can lead to faster therapeutic effects.[9]
-
Reduced Systemic Exposure: Minimizes peripheral side effects.[7][8]
-
Non-invasive: Improves patient compliance.[9]
This protocol is adapted from studies on intranasal delivery of clozapine nanosuspensions.[10]
Materials:
-
This compound
-
(+)-alpha-tocopherol polyethylene glycol 1000 succinate (TPGS)
-
Polyvinylpyrrolidone K-30 (PVP K-30)
-
High-speed homogenizer
-
Deionized water
-
Animal model (e.g., Wistar rats)
-
Intranasal administration apparatus
Procedure:
-
Preparation of Nanosuspension:
-
Dissolve TPGS and PVP K-30 in deionized water to create a stabilizer solution.
-
Disperse this compound in the stabilizer solution.
-
Homogenize the suspension at high speed (e.g., 7000 rpm) for a specified duration to achieve the desired particle size.
-
-
Characterization of Nanosuspension:
-
Measure the particle size and zeta potential using a dynamic light scattering instrument.
-
Determine the drug content and encapsulation efficiency using a suitable analytical method like HPLC.
-
-
Intranasal Administration:
-
Anesthetize the animal model.
-
Administer a precise volume of the this compound nanosuspension into the nostrils using a specialized micropipette or nasal spray device.
-
-
Pharmacokinetic Analysis:
-
At predetermined time points, collect blood and brain tissue samples.
-
Process the samples and analyze the concentration of this compound using LC-MS/MS.
-
Calculate pharmacokinetic parameters such as Cmax, tmax, and AUC in both plasma and brain.
-
Quantitative Data (Hypothetical for this compound, based on Clozapine data[10]):
| Parameter | Intranasal Nanosuspension | Oral Suspension |
| Dose | 0.05 mg | 26.43 mg |
| Brain Cmax (µg/g) | 8.62 ± 0.45 | 1.14 ± 0.12 |
| Brain tmax (h) | 1 | 1 |
| Brain AUC (µg·h/g) | Significantly Higher | Baseline |
Lipid-Based Nanoparticles
Lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles (SLNs), are promising carriers for enhancing the brain delivery of lipophilic drugs like this compound.[11][12][13][14] These formulations can protect the drug from degradation, improve its solubility, and facilitate its transport across the BBB.[11][14]
Advantages of Lipid-Based Nanoparticles:
-
Biocompatibility and Biodegradability: Composed of physiologically compatible lipids.[14]
-
High Drug Loading Capacity: Can encapsulate both hydrophilic and lipophilic drugs.[12][14]
-
Versatility: Their surface can be modified with ligands to target specific receptors on the BBB for enhanced uptake.[11]
This protocol is based on methodologies used for preparing clozapine-loaded SLNs.[15][16]
Materials:
-
This compound
-
Triglyceride (e.g., trimyristin, tripalmitin)
-
Soy lecithin
-
Poloxamer 188
-
Stearylamine (for positive charge)
-
Hot plate with magnetic stirrer
-
Ultrasonicator
-
High-pressure homogenizer
-
Dialysis membrane
-
In vitro BBB model (e.g., hCMEC/D3 cell line)[15]
Procedure:
-
Preparation of SLNs:
-
Melt the lipid (triglyceride) and dissolve this compound and soy lecithin in the molten lipid.
-
Prepare a hot aqueous solution containing the surfactant (Poloxamer 188) and co-surfactant.
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse emulsion.
-
Homogenize the coarse emulsion using a high-pressure homogenizer to form the SLNs.
-
Allow the nanoemulsion to cool down to form the solid lipid nanoparticles.
-
-
Characterization of SLNs:
-
Determine the particle size, polydispersity index, and zeta potential.
-
Measure the drug entrapment efficiency and loading capacity.
-
-
In Vitro BBB Permeability Study:
-
Culture hCMEC/D3 cells on transwell inserts to form a monolayer mimicking the BBB.[15]
-
Apply the this compound-loaded SLNs to the apical side of the transwell.
-
At various time points, collect samples from the basolateral side and analyze the concentration of this compound that has crossed the cell monolayer.
-
-
In Vivo Biodistribution Study:
-
Administer the this compound-loaded SLNs intravenously to an animal model.
-
At designated time points, collect major organs (brain, liver, spleen, kidneys, lungs) and blood.
-
Determine the concentration of this compound in each tissue to assess its biodistribution.
-
Quantitative Data (Hypothetical for this compound, based on Clozapine data[16]):
| Formulation | Route | Bioavailability Fold Increase (vs. Suspension) | Brain AUC Increase (vs. Suspension) |
| This compound SLN | Intraduodenal | 2.5 - 4.5 | Higher |
| This compound SLN | Intravenous | - | Higher |
Visualizations
Signaling Pathway: this compound's Potential Mechanism of Action
Caption: Potential mechanism of this compound action in the brain.
Experimental Workflow: Intranasal Delivery and Analysis
References
- 1. Permeability of the Blood-Brain Barrier: Molecular Mechanism of Transport of Drugs and Physiologically Important Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip [mdpi.com]
- 5. Permeability of the blood-brain barrier to neuropeptides: the case for penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intranasal drug delivery for brain targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Intranasal Administration for Brain-Targeting Delivery: A Comprehensive Review of Lipid-Based Nanoparticles and Stimuli-Responsive Gel Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nose to brain delivery of tailored clozapine nanosuspension stabilized using (+)-alpha-tocopherol polyethylene glycol 1000 succinate: Optimization and in vivo pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advances and Opportunities in Nanoparticle Drug Delivery for Central Nervous System Disorders: A Review of Current Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposomal Formulations for Nose-to-Brain Delivery: Recent Advances and Future Perspectives [mdpi.com]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. mdpi.com [mdpi.com]
- 15. Development of a New Polymeric Nanocarrier Dedicated to Controlled Clozapine Delivery at the Dopamine D2-Serotonin 5-HT1A Heteromers | MDPI [mdpi.com]
- 16. Pharmacokinetics, tissue distribution and bioavailability of clozapine solid lipid nanoparticles after intravenous and intraduodenal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Combining Perlapine with Electrophysiology: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols and expected outcomes for researchers, scientists, and drug development professionals investigating the electrophysiological effects of Perlapine, a dibenzazepine derivative with antipsychotic potential. Due to the limited direct electrophysiological data on this compound, this document leverages findings from pharmacologically similar atypical antipsychotics, such as clozapine, to provide a robust framework for experimental design and data interpretation.
This compound's mechanism of action involves a complex interplay with several neurotransmitter systems, primarily exhibiting antagonist activity at dopamine D1/D2, serotonin 5-HT2A, and muscarinic acetylcholine receptors. Electrophysiology offers a powerful suite of techniques to dissect these interactions at the cellular and network levels, providing crucial insights into this compound's therapeutic potential and side-effect profile.
I. Quantitative Data Summary
The following tables summarize expected quantitative data from electrophysiological experiments with this compound, based on its known pharmacology and data from analogous compounds.
Table 1: Effects of this compound on Dopaminergic Neuron Activity (In Vivo)
| Parameter | Brain Region | Baseline | This compound (Predicted) | Percent Change |
| Firing Rate (Hz) | Ventral Tegmental Area (VTA) | 2 - 8 Hz | 4 - 12 Hz | +50 to +100% |
| Burst Firing (% spikes in bursts) | Ventral Tegmental Area (VTA) | 15 - 30% | 30 - 60% | +100% |
| Firing Rate (Hz) | Substantia Nigra (SNc) | 1 - 5 Hz | 1.5 - 7.5 Hz | +50% |
| Firing Rate (Hz) | Striatum (Medium Spiny Neurons) | 1 - 10 Hz | 0.5 - 5 Hz | -50% |
Table 2: Effects of this compound on Serotonergic and GABAergic Neuron Activity
| Parameter | Brain Region | Neuron Type | Baseline Firing Rate (Hz) | This compound (Predicted) | Percent Change |
| Firing Rate (Hz) | Dorsal Raphe Nucleus | Serotonergic | 0.5 - 5 Hz | 0.25 - 2.5 Hz | -50% |
| mIPSC Amplitude (pA) | Ventral Tegmental Area | GABAergic | 30 - 60 pA | 21 - 42 pA | -30% |
| mIPSC Frequency (Hz) | Ventral Tegmental Area | GABAergic | 1 - 5 Hz | 1 - 5 Hz | No significant change |
Table 3: Effects of this compound on Synaptic Plasticity and Cholinergic Modulation
| Parameter | Brain Region | Baseline | This compound (Predicted) | Percent Change |
| LTP Magnitude (% of baseline) | Hippocampus (CA1) | 150 - 200% | 100 - 125% | -25 to -50% |
| Firing Rate (Hz) | Prefrontal Cortex | Pyramidal Neurons | 5 - 15 Hz | 7.5 - 22.5 Hz |
II. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and the experimental workflows for its electrophysiological investigation.
Caption: this compound's primary signaling mechanisms.
Caption: Experimental workflows for electrophysiological studies.
III. Experimental Protocols
A. In Vivo Single-Unit Recordings in Anesthetized Rats
Objective: To determine the effects of acute systemic administration of this compound on the firing rate and pattern of dopamine neurons in the VTA and SNc, and serotonin neurons in the dorsal raphe nucleus.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., chloral hydrate or urethane)
-
Stereotaxic frame
-
Glass microelectrodes (2-5 MΩ impedance) filled with 2M NaCl
-
Electrophysiology recording system (amplifier, data acquisition system)
-
This compound solution for injection (e.g., dissolved in a vehicle of saline with a small amount of DMSO)
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Perform a craniotomy over the target brain region (VTA, SNc, or dorsal raphe).
-
Slowly lower the recording electrode to the target coordinates.
-
Identify dopaminergic or serotonergic neurons based on their characteristic firing patterns (slow, irregular firing for dopamine; slow, regular firing for serotonin) and long-duration action potentials.
-
Record baseline neuronal activity for at least 15 minutes.
-
Administer this compound (e.g., 1-10 mg/kg, i.p. or i.v.).
-
Record neuronal activity for at least 60 minutes post-injection.
-
Analyze changes in firing rate, burst firing parameters (for dopamine neurons), and firing pattern.
B. In Vitro Whole-Cell Patch-Clamp Recordings in Brain Slices
Objective: To investigate the direct effects of this compound on the intrinsic membrane properties and synaptic currents of neurons in relevant brain regions (e.g., VTA, prefrontal cortex).
Materials:
-
Male Sprague-Dawley rats (P21-P35)
-
Vibratome
-
Artificial cerebrospinal fluid (ACSF)
-
Intracellular solution (K-gluconate based for current-clamp; Cs-based for voltage-clamp)
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
This compound stock solution
Procedure:
-
Prepare acute brain slices (300 µm) containing the region of interest.
-
Allow slices to recover in ACSF for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with ACSF.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
In current-clamp mode, record baseline firing activity in response to depolarizing current injections.
-
In voltage-clamp mode, record spontaneous or evoked postsynaptic currents (e.g., mIPSCs in the presence of TTX).
-
Bath-apply this compound (e.g., 1-100 µM) and record changes in membrane potential, firing rate, and synaptic currents.
-
Wash out the drug to assess reversibility.
C. In Vitro Field Potential Recordings and Long-Term Potentiation (LTP)
Objective: To assess the impact of this compound on synaptic plasticity in the hippocampus.
Materials:
-
Male Sprague-Dawley rats (P40-P60)
-
Vibratome
-
ACSF
-
Field potential recording setup
-
Stimulating electrode
-
This compound stock solution
Procedure:
-
Prepare hippocampal slices (400 µm).
-
Place a slice in the recording chamber and position a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
Incubate the slice in ACSF containing this compound (e.g., 10 µM) for 20-30 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).
-
Record fEPSPs for at least 60 minutes post-HFS.
-
Compare the magnitude of LTP in this compound-treated slices to control slices.
These detailed application notes and protocols provide a comprehensive guide for researchers to effectively utilize electrophysiology in the study of this compound. The provided quantitative data and visualizations offer a predictive framework for experimental outcomes, facilitating robust and insightful research into the neurophysiological effects of this promising compound.
Perlapine: Application Notes and Protocols for Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perlapine is a tricyclic dibenzazepine derivative that has garnered significant interest in behavioral neuroscience, primarily due to its potent and selective agonist activity at muscarinic-based Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1][2][3] Initially developed as a hypnotic and sedative agent, its unique pharmacological profile, particularly its advantages over the commonly used DREADD agonist Clozapine-N-Oxide (CNO), has positioned it as a valuable tool for the precise chemogenetic manipulation of neuronal circuits to study behavior.[4][5] This document provides detailed application notes, protocols, and quantitative data for the use of this compound in behavioral neuroscience research.
Mechanism of Action
This compound's primary application in contemporary behavioral neuroscience stems from its function as a potent agonist for several muscarinic-based DREADDs, including hM1Dq, hM3Dq, and hM4Di.[1] Unlike CNO, this compound does not undergo back-metabolism to clozapine, a compound with its own psychoactive effects and a broad receptor binding profile, thus offering a more specific and controlled activation of DREADDs.[1][4]
This compound also exhibits activity at a range of endogenous receptors, acting as a potent antihistamine, with additional anticholinergic, antiserotonergic, and antiadrenergic properties. While these off-target effects should be considered in experimental design, its high potency at DREADDs allows for the use of low doses that minimize these effects.[6][7]
Data Presentation
Table 1: Receptor Binding Affinity and Potency of this compound
| Receptor | Parameter | Value | Species | Reference |
| DREADDs | ||||
| hM1Dq | pEC50 | 8.38 | Human | [1] |
| hM3Dq | pEC50 | 8.08 | Human | [1] |
| hM4Di | pEC50 | 7.27 | Human | [1] |
| hM1Dq | Ki (nM) | 38.8 | Human | [1] |
| hM4Di | Ki (nM) | 25.1 | Human | [1] |
| Endogenous Receptors | ||||
| Dopamine D1 | IC50 (nM) | 198 | Rat | [6] |
| Dopamine D2 | IC50 (nM) | 1,803 | Rat | [6] |
| Serotonin 5-HT2A | IC50 (nM) | 70 | Rat | [6] |
| α1-Adrenergic | IC50 (nM) | 19 | Rat | [6] |
| α2-Adrenergic | IC50 (nM) | 4,945 | Rat | [6] |
| Histamine H1 | Ki (nM) | 1.3 | Human | [7] |
| Muscarinic M1 | Ki (nM) | 110 | Human | [1] |
| Muscarinic M4 | Ki (nM) | 120 | Human | [1] |
Experimental Protocols
The following protocols are generalized methodologies for key behavioral assays. Due to the limited number of published studies with detailed in vivo behavioral data using this compound, these protocols are based on standard procedures for these assays, with this compound-specific recommendations derived from its known pharmacology. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.
Protocol 1: Chemogenetic Activation of Neurons to Modulate Feeding Behavior
Objective: To investigate the role of a specific neuronal population in the regulation of food intake using this compound-mediated DREADD activation.
Materials:
-
Animals (e.g., mice) expressing hM3Dq (Gq-coupled) or hM4Di (Gi-coupled) DREADDs in the neuronal population of interest.
-
This compound (Tocris, MedChemExpress, etc.)
-
Vehicle (e.g., 0.5% DMSO in sterile saline)
-
Standard laboratory animal diet and/or high-fat diet
-
Metabolic cages or standard housing with food and water monitoring equipment
-
Animal scale
Procedure:
-
Animal Preparation: House animals individually for at least 3 days prior to the experiment for acclimation. Ensure ad libitum access to food and water unless fasting is part of the experimental design.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution with sterile saline to the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%) to avoid vehicle effects.
-
Dose-Response Determination (Recommended):
-
Administer a range of this compound doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, intraperitoneally - i.p.) to different groups of DREADD-expressing animals.
-
Include a vehicle control group and a control group of animals not expressing DREADDs that receive the highest dose of this compound to control for off-target effects.
-
Monitor food and water intake for a set period (e.g., 2, 4, and 24 hours) post-injection.
-
-
Experimental Procedure:
-
Based on the dose-response study, select the optimal dose of this compound.
-
Administer the selected dose of this compound or vehicle (i.p.) to the DREADD-expressing animals.
-
Immediately return the animals to their home cages with pre-weighed food and water.
-
Measure food and water consumption at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Record body weight before and after the testing period.
-
-
Data Analysis:
-
Analyze cumulative food and water intake at each time point using appropriate statistical tests (e.g., t-test or ANOVA).
-
Compare the effects of this compound in DREADD-expressing animals to vehicle controls and to this compound-treated non-DREADD expressing animals.
-
Protocol 2: Assessment of Anxiety-Like Behavior using the Open Field Test
Objective: To evaluate the effect of activating a specific neuronal circuit via this compound and DREADDs on anxiety-like and locomotor behavior.
Materials:
-
Animals (e.g., mice or rats) expressing the DREADD of interest.
-
This compound and vehicle.
-
Open field arena (e.g., a 40 x 40 x 30 cm box for mice).
-
Video tracking software (e.g., ANY-maze, EthoVision).
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
This compound Administration: Administer this compound (suggested starting dose range: 0.3 - 3.0 mg/kg, i.p.) or vehicle to the animals 20-30 minutes before placing them in the open field arena.
-
Open Field Test:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set duration (e.g., 10-15 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis:
-
Use the video tracking software to analyze the following parameters:
-
Total distance traveled: A measure of general locomotor activity.
-
Time spent in the center zone vs. the periphery: A measure of anxiety-like behavior (less time in the center is indicative of higher anxiety).
-
Number of entries into the center zone.
-
Rearing frequency: A measure of exploratory behavior.
-
-
Compare the behavioral parameters between the this compound and vehicle-treated groups using appropriate statistical analyses.
-
Protocol 3: Evaluation of Anxiety-Like Behavior using the Elevated Plus Maze
Objective: To assess the role of a specific neuronal population in anxiety by activating DREADDs with this compound.
Materials:
-
Animals (e.g., mice or rats) expressing the DREADD of interest.
-
This compound and vehicle.
-
Elevated plus maze (EPM) apparatus.
-
Video tracking software.
Procedure:
-
Acclimation: Habituate the animals to the testing room with dim lighting for at least 30 minutes before the test.
-
This compound Administration: Inject the animals with this compound (suggested starting dose range: 0.3 - 3.0 mg/kg, i.p.) or vehicle 20-30 minutes prior to the test.
-
Elevated Plus Maze Test:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Analyze the video recordings to determine:
-
Time spent in the open arms vs. closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Number of entries into the open and closed arms.
-
Total arm entries: A measure of overall activity.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the results between the this compound and vehicle groups using statistical tests.
-
Mandatory Visualization
Caption: this compound activates Gq-coupled DREADDs, leading to increased neuronal excitability.
Caption: Workflow for a typical chemogenetic experiment using this compound in behavioral neuroscience.
References
- 1. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methodology for Studying Hypothalamic Regulation of Feeding Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Behavioral Effects of Acute Systemic Low-Dose Clozapine in Wild-Type Rats: Implications for the Use of DREADDs in Behavioral Neuroscience [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
Application Notes and Protocol for the Dissolution of Perlapine for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perlapine is a tricyclic compound utilized as a hypnotic and sedative agent and has gained prominence in neuroscience research as a potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).[1][2] Proper preparation of this compound for injection is critical to ensure its efficacy, safety, and stability for both in vitro and in vivo applications. These application notes provide a detailed protocol for the dissolution of this compound, focusing on the water-soluble dihydrochloride salt, to yield a sterile solution suitable for parenteral administration in a research setting.
Materials and Equipment
2.1. Active Pharmaceutical Ingredient (API):
-
This compound dihydrochloride (C₁₉H₂₁N₃·2HCl)
2.2. Solvents and Excipients:
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Sodium Chloride (Normal Saline)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), sterile (for this compound freebase)
2.3. Equipment and Consumables:
-
Analytical balance
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
pH meter with a calibrated micro-probe
-
Sterile syringe filters (0.22 µm pore size, Polyvinylidene fluoride (PVDF) or Polytetrafluoroethylene (PTFE) recommended)
-
Sterile syringes
-
Laminar flow hood or biological safety cabinet
-
Autoclave
-
Depyrogenated glassware (optional)
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its dissolution.
| Parameter | Value | Reference/Note |
| This compound Dihydrochloride | ||
| Molecular Weight | 364.31 g/mol | |
| Solubility in Water | Up to 100 mM | [1] |
| This compound (Freebase) | ||
| Molecular Weight | 291.39 g/mol | |
| Solubility in DMSO | 14.57 mg/mL (50 mM) | [3] |
| Solubility in Water | 1.46 mg/mL (5 mM) with gentle warming | [3] |
| Recommended In Vivo Dosage (Rodents) | 0.1 - 10 mg/kg | [4][5] |
| Route of Administration | Intraperitoneal (i.p.) | [4][5] |
Experimental Protocols
4.1. Protocol for Dissolving this compound Dihydrochloride for Injection
This protocol is designed for the preparation of a sterile this compound dihydrochloride solution for in vivo studies. All procedures should be conducted under aseptic conditions in a laminar flow hood.
Step 1: Calculation of Required Mass
-
Determine the desired final concentration (e.g., in mg/mL or mM) and total volume of the this compound solution.
-
Calculate the required mass of this compound dihydrochloride using the following formula: Mass (mg) = Desired Concentration (mg/mL) x Total Volume (mL)
Step 2: Reconstitution
-
Weigh the calculated amount of this compound dihydrochloride powder using an analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add the desired volume of sterile vehicle (e.g., Sterile Water for Injection or 0.9% Saline) to the conical tube.
-
Vortex the solution until the powder is completely dissolved. Visually inspect for any undissolved particulates.
Step 3: pH Measurement and Adjustment (Optional but Recommended)
-
Measure the pH of the reconstituted solution using a calibrated pH meter.
-
For parenteral solutions, a pH close to physiological pH (7.4) is generally preferred to minimize irritation at the injection site.
-
If necessary, adjust the pH using sterile, dilute solutions of NaOH or HCl. Add the adjusting solution dropwise while monitoring the pH.
Step 4: Sterile Filtration
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a final sterile vial or container. This step removes any potential microbial contamination.
Step 5: Quality Control
-
Visually inspect the final solution for any particulate matter against a black and white background. The solution should be clear and free of visible particles.
-
For rigorous studies, it is recommended to test for endotoxin levels to ensure the solution is pyrogen-free.
4.2. Protocol for Dissolving this compound Freebase for Injection (Alternative)
This compound freebase has lower aqueous solubility. This protocol utilizes DMSO as a solubilizing agent. Note: The final concentration of DMSO should be kept to a minimum in the injected volume to avoid toxicity.
Step 1: Initial Dissolution in DMSO
-
Weigh the required amount of this compound freebase.
-
Dissolve the powder in a minimal amount of sterile DMSO. Vortex until fully dissolved.
Step 2: Dilution with Aqueous Vehicle
-
Slowly add the desired sterile aqueous vehicle (e.g., 0.9% Saline or PBS) to the DMSO concentrate while vortexing to prevent precipitation.
-
The final concentration of DMSO should ideally be below 5% of the total injection volume.
Step 3: pH Measurement and Sterile Filtration
-
Follow steps 3 and 4 from the this compound dihydrochloride protocol to measure/adjust the pH and perform sterile filtration.
Signaling Pathway and Workflow Diagrams
5.1. DREADD Signaling Pathway Activated by this compound
This compound is an agonist for muscarinic-based DREADDs, such as the Gq-coupled hM3Dq receptor. Activation of this receptor initiates a signaling cascade leading to neuronal activation.
5.2. Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the logical flow of the experimental protocol for preparing an injectable this compound solution.
Stability and Storage
-
It is recommended to prepare fresh solutions of this compound for each experiment to ensure stability and potency.
-
If short-term storage is necessary, store the sterile solution at 2-8°C for no longer than 24 hours, protected from light.
-
For longer-term storage, aliquoting and freezing at -20°C or -80°C may be possible, but stability under these conditions should be validated by the end-user.
Safety Precautions
-
This compound is a pharmacologically active compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All procedures involving sterile preparations should be performed in a certified laminar flow hood or biological safety cabinet to maintain sterility.
-
Dispose of all waste materials according to institutional guidelines for chemical and biohazardous waste.
References
- 1. Ipqc test for injectables | PPTX [slideshare.net]
- 2. Evaluating Quality Control Solutions for Parenteral Products [pti-ccit.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Long-Term Administration of Perlapine in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perlapine is a dibenzazepine derivative that has been investigated for its sedative and potential antipsychotic properties.[1] Understanding the long-term effects of this compound is crucial for evaluating its therapeutic potential and safety profile for chronic conditions. These application notes and protocols provide a framework for conducting and evaluating long-term administration studies of this compound in both preclinical and clinical research settings. Due to the limited availability of extensive long-term data specific to this compound, this document leverages established methodologies from research on other antipsychotic agents to guide study design and execution.
Preclinical Research Protocols
Long-term preclinical studies are essential to investigate the chronic effects of this compound on behavior, neurochemistry, and potential toxicity. These studies are typically conducted in rodent models.
Animal Model and Husbandry
-
Species: Wistar or Sprague-Dawley rats are commonly used. Mice can also be utilized, though larger animals may be preferred for ease of blood sampling and behavioral observation.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimation: A minimum of one-week acclimation period is recommended before the start of any experimental procedures.
Dosing and Administration
-
Route of Administration: For long-term studies, oral gavage, subcutaneous injection, or the use of osmotic minipumps for continuous infusion are common methods.[2] The choice of administration route should be based on the pharmacokinetic profile of this compound and the specific research question.
-
Dosage Selection: Dose-finding studies should be conducted to determine a range of doses that are pharmacologically active but not overtly toxic. Based on historical data comparing this compound to other antipsychotics like chlorpromazine, a starting point for dose-ranging studies could be informed by their relative potencies.[1]
-
Control Group: A vehicle control group is mandatory. The vehicle should be the same as that used to dissolve or suspend this compound.
Experimental Workflow for Preclinical Studies
Caption: Workflow for a typical long-term preclinical study of this compound.
Key Preclinical Experiments and Methodologies
1.4.1. Behavioral Assessments
-
Locomotor Activity: To assess sedative or stimulant effects. This can be measured using open-field arenas equipped with automated tracking systems.
-
Models of Antipsychotic Efficacy:
-
Prepulse Inhibition (PPI) of the Startle Reflex: A measure of sensorimotor gating, which is often deficient in schizophrenia.[3][4]
-
Psychotomimetic-Induced Hyperactivity: Reversal of hyperlocomotion induced by agents like phencyclidine (PCP) or amphetamine can predict antipsychotic-like effects.[3][5]
-
-
Models of Extrapyramidal Side Effects (EPS):
1.4.2. Pharmacokinetic Analysis
-
Blood Sampling: Serial blood samples should be collected at various time points throughout the study to determine the steady-state plasma concentration of this compound and its metabolites.
-
Analytical Method: A validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), is required for the quantification of this compound in plasma.
1.4.3. Neurochemical and Molecular Analysis
-
Receptor Occupancy: Post-mortem or in vivo imaging techniques can be used to determine the occupancy of dopamine D2 and other relevant receptors in brain regions like the striatum and cortex.
-
Dopamine Metabolism: Measurement of dopamine and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in brain tissue can indicate an effect on dopaminergic neurotransmission.[1]
-
Gene and Protein Expression: Changes in the expression of genes and proteins related to dopamine signaling and neuronal plasticity can be assessed using techniques like qPCR and Western blotting.
Data Presentation for Preclinical Studies
Quantitative data should be summarized in tables for easy comparison between treatment groups.
Table 1: Example of Body Weight and VCM Data in a 12-Week Rat Study
| Treatment Group | N | Initial Body Weight (g) | Final Body Weight (g) | VCMs at Week 12 (movements/min) |
| Vehicle Control | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Example of Steady-State Pharmacokinetic Parameters
| Treatment Group | N | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| This compound (Low Dose) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Clinical Research Protocols
Long-term clinical trials are necessary to establish the efficacy, safety, and tolerability of this compound in a patient population over an extended period.
Study Design
-
Phase: Typically a Phase 3, randomized, double-blind, active-controlled study.
-
Duration: A minimum of 6 months is common, with open-label extension phases lasting a year or more to gather longer-term safety data.[6]
-
Patient Population: Patients with a confirmed diagnosis of a relevant psychiatric disorder (e.g., schizophrenia).
-
Intervention: this compound at one or more fixed doses compared to a standard-of-care antipsychotic and/or placebo.
Clinical Monitoring Protocol
A robust monitoring protocol is essential to ensure patient safety.
Caption: A structured monitoring protocol for long-term clinical trials of this compound.
Key Clinical Assessments
2.3.1. Efficacy Measures
-
Symptom Severity: Assessed using validated rating scales such as the Positive and Negative Syndrome Scale (PANSS) for schizophrenia.[6]
-
Global Functioning: The Clinical Global Impression-Severity (CGI-S) and Personal and Social Performance (PSP) scales can be used to evaluate overall improvement.[6]
-
Relapse Rates: The primary endpoint in many long-term antipsychotic trials is the time to relapse.[6]
2.3.2. Safety and Tolerability Measures
-
Adverse Events (AEs): Spontaneously reported AEs and those elicited through systematic inquiry should be recorded at each visit.
-
Metabolic Monitoring: Regular monitoring of weight, body mass index (BMI), waist circumference, fasting glucose or HbA1c, and a lipid profile is crucial.[7]
-
Cardiovascular Monitoring: Blood pressure, heart rate, and electrocardiograms (ECGs) should be monitored, especially for risks like QT prolongation.[7]
-
Extrapyramidal Symptoms: Assessed using scales such as the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS), and the Abnormal Involuntary Movement Scale (AIMS) for tardive dyskinesia.
-
Laboratory Tests: Complete blood count (CBC), liver function tests (LFTs), and renal function tests should be performed periodically.[7] Prolactin levels should also be monitored.[7]
Data Presentation for Clinical Studies
Table 3: Example of Efficacy Outcomes in a 1-Year Schizophrenia Trial
| Outcome Measure | This compound Group (N=X) | Active Comparator Group (N=Y) | p-value |
| Relapse Rate (%) | X% | Y% | p |
| Mean Change in PANSS Total Score | Mean ± SD | Mean ± SD | p |
| Mean Change in CGI-S Score | Mean ± SD | Mean ± SD | p |
Table 4: Example of Common Treatment-Emergent Adverse Events (TEAEs >5% incidence)
| Adverse Event | This compound Group (N=X) | Active Comparator Group (N=Y) |
| n (%) | n (%) | |
| Headache | n (%) | n (%) |
| Somnolence | n (%) | n (%) |
| Weight Gain | n (%) | n (%) |
| Hyperprolactinemia | n (%) | n (%) |
Signaling Pathways of Interest
This compound, as a dibenzazepine, is expected to interact with multiple neurotransmitter systems. Its effects are likely mediated through dopamine and serotonin receptors, similar to other atypical antipsychotics.[1][8]
Dopamine D2 Receptor Signaling
The primary mechanism of action for most antipsychotics is the blockade of D2 receptors in the mesolimbic pathway, which is associated with their therapeutic effects.[8] Long-term blockade can lead to adaptive changes, such as receptor upregulation.
Caption: Antagonism of the Dopamine D2 receptor signaling pathway by this compound.
Serotonin 5-HT2A Receptor Signaling
Antagonism at 5-HT2A receptors is a common feature of atypical antipsychotics and is thought to contribute to a lower risk of EPS and potential efficacy against negative symptoms.[2]
Caption: Antagonism of the Serotonin 5-HT2A receptor signaling pathway by this compound.
Conclusion
The long-term administration of this compound in research requires a systematic approach, incorporating methodologies that have been validated for other antipsychotic drugs. The protocols outlined in this document provide a comprehensive framework for preclinical and clinical investigations. While specific quantitative data for long-term this compound use is not abundant, these guidelines will enable researchers to generate the necessary data to thoroughly characterize its efficacy and safety profile for chronic use. Adherence to these protocols will ensure the generation of high-quality, reproducible data suitable for regulatory submission and scientific publication.
References
- 1. This compound and dopamine metabolism: prediction of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Efficacy and Safety of Paliperidone 6-Month Formulation: An Open-Label 2-Year Extension of a 1-Year Double-Blind Study in Adult Participants With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Perlapine for the Study of Sleep and Sedation Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perlapine is a tricyclic compound recognized for its hypnotic and sedative properties, primarily marketed in Japan under the brand names Hypnodine and Pipnodine.[1] Its mechanism of action involves a complex interaction with multiple neurotransmitter systems, making it a valuable tool for investigating the neurobiology of sleep and sedation. This compound's diverse receptor binding profile allows for the exploration of various signaling pathways implicated in arousal and sleep-wake regulation. These application notes provide a comprehensive overview of this compound's pharmacological characteristics and detailed protocols for its use in preclinical research.
Pharmacological Profile of this compound
This compound's sedative and hypnotic effects are attributed to its potent antihistaminic activity, along with anticholinergic, antiserotonergic, antiadrenergic, and some antidopaminergic effects.[1] Its affinity for various receptors provides a multi-target approach to modulating arousal and promoting sleep.
Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of this compound for key central nervous system (CNS) receptors. This data is crucial for designing experiments to investigate its mechanism of action and for interpreting experimental outcomes.
| Receptor Subtype | IC50 (nM) | Ki (nM) | Reference |
| Serotonin Receptors | |||
| 5-HT2A | 70 | 30 | [1][2] |
| Dopamine Receptors | |||
| D1 | 198 | - | [1] |
| D2 | 1,803 | 60 | [1][2] |
| D4 | - | 30 | [2] |
| Adrenergic Receptors | |||
| α1-adrenergic | 19 | - | [1] |
| α2-adrenergic | 4,945 | - | [1] |
| Muscarinic DREADDs | pEC50 | ||
| hM1Dq | 8.38 | - | [3] |
| hM3Dq | 8.08 | - | [3] |
| hM4Di | 7.27 | - | [3] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. pEC50: negative log of the molar concentration of an agonist that produces 50% of the maximum possible response.
Effects on Sleep Architecture (Hypothetical Data)
| Sleep Parameter | Expected Change with this compound | Rationale |
| Sleep Latency | Decrease | Potent antihistaminic and antiserotonergic (5-HT2A) effects are known to reduce the time to fall asleep. |
| Total Sleep Time | Increase | Sedative properties would likely prolong the overall duration of sleep. |
| Wake After Sleep Onset (WASO) | Decrease | Reduced awakenings during the night are a common effect of sedative-hypnotics. |
| NREM Sleep (Stages N1, N2, N3) | Increase in Stage N2 and N3 (SWS) | Antagonism of 5-HT2A receptors is associated with an increase in slow-wave sleep. |
| REM Sleep | Decrease or No Change | Anticholinergic and some antidopaminergic effects can suppress REM sleep. |
| Sleep Efficiency | Increase | The combination of reduced sleep latency and WASO would lead to a higher percentage of time in bed spent asleep. |
Experimental Protocols
In Vivo Assessment of Sedative and Hypnotic Activity
This protocol outlines a series of behavioral tests in rodents to characterize the sedative and hypnotic effects of this compound.
2.1.1. Animals
-
Species: Male Sprague-Dawley rats or C57BL/6 mice
-
Weight: 250-300 g for rats, 25-30 g for mice
-
Housing: Individually housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Acclimatize animals for at least 7 days before experimentation.
2.1.2. Drug Preparation and Administration
-
Vehicle: Sterile saline or 0.5% methylcellulose.
-
This compound: Dissolve in the vehicle to the desired concentrations.
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.).
2.1.3. Experimental Procedures
-
Open Field Test (for Sedative Activity):
-
Apparatus: A square arena (e.g., 50x50 cm for mice, 100x100 cm for rats) with walls to prevent escape.
-
Procedure: Administer this compound or vehicle. After a 30-minute pre-treatment period, place the animal in the center of the open field. Record locomotor activity (distance traveled, rearing frequency) for 10-30 minutes using an automated tracking system. A reduction in locomotor activity is indicative of sedation.
-
-
Thiopental Sodium-Induced Sleeping Time (for Hypnotic Activity):
-
Procedure: Administer this compound or vehicle. After 30 minutes, administer a sub-hypnotic or hypnotic dose of thiopental sodium (e.g., 40-50 mg/kg, i.p.).
-
Measurements:
-
Sleep Latency: Time from thiopental administration to the loss of the righting reflex (the ability of the animal to right itself when placed on its back).
-
Sleep Duration: Time from the loss to the regaining of the righting reflex.
-
-
Interpretation: A decrease in sleep latency and an increase in sleep duration indicate hypnotic activity.
-
2.1.4. Experimental Workflow Diagram
Electroencephalography (EEG) and Electromyography (EMG) Recording in Rodents
This protocol provides a detailed methodology for assessing the effects of this compound on sleep architecture.
2.2.1. Surgical Implantation of Electrodes
-
Anesthetize the animal (e.g., isoflurane or ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill small holes for the EEG screw electrodes over the frontal and parietal cortices.
-
Implant two stainless steel screw electrodes for EEG recording.
-
Insert two insulated fine-wire electrodes into the nuchal (neck) muscles for EMG recording.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animal to recover for at least 7 days post-surgery.
2.2.2. EEG/EMG Recording
-
Habituate the animal to the recording chamber and tether for 2-3 days.
-
On the recording day, connect the animal to the recording apparatus.
-
Record baseline EEG/EMG activity for at least 24 hours.
-
Administer this compound or vehicle and record for another 24 hours.
-
The EEG and EMG signals are amplified, filtered, and digitized for analysis.
2.2.3. Data Analysis
-
Score the recordings into stages of wakefulness, NREM sleep, and REM sleep in 10-second epochs.
-
Quantify the following parameters:
-
Total time spent in each sleep stage.
-
Sleep latency (time to the first continuous 2 minutes of NREM sleep).
-
Bout duration and number for each sleep stage.
-
Sleep efficiency.
-
Spectral analysis of the EEG signal to assess changes in brainwave frequencies (e.g., delta, theta, alpha, beta power).
-
2.2.4. EEG/EMG Experimental Workflow Diagram
Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific G-protein coupled receptor (GPCR), for example, the histamine H1 receptor.
2.3.1. Materials
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue).
-
Radioligand specific for the target receptor (e.g., [³H]pyrilamine for H1 receptors).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
Filtration manifold.
2.3.2. Procedure
-
Membrane Preparation: Homogenize cells or tissue in assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration.
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation to the wells.
-
Non-specific Binding (NSB): Add a high concentration of a non-labeled competing ligand (e.g., unlabeled pyrilamine), radioligand, and membrane preparation.
-
Competitive Binding: Add serial dilutions of this compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
2.3.3. Data Analysis
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The sedative and hypnotic effects of this compound are mediated through its interaction with multiple receptor systems. The following diagrams illustrate the principal signaling pathways.
Histamine H1 Receptor Antagonism
This compound is a potent antagonist at H1 receptors. Histamine is a key wake-promoting neurotransmitter. By blocking H1 receptors, this compound reduces histaminergic neurotransmission, leading to sedation.
Serotonin 5-HT2A Receptor Antagonism
Antagonism of 5-HT2A receptors is strongly associated with an increase in slow-wave sleep (deep sleep) and a decrease in wakefulness.
References
- 1. ndineuroscience.com [ndineuroscience.com]
- 2. Evidence for different states of the dopamine D1 receptor: clozapine and fluthis compound may preferentially label an adenylate cyclase-coupled state of the D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. The effects of this compound on sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Application of Perlapine on Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perlapine is a dibenzazepine derivative with antipsychotic properties, structurally and functionally related to other atypical antipsychotics like clozapine. Its mechanism of action is primarily attributed to its interaction with various G-protein coupled receptors (GPCRs), most notably dopamine and histamine receptors. Understanding the in vitro effects of this compound is crucial for elucidating its therapeutic mechanisms and potential off-target effects. These application notes provide a comprehensive guide for the in vitro use of this compound in cell culture systems, including detailed experimental protocols and data presentation. Due to the limited availability of specific in vitro data for this compound, the following protocols and data are largely based on studies of the closely related and well-characterized compound, Clozapine, providing a strong framework for initiating research on this compound.
Mechanism of Action: An Overview
This compound's pharmacological profile is characterized by its antagonist activity at multiple neurotransmitter receptors. Its primary targets are thought to be:
-
Dopamine D2-like Receptors (D2, D3, D4): this compound exhibits affinity for these receptors, which are coupled to Gi/o proteins. Antagonism of these receptors in the mesolimbic pathway is believed to be central to its antipsychotic effects. This interaction leads to an increase in dopamine metabolism, as evidenced by elevated levels of its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in in vivo studies.
-
Histamine H1 Receptors: this compound is also an antagonist of H1 receptors, which are coupled to Gq/11 proteins. This action is associated with the sedative effects observed with many atypical antipsychotics.
The interplay of this compound's activity at these and other receptors likely contributes to its overall therapeutic profile.
Data Presentation: Quantitative Analysis of Atypical Antipsychotics in Vitro
The following tables summarize representative quantitative data from in vitro studies on Clozapine, which can serve as a benchmark for designing and interpreting experiments with this compound.
Table 1: Cell Viability (IC50) of Clozapine in Various Cell Lines
| Cell Line | Cell Type | Assay Duration | IC50 (µM) | Reference |
| SH-SY5Y | Human Neuroblastoma | 72h | 17.6 | [1] |
| NIH-3T3 | Mouse Embryonic Fibroblast | 24h | > 0.1 | [2] |
| H1 | Human Melanoma Brain Metastasis | 72h | 26.2 | [3] |
| H2 | Human Melanoma Brain Metastasis | 72h | 28.5 | [3] |
| CD1 Mouse Pancreatic Beta Cells | Primary Islet Cells | 24h | ~180 | [4] |
Table 2: Effect of Clozapine on Cellular Signaling Pathways
| Cell Line | Pathway Analyzed | Effect | Concentration | Time Point | Reference |
| HeLa | ERK1/2 Phosphorylation | Increased | 10 µM | 15 min | [5] |
| Microglial Cells | NF-κB Activation (LPS-induced) | Suppressed | 10 µM | 24h | |
| C57BL/6 Mouse Striatum (in vivo) | ERK Phosphorylation | Delayed Increase | 20 mg/kg | 480 min | [6] |
| Rat Prefrontal Cortex (in vivo) | MEK1/2 Phosphorylation | Increased | 20 mg/kg | 30 min | [7] |
| CHO-5-HT1A Cells | cAMP Levels (forskolin-stimulated) | No Antagonism | Up to 10 µM | Not specified |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the effects of this compound on cell cultures.
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound on a given cell line and calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Selected cell line (e.g., SH-SY5Y, HeLa, or a cell line relevant to the research question)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation
Objective: To investigate the effect of this compound on the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Selected cell line
-
6-well cell culture plates
-
This compound stock solution
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against t-ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the t-ERK1/2 signal for each sample.
-
Protocol 3: NF-κB Reporter Assay
Objective: To determine if this compound modulates the activity of the NF-κB signaling pathway.
Materials:
-
Cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T-NF-κB-Luc)
-
96-well white, clear-bottom cell culture plates
-
This compound stock solution
-
NF-κB activator (e.g., TNF-α or LPS)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate at an appropriate density.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-24 hours. Include an unstimulated control.
-
-
Luciferase Assay:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase assay reagent to each well (typically an equal volume to the culture medium).
-
Shake the plate gently for 5-10 minutes to lyse the cells and initiate the luminescent reaction.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a luminometer.
-
Calculate the fold induction of NF-κB activity by dividing the luminescence of the stimulated wells by the luminescence of the unstimulated control wells.
-
Analyze the effect of this compound on both basal and stimulated NF-κB activity.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.
Caption: this compound's antagonism of the D2 receptor pathway.
Caption: this compound's antagonism of the H1 receptor pathway.
Caption: General experimental workflow for in vitro studies.
Conclusion
These application notes and protocols provide a robust starting point for researchers investigating the in vitro effects of this compound. By leveraging the extensive knowledge available for the structurally similar compound, Clozapine, researchers can design and execute meaningful experiments to characterize the cellular and molecular actions of this compound. The provided protocols for assessing cell viability, signal transduction, and functional outcomes, along with the illustrative diagrams, offer a comprehensive toolkit for advancing our understanding of this atypical antipsychotic. As with any experimental work, it is crucial to optimize these protocols for the specific cell lines and research questions being addressed.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Stereotaxic Injection of Perlapine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perlapine is a tricyclic compound with a complex pharmacological profile, acting on multiple neurotransmitter systems. It is recognized as a potent agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), particularly the muscarinic-based hM3Dq, hM1Dq, and hM4Di receptors, without undergoing back-metabolism to clozapine.[1] Its activity as a hypnotic and sedative agent is primarily attributed to its potent antihistamine properties, alongside anticholinergic, antiserotonergic, and antiadrenergic effects.[2] this compound also exhibits affinity for dopamine D1 and D2 receptors, influencing dopamine metabolism.[2][3] These characteristics make this compound a valuable tool for investigating neural circuits and the effects of their modulation in vivo.
This document provides detailed application notes and protocols for the stereotaxic injection of this compound into key brain regions implicated in reward, motivation, and sleep-wake cycles: the Nucleus Accumbens Shell (NAcSh) and the Ventral Tegmental Area (VTA).
Data Presentation
A summary of the quantitative pharmacological data for this compound is presented in Table 1. This table provides key values for understanding its potency and receptor binding profile.
| Parameter | Receptor/Target | Value | Species | Reference |
| pEC50 | hM3Dq DREADD | 8.08 | In vitro | [1] |
| hM1Dq DREADD | 8.38 | In vitro | [1] | |
| hM4Di DREADD | 7.27 | In vitro | [1] | |
| IC50 | Dopamine D1 Receptor | 198 nM | Not Specified | [2] |
| Dopamine D2 Receptor | 1,803 nM | Not Specified | [2] | |
| α1-Adrenergic Receptor | 19 nM | Not Specified | [2] | |
| α2-Adrenergic Receptor | 4,945 nM | Not Specified | [2] | |
| Serotonin 5-HT2A Receptor | 70 nM | Not Specified | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intracranial Injection
Objective: To prepare a sterile solution of this compound suitable for stereotaxic microinjection into the rodent brain.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline or artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Stock Solution Preparation:
-
In a sterile microcentrifuge tube, dissolve this compound powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary, but the stability of the compound should be considered.
-
-
Working Solution Preparation:
-
On the day of surgery, prepare the working solution by diluting the this compound stock solution with sterile 0.9% saline or aCSF.
-
Crucially, the final concentration of DMSO in the injectate should be minimized, ideally kept at or below 10% v/v, to mitigate potential neurotoxicity. For example, to achieve a 10% DMSO concentration, mix 1 part of the this compound stock solution with 9 parts of sterile saline or aCSF.
-
The final concentration of this compound for injection will need to be determined empirically through a dose-response study. Based on its in vitro potency as a DREADD agonist (pEC50 ~8.0), a starting concentration in the range of 1-10 µM is recommended.
-
Vortex the working solution gently to ensure homogeneity.
-
-
Sterilization:
-
Draw the final working solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile microcentrifuge tube or directly into the injection syringe.
-
-
Vehicle Control:
-
Prepare a vehicle control solution containing the same final concentration of DMSO in sterile 0.9% saline or aCSF, but without this compound. This is essential for distinguishing the effects of this compound from any effects of the vehicle.
-
Protocol 2: Stereotaxic Cannula Implantation and Microinjection of this compound
Objective: To deliver a precise volume of this compound solution into the Nucleus Accumbens Shell (NAcSh) or Ventral Tegmental Area (VTA) of a rodent brain.
Materials:
-
Stereotaxic frame
-
Anesthesia machine (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Guide cannulae and dummy cannulae
-
Injection needles connected to a microinfusion pump
-
Dental cement
-
Prepared this compound solution and vehicle control
Animal Models and Stereotaxic Coordinates:
| Species | Brain Region | Anterior-Posterior (AP) | Medial-Lateral (ML) | Dorsal-Ventral (DV) | Reference(s) |
| Rat | Nucleus Accumbens Shell (NAcSh) | +1.4 mm | ±0.75 mm | -5.0 mm | [1] |
| Ventral Tegmental Area (VTA) | -5.3 mm | ±0.8 mm | -8.2 mm | [4] | |
| Mouse | Nucleus Accumbens Shell (NAcSh) | +1.1 mm | ±1.0 mm | -5.0 mm | [5] |
| Ventral Tegmental Area (VTA) | -3.1 mm | ±0.5 mm | -4.5 mm |
All coordinates are relative to Bregma.
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in the stereotaxic frame.
-
Shave and sterilize the surgical area on the scalp.
-
Make a midline incision to expose the skull.
-
-
Craniotomy:
-
Using the stereotaxic coordinates, mark the target location on the skull.
-
Drill a small burr hole over the target brain region, being careful not to damage the underlying dura mater.
-
-
Cannula Implantation:
-
Lower the guide cannula to the predetermined dorsal-ventral (DV) coordinate.
-
Secure the cannula to the skull using dental cement.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Allow the animal to recover from surgery for at least one week.
-
-
Microinjection:
-
On the day of the experiment, gently restrain the animal and remove the dummy cannula.
-
Load the injection needle with the prepared this compound or vehicle solution, ensuring there are no air bubbles.
-
Insert the injection needle through the guide cannula, extending to the target DV coordinate.
-
Infuse the solution at a slow rate (e.g., 0.1-0.2 µL/min ) to minimize tissue damage. A typical injection volume is 0.2-0.5 µL per side .
-
After the infusion is complete, leave the injection needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the injection needle and replace the dummy cannula.
-
-
Post-operative Care and Behavioral Testing:
-
Monitor the animal for any adverse reactions.
-
Proceed with the planned behavioral or electrophysiological experiments.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for stereotaxic injection of this compound.
Signaling Pathways
Caption: hM3Dq (Gq) signaling cascade activated by this compound.
Caption: hM4Di (Gi) signaling cascade activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemogenetic Tools for Causal Cellular and Neuronal Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use inert small molecules to control neuronal activity (DREADDs) · Benchling [benchling.com]
- 5. Frontiers | A humanized Gs-coupled DREADD for circuit and behavior modulation [frontiersin.org]
Application Notes and Protocols for Perlapine in Calcium Imaging Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perlapine is a dibenzazepine derivative that has been investigated for its antipsychotic and hypnotic properties. Its pharmacological profile shows similarities to clozapine, exhibiting a complex interaction with various neurotransmitter receptors. Understanding the effect of this compound on intracellular calcium ([Ca²⁺]i) signaling is crucial for elucidating its mechanism of action and potential therapeutic applications. Calcium imaging serves as a powerful technique to investigate how this compound modulates [Ca²⁺]i dynamics in response to specific stimuli, providing insights into its functional activity at G-protein coupled receptors (GPCRs) that signal through calcium mobilization pathways.
These application notes provide a detailed protocol for utilizing this compound in a fluorescence-based calcium imaging assay. The focus is on characterizing this compound as an antagonist of Gq-coupled receptors, such as muscarinic acetylcholine and α1-adrenergic receptors, which are known to induce intracellular calcium release.
Data Presentation: Receptor Binding Affinity
The functional effects of this compound on cellular signaling are dictated by its affinity for various receptors. Below is a summary of available quantitative data on the receptor binding profile of this compound (also known as Fluthis compound) and the pharmacologically similar atypical antipsychotic, Clozapine. A lower inhibition constant (Ki) or dissociation constant (Kd) indicates a higher binding affinity.
| Receptor Subtype | This compound (Fluthis compound) Ki/Kd (nM) | Clozapine Ki (nM) | Reference |
| Dopamine Receptors | |||
| D₁ | Higher affinity for inhibiting dopamine-stimulated adenylate cyclase than for [³H]SCH 23390 binding | 270 | [1] |
| D₂ | Binds less to D2-receptor sites than clozapine | 160 | [2] |
| D₄ | - | 24 | |
| Serotonin Receptors | |||
| 5-HT₁A | - | 120 | |
| 5-HT₂A | - | 5.4 | |
| 5-HT₂C | - | 9.4 | |
| Muscarinic Receptors | |||
| M₁ | 11 | 6.2 | |
| M₂ | 43 | - | |
| M₃ | 34 | - | |
| M₄ | 13 | - | |
| M₅ | 24 | - | |
| Adrenergic Receptors | |||
| α₁ | - | 1.6 | |
| α₂ | - | 90 |
Signaling Pathway: Antagonism of Gq-Coupled Receptor-Mediated Calcium Mobilization
This compound's anticholinergic properties suggest it acts as an antagonist at muscarinic receptors.[2] Several muscarinic receptor subtypes (M1, M3, M5), as well as α1-adrenergic receptors, are coupled to the Gq alpha subunit of G-proteins. Activation of these receptors by an agonist leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. A calcium imaging assay can be employed to measure the ability of this compound to inhibit this agonist-induced increase in intracellular calcium.
Experimental Protocols
The following is a detailed protocol for an in vitro calcium imaging experiment to assess the antagonist activity of this compound at a Gq-coupled receptor (e.g., the human M3 muscarinic receptor) expressed in a suitable cell line (e.g., HEK293 or CHO cells).
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably or transiently expressing the human M3 muscarinic receptor.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).
-
Pluronic® F-127: 20% solution in DMSO.
-
Probenecid: Water-soluble.
-
This compound: Stock solution in DMSO.
-
Agonist: Carbachol or Acetylcholine (for muscarinic receptors).
-
Positive Control Antagonist: Atropine.
-
Black-walled, clear-bottom 96-well microplates.
Experimental Workflow
Detailed Methodology
1. Cell Preparation (Day 1)
-
Culture the cells expressing the target receptor in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
2. Preparation of Solutions (Day 2)
-
Assay Buffer: Prepare HBSS with 20 mM HEPES and adjust the pH to 7.4.
-
Probenecid Stock Solution (100X): Dissolve probenecid in Assay Buffer to a final concentration of 250 mM.
-
Fluo-4 AM Stock Solution (1 mM): Dissolve 50 µg of Fluo-4 AM in 44 µL of high-quality anhydrous DMSO.
-
Dye Loading Solution: For one 96-well plate, mix 20 µL of the 1 mM Fluo-4 AM stock solution with 10 µL of 20% Pluronic® F-127 in a microfuge tube. Then, add this mixture to 10 mL of Assay Buffer. Add 100 µL of the 100X Probenecid stock solution for a final probenecid concentration of 2.5 mM. Vortex thoroughly.
-
This compound and Control Dilutions: Prepare serial dilutions of this compound in Assay Buffer at concentrations that are 2X the final desired concentrations. Also, prepare dilutions of the positive control antagonist (e.g., Atropine).
-
Agonist Solution: Prepare the agonist (e.g., Carbachol) solution in Assay Buffer at a concentration that is 2X the final EC₈₀ concentration (the concentration that gives 80% of the maximal response, to be determined in a separate agonist dose-response experiment).
3. Calcium Imaging Assay (Day 2)
-
Dye Loading:
-
Remove the culture medium from the wells of the 96-well plate.
-
Gently wash the cells once with 100 µL of warm Assay Buffer.
-
Add 100 µL of the Dye Loading Solution to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Washing:
-
After incubation, gently remove the Dye Loading Solution.
-
Wash the cells twice with 100 µL of warm Assay Buffer to remove any extracellular dye.
-
After the final wash, add 50 µL of Assay Buffer to each well.
-
-
Antagonist Pre-incubation:
-
Add 50 µL of the 2X this compound serial dilutions (or control antagonist/vehicle) to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Place the 96-well plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to record fluorescence with excitation at ~490 nm and emission at ~525 nm.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
The instrument should then automatically add 100 µL of the 2X agonist solution to each well.
-
Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak of the calcium transient and its subsequent decay.
-
4. Data Analysis
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_max) for each well (ΔF = F_max - F₀).
-
Normalize the data by expressing the response in each well as a percentage of the response in the wells with agonist only (no antagonist).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for this compound, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium response.
Conclusion
This application note provides a comprehensive framework for investigating the effects of this compound on intracellular calcium signaling. By employing the detailed protocol for calcium imaging, researchers can quantitatively assess the antagonist potency of this compound at specific Gq-coupled receptors. This information is invaluable for understanding its mechanism of action, characterizing its pharmacological profile, and guiding further drug development efforts. The provided diagrams of the signaling pathway and experimental workflow offer clear visual aids for planning and executing these experiments.
References
Troubleshooting & Optimization
Technical Support Center: Perlapine DREADD Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Perlapine for DREADD activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a DREADD agonist?
This compound is a tricyclic dibenzodiazepine that has been identified as a potent agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), particularly for the Gq-coupled (hM3Dq) and Gi-coupled (hM4Di) human muscarinic DREADDs.[1][2] It is used as an alternative to the traditional DREADD agonist Clozapine-N-oxide (CNO) due to concerns about CNO's back-metabolism to clozapine, which can have off-target effects.[3][4] this compound itself does not metabolize to clozapine, offering a more direct and potentially cleaner activation of DREADD receptors.[2]
Q2: What are the key differences between this compound, CNO, and other DREADD agonists?
This compound, CNO, Compound 21 (C21), and JHU37160 are common DREADD agonists with distinct profiles. Key differences lie in their potency, brain penetrance, and potential for off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during this compound DREADD activation experiments.
Issue 1: No Observable Effect After this compound Administration
If you do not observe the expected physiological or behavioral changes after administering this compound, consider the following troubleshooting steps:
Troubleshooting Workflow: No Observable Effect
Caption: A logical workflow for troubleshooting the absence of an effect after this compound administration.
Possible Causes and Solutions:
-
Inadequate DREADD Expression:
-
Verification: Confirm DREADD receptor expression in the target cells or tissue. For constructs with fluorescent reporters (e.g., mCherry), direct fluorescence microscopy is a first step. For non-fluorescent tags like HA, immunohistochemistry (IHC) is necessary.[5]
-
Solution: If expression is low or absent, re-evaluate your viral vector (titer, serotype), injection coordinates, and incubation time.[6]
-
-
This compound Solution Integrity and Dosage:
-
Solubility and Stability: this compound dihydrochloride is water-soluble, but solutions should be prepared fresh.[7] For long-term storage, aliquot and freeze at -20°C for up to one month.[7] Avoid repeated freeze-thaw cycles.
-
Dosage: The optimal dose can vary. If you suspect an insufficient dose, consider a dose-response study. However, be mindful of potential off-target effects at higher concentrations.[8]
-
-
Lack of Receptor Activation:
-
Receptor Desensitization:
-
Cause: Chronic or repeated administration of a DREADD agonist can lead to receptor desensitization and downregulation, diminishing the response over time.[3][10]
-
Solution: If chronic activation is required, consider intermittent dosing schedules (e.g., drug-free days) to allow for receptor resensitization.[3]
-
Issue 2: Unexpected or Off-Target Effects
Observing behavioral or physiological changes that are not consistent with the known function of the targeted neuronal population may indicate off-target effects.
Troubleshooting Workflow: Unexpected Effects
Caption: A decision tree for troubleshooting unexpected effects following this compound administration.
Possible Causes and Solutions:
-
This compound's Intrinsic Pharmacological Activity:
-
Control Experiments: The most critical control is to administer this compound to animals that do not express the DREADD receptor but have undergone the same surgical and viral procedures.[4] Any observed effects in this group are likely due to off-target actions of this compound.
-
Dose Optimization: Use the lowest effective dose of this compound to minimize the risk of off-target effects. A thorough dose-response experiment is highly recommended.[8]
-
-
Non-Specific DREADD Expression:
-
Verification: Ensure that DREADD expression is restricted to the intended cell population and brain region. Use immunohistochemistry to co-localize the DREADD reporter (e.g., mCherry) with cell-type-specific markers.[5][6]
-
Refine Targeting: If expression is not specific, consider using more specific promoters, different AAV serotypes, or intersectional genetic strategies.[11]
-
Data Presentation
Table 1: Comparison of In Vitro Potency and Affinity of DREADD Agonists
| Agonist | DREADD Type | EC50 (nM) | Ki (nM) |
| This compound | hM3Dq | 2.8[1] | - |
| CNO | hM3Dq | ~6.0 - 8.1[1] | - |
| Compound 21 | hM3Dq | ~1.7[1] | - |
| JHU37160 | hM3Dq | 18.5[12] | 1.9 |
| JHU37160 | hM4Di | 0.2[12] | 3.6 |
Note: EC50 and Ki values can vary depending on the specific assay conditions. Data for some agonist-DREADD combinations were not consistently available in the reviewed literature.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
-
Preparation of this compound Solution:
-
Weigh the desired amount of this compound dihydrochloride.
-
Dissolve in sterile 0.9% saline to the desired stock concentration. For example, to prepare a 1 mg/mL stock, dissolve 10 mg of this compound dihydrochloride in 10 mL of sterile saline.
-
Vortex until fully dissolved. Prepare fresh daily or store aliquots at -20°C for up to one month.[7] Protect from light.
-
-
Administration:
-
Administer via intraperitoneal (i.p.) injection.
-
The injection volume is typically 5-10 mL/kg of body weight for mice.
-
The optimal dosage should be determined empirically for each experimental paradigm, starting with a low dose (e.g., 0.1 mg/kg) and escalating if necessary.
-
Protocol 2: Validation of DREADD Expression via Immunofluorescence
-
Tissue Preparation:
-
Anesthetize the animal and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sinking it in 30% sucrose in PBS at 4°C.
-
Section the brain into 30-40 µm sections using a cryostat or vibratome.
-
-
Staining:
-
Wash sections three times in PBS.
-
Permeabilize and block non-specific binding by incubating sections in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature.
-
Incubate sections with the primary antibody (e.g., anti-HA for HA-tagged DREADDs, or an antibody against a cell-type-specific marker) diluted in blocking solution overnight at 4°C.[5]
-
Wash sections three times in PBS.
-
Incubate sections with the appropriate fluorescently-labeled secondary antibody diluted in blocking solution for 2 hours at room temperature in the dark.[13][14]
-
Wash sections three times in PBS.
-
Mount sections on slides and coverslip with mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Visualize sections using a confocal or epifluorescence microscope.
-
Protocol 3: In Vitro Validation of Gq-DREADD Activation via Calcium Imaging
-
Cell/Slice Preparation:
-
For cell culture, plate DREADD-expressing cells on glass-bottom dishes.
-
For acute brain slices, prepare 300 µm thick slices and allow them to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.[9]
-
-
Calcium Indicator Loading:
-
Load cells or slices with a calcium indicator dye (e.g., Fluo-4 AM or Oregon Green BAPTA-1 AM) according to the manufacturer's instructions.[9]
-
-
Imaging:
-
Place the dish or slice in a recording chamber on a microscope stage.
-
Continuously perfuse with aCSF.
-
Acquire baseline fluorescence for several minutes.
-
Bath-apply this compound at the desired concentration.
-
Record changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, confirming Gq-DREADD activation.[15]
-
Signaling Pathway
Gq- and Gi-DREADD Signaling Pathways
Caption: Simplified signaling pathways for Gq- and Gi-coupled DREADDs upon this compound binding.
References
- 1. benchchem.com [benchchem.com]
- 2. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DREADDful Hurdles and Opportunities of the Chronic Chemogenetic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations for immunofluorescence for various DREADD constructs [chemogenetic.blogspot.com]
- 6. Level of hM4D(Gi) DREADD Expression Determines Inhibitory and Neurotoxic Effects in the Hippocampus | eNeuro [eneuro.org]
- 7. Stability of Water-Soluble DREADD Ligands in Solution - A Technical Review [hellobio.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Side-by-side comparison of the effects of Gq- and Gi-DREADD-mediated astrocyte modulation on intracellular calcium dynamics and synaptic plasticity in the hippocampal CA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolving Behavioral Output via Chemogenetic Designer Receptors Exclusively Activated by Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. addgene.org [addgene.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Protocol for selective DREADD-based chemogenetic inhibition of GABAergic amygdala neurons receiving hippocampal projections in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DREADD Activation of Pedunculopontine Cholinergic Neurons Reverses Motor Deficits and Restores Striatal Dopamine Signaling in Parkinsonian Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eneuro.org [eneuro.org]
Perlapine Solutions Technical Support Center
Welcome to the Technical Support Center for Perlapine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of this compound degradation in my solution?
A1: The initial indicators of this compound degradation can be subtle. Visually, you might observe a slight change in the color of the solution, or the formation of particulate matter over time. For quantitative assessment, a change in the chromatographic profile, such as the appearance of new peaks or a decrease in the main this compound peak area, is a definitive sign of degradation.
Q2: How should I prepare and store my this compound stock solutions?
A2: For optimal stability, it is recommended to prepare this compound solutions fresh for each experiment.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1] Always ensure the solution is brought to room temperature and checked for any precipitation before use.[1] For the solid compound, a stability of at least four years has been noted when stored appropriately.
Q3: My this compound solution appears to be degrading even with proper storage. What could be the cause?
A3: If you are still observing degradation, consider environmental factors. This compound, like other dibenzazepines, may be susceptible to:
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Hydrolysis: Reaction with water, which can be influenced by pH.
-
Oxidation: Degradation due to exposure to oxygen.
-
Photodegradation: Degradation caused by exposure to light, especially UV light.
To mitigate these, consider preparing solutions in a buffer with a neutral pH, using degassed solvents, and protecting your solution from light by using amber vials or covering the container with aluminum foil.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, we can infer potential degradation pathways from structurally similar compounds like clozapine. A common degradation product for clozapine is clozapine lactam, which forms through oxidation.[2][3] It is plausible that this compound could undergo similar oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the solution upon storage at -20°C. | Poor solubility of this compound in the chosen solvent at low temperatures. | Before use, ensure the solution is completely thawed and vortexed to redissolve any precipitate. Consider preparing a more dilute stock solution or using a different solvent system if the issue persists. This compound is soluble in DMSO (50 mM).[1] |
| Rapid loss of potency observed in experiments. | Degradation of this compound in the experimental medium (e.g., cell culture media). | Prepare fresh dilutions of this compound in the experimental medium immediately before each experiment. Minimize the time the compound is in the medium before analysis. |
| Inconsistent results between experimental replicates. | Inhomogeneous solution or ongoing degradation. | Ensure the stock solution is homogeneous before taking aliquots. Prepare fresh solutions for each set of experiments to minimize variability due to degradation. |
| Appearance of unexpected peaks in chromatography. | Degradation of this compound. | Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will help in monitoring the stability of your solutions. |
Stability Data of a Structurally Similar Compound: Clozapine
Due to the limited availability of public stability data for this compound, the following tables summarize the stability of Clozapine, a structurally related dibenzazepine, in a compounded oral suspension. This data can provide insights into the potential stability profile of this compound under similar conditions.
Table 1: Stability of Clozapine Suspension (25 mg/mL) in Amber PET-G Bottles [2][3]
| Storage Condition | Day 28 | Day 60 | Day 90 | Day 120 |
| Room Temperature (25°C) | >95% | >95% | >95% | >95% |
| Refrigerated (4°C) | >95% | >95% | >95% | >95% |
Table 2: Stability of Clozapine Suspension (50 mg/mL) in Amber PET-G Bottles [2][3]
| Storage Condition | Day 28 | Day 60 | Day 90 | Day 120 |
| Room Temperature (25°C) | >95% | >95% | >95% | >95% |
| Refrigerated (4°C) | >95% | >95% | >95% | >95% |
Data represents the percentage of the initial concentration remaining.
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Solutions
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Allow the solid this compound to equilibrate to room temperature before opening the vial.
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Weigh the required amount of this compound in a sterile, calibrated microcentrifuge tube.
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Add the appropriate volume of the desired solvent (e.g., DMSO) to achieve the target concentration.
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Vortex the solution until the this compound is completely dissolved.
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If not for immediate use, aliquot the solution into amber, tightly sealed vials and store at -20°C.
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
Caption: Workflow for a forced degradation study of this compound.
Potential Degradation Pathway
Based on the structure of this compound and data from related compounds, a likely degradation pathway involves oxidation of the dibenzazepine ring system.
Caption: Potential oxidative degradation pathway of this compound.
For further assistance, please contact our technical support team.
References
- 1. This compound | Effective muscarinic DREADD agonist | Hello Bio [hellobio.com]
- 2. Stability of Compounded Clozapine 25 mg/mL and 50 mg/mL Suspensions in Plastic Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of Compounded Clozapine 25 mg/mL and 50 mg/mL Suspensions in Plastic Bottles | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
Common pitfalls in Perlapine experiments
Perlapine Technical Support Center
Welcome to the technical support resource for this compound. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments with this compound, a selective inhibitor of Protein Kinase A (PKA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the catalytic subunit of Protein Kinase A (PKA). It specifically targets the PKA signaling pathway, which is crucial in regulating various cellular processes, including gene expression, metabolism, and cell proliferation. By inhibiting PKA, this compound blocks the phosphorylation of downstream substrates like the CREB protein.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO at a concentration of 10-50 mM. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.
Q3: Is this compound selective for PKA?
This compound demonstrates high selectivity for PKA over other related kinases. However, at concentrations significantly above the IC50, some off-target activity may be observed. Please refer to the kinase selectivity profile below for more details.
Table 1: this compound Kinase Inhibitory Profile
| Kinase Target | IC50 (nM) |
| PKA | 5 |
| PKC | 850 |
| PKG | 1,200 |
| CAMKII | > 10,000 |
| CDK2 | > 10,000 |
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Kinase Assays
Question: My in vitro kinase assay is yielding variable IC50 values for this compound across different experiments. What could be the cause?
Answer: Inconsistent IC50 values are often traced back to variations in assay conditions. Key factors to check include ATP concentration, enzyme purity, and substrate concentration.
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ATP Concentration: Since this compound is an ATP-competitive inhibitor, its apparent IC50 value is highly sensitive to the ATP concentration in the assay. Ensure you are using a consistent ATP concentration, ideally close to the Km value for PKA, across all experiments.
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Enzyme Quality: The purity and activity of the PKA enzyme can degrade over time. Use a fresh batch of enzyme or validate the activity of your current stock.
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Reagent Preparation: Inaccurate serial dilutions of this compound can introduce significant errors. Calibrate your pipettes and prepare fresh dilutions for each experiment.
Issue 2: this compound Precipitates in Cell Culture Media
Question: I observed precipitation after diluting my this compound stock solution into my cell culture media. How can I prevent this?
Answer: this compound has limited aqueous solubility. Precipitation in media is a common issue that can be mitigated with the following steps:
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Lower the Final Concentration: First, ensure you are using the lowest effective concentration. Refer to the recommended working concentrations in Table 2.
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Pre-warm the Media: Before adding the this compound stock, warm your cell culture media to 37°C.
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Use a Sequential Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform an intermediate dilution step in a smaller volume of media or PBS. Vortex gently and then add this intermediate dilution to the final volume.
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Increase Serum Concentration: If your experimental design allows, increasing the serum percentage in the media can help improve the solubility of hydrophobic compounds.
Table 2: Recommended Working Concentrations for Cell-Based Assays
| Assay Type | Cell Line Example | Recommended Concentration Range | Notes |
| PKA Target Inhibition (pCREB) | HEK293, HeLa | 50 - 500 nM | Incubate for 1-4 hours before cell lysis. |
| Anti-proliferation (MTT/XTT) | A549, MCF-7 | 0.1 - 10 µM | Incubate for 48-72 hours. |
| Apoptosis Induction (Caspase) | Jurkat | 1 - 25 µM | Assay at 24 hours post-treatment. |
Issue 3: High Background Signal in Western Blots for pCREB
Question: My Western blots to detect phosphorylated CREB (pCREB) show a high background, making it difficult to assess the inhibitory effect of this compound. What should I do?
Answer: High background on Western blots can stem from several sources, from sample preparation to antibody issues.
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Blocking Step: Ensure your blocking buffer is optimal. A 5% solution of Bovine Serum Albumin (BSA) in TBST is often more effective than milk for phospho-specific antibodies, as milk contains phosphoproteins that can cause background.
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Antibody Concentration: You may be using too high a concentration of the primary or secondary antibody. Perform a titration to find the optimal dilution.
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Washing Steps: Increase the number and duration of your TBST washes after antibody incubations to more effectively remove non-specifically bound antibodies.
-
Cell Lysis: Use a lysis buffer containing fresh phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of your proteins during sample preparation.
Experimental Protocols & Visualizations
Protocol 1: Western Blot for Phospho-CREB (Ser133) Inhibition
This protocol details the steps to assess this compound's ability to inhibit PKA-mediated phosphorylation of CREB in a cellular context.
Methodology:
-
Cell Seeding: Plate your cells (e.g., HeLa) in a 6-well plate and allow them to adhere overnight, reaching 70-80% confluency.
-
Forskolin Stimulation: To activate the PKA pathway, pre-treat cells with a PKA activator like Forskolin (10 µM) for 30 minutes.
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This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for 2 hours. Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total CREB or a loading control like GAPDH to ensure equal protein loading.
Visualization 1: this compound's Mechanism of Action
The following diagram illustrates how this compound intervenes in the PKA signaling pathway.
Visualization 2: Troubleshooting Logic for Inconsistent Data
This decision tree provides a logical workflow for troubleshooting common sources of variability in cell-based assay results.
Technical Support Center: Mitigating Perlapine-Induced Sedation in Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address Perlapine-induced sedation in behavioral studies.
Troubleshooting Guides
Issue: Significant reduction in locomotor activity in the Open Field Test after this compound administration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Dose-dependent sedation | 1. Conduct a dose-response study: Test a range of lower doses of this compound to identify a concentration that maintains the desired pharmacological effect with minimal sedation. 2. Analyze the dose-response curve: Determine the ED50 for the therapeutic effect and the TD50 for sedation to identify a therapeutic window. | Identification of an optimal dose with an acceptable level of sedation, allowing for the assessment of other behaviors. |
| High histamine H1 receptor occupancy | 1. Pharmacological Antagonism: Consider co-administration with a non-sedating histamine H1 receptor inverse agonist. Note: This requires careful validation to ensure it doesn't interfere with the primary outcome. 2. Stimulant Co-administration: Explore the use of stimulants like caffeine or modafinil to counteract sedation. A pilot study is essential to determine the appropriate dose and timing.[1] | Reversal or significant reduction of sedative effects, leading to increased locomotor activity. |
| Potent anticholinergic effects | 1. Alternative Compound: If feasible, consider using a compound with a similar primary mechanism of action but lower affinity for muscarinic acetylcholine receptors. | Reduced sedative and cognitive-impairing effects, leading to more reliable behavioral data. |
| Blockade of alpha-1 adrenergic receptors | 1. Stimulant Co-administration: Stimulants that increase norepinephrine levels, such as modafinil, may help to overcome the sedative effects of alpha-1 adrenergic blockade. | Increased arousal and locomotor activity. |
Issue: Difficulty in distinguishing between anxiolytic effects and sedation in the Elevated Plus Maze.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| General motor depression | 1. Analyze total arm entries: A significant decrease in the total number of arm entries (open and closed) suggests sedation. 2. Correlate with Open Field Test data: Compare the locomotor activity data from the Open Field Test. A reduction in both tests strongly indicates sedation. | Clearer interpretation of the Elevated Plus Maze results, attributing reduced activity to sedation rather than anxiolysis. |
| Confounding sedative effects | 1. Dose Adjustment: As with the Open Field Test, utilize the lowest effective dose of this compound. 2. Pharmacological Mitigation: Consider the co-administration of a non-sedating stimulant as a countermeasure. | An increase in total arm entries, allowing for a more accurate assessment of the time spent in the open arms as a measure of anxiety. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced sedation?
A1: this compound's sedative properties are multifactorial and stem from its potent antagonism of several key neurotransmitter receptors. The primary contributor is its high affinity for histamine H1 receptors, which plays a crucial role in promoting wakefulness.[2][3] Additionally, its anticholinergic (muscarinic receptor blockade), anti-alpha-1-adrenergic, and anti-serotonergic (5-HT2A receptor blockade) activities all contribute to its sedative and hypnotic effects.[4]
Q2: How can I design my behavioral studies to minimize the impact of this compound-induced sedation from the outset?
A2: Proactive experimental design is critical. We recommend the following:
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Dose-Response Studies: Always begin with a dose-response study to identify the minimal effective dose with the least sedative effect.
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Acclimation: Ensure all animals are properly acclimated to the testing environment to reduce novelty-induced stress, which can interact with drug effects.
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Appropriate Behavioral Assays: Utilize tests that can differentiate sedation from other behavioral effects. The Open Field Test is excellent for quantifying general locomotor activity, while the Elevated Plus Maze can help distinguish sedation from anxiolysis by analyzing total arm entries in conjunction with open arm time.[5][6][7]
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Control Groups: Always include appropriate vehicle-treated control groups.
Q3: Are there any pharmacological agents that can be used to counteract this compound-induced sedation?
A3: Yes, several strategies can be explored, though they require careful validation:
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Stimulants: Agents like caffeine and modafinil have been shown to counteract antipsychotic-induced sedation and may be effective against this compound's effects.[1] A pilot study to determine the optimal dose and timing of administration is essential.
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Aripiprazole Augmentation: Aripiprazole, an atypical antipsychotic with a different receptor binding profile and lower sedative potential, has been used to mitigate sedation when co-administered with other antipsychotics.[8][9][10] Its partial agonism at dopamine D2 receptors may contribute to its alerting properties.
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Targeted Antagonists: While not specific to this compound, the principle of using a more selective antagonist for the receptor responsible for the side effect can be applied. For instance, a peripherally restricted H1 antagonist could be investigated, although this is a more exploratory approach.
Q4: What non-pharmacological methods can be employed to mitigate sedation?
A4: Non-pharmacological interventions can also be beneficial:
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Environmental Enrichment: Housing animals in an enriched environment can reduce stress and may counteract some of the behavioral suppression induced by sedative drugs.
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Testing Time: Conduct behavioral testing during the animal's active phase (e.g., the dark cycle for rodents) when they are naturally more aroused.
Q5: How do I interpret data from behavioral tests when sedation is a potential confounding factor?
A5: Careful data analysis is key:
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Open Field Test: A significant decrease in distance traveled, velocity, and rearing frequency are strong indicators of sedation.
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Elevated Plus Maze: A decrease in the total number of arm entries is a primary indicator of motor suppression. If an anxiolytic effect is hypothesized (increased time in open arms), it should be interpreted with caution if accompanied by a significant reduction in total activity.
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Normalization of Data: In some cases, it may be appropriate to normalize data, for example, by expressing the time in the open arms as a percentage of the total time spent in all arms in the Elevated Plus Maze.
Experimental Protocols
1. Open Field Test for Assessing Sedation
Objective: To quantify locomotor activity and exploratory behavior to assess the sedative effects of this compound.
Materials:
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Open field apparatus (e.g., a 40 x 40 cm square arena with walls)
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Video recording system and tracking software
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This compound solution and vehicle control
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Experimental animals (mice or rats)
Procedure:
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Acclimation: Habituate the animals to the testing room for at least 1 hour before the test.
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Drug Administration: Administer this compound or vehicle control at the predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
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Test Initiation: Gently place the animal in the center of the open field arena.
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Recording: Record the animal's behavior for a set duration, typically 5-10 minutes.
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Data Analysis: Analyze the following parameters:
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Total distance traveled
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Average velocity
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Time spent in the center zone vs. peripheral zone
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Frequency of rearing
-
-
Cleaning: Thoroughly clean the apparatus with 70% ethanol between each animal to eliminate olfactory cues.
2. Elevated Plus Maze to Differentiate Sedation from Anxiolysis
Objective: To assess anxiety-like behavior while controlling for the confounding effects of sedation.
Materials:
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Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video recording system and tracking software
-
This compound solution and vehicle control
-
Experimental animals (mice or rats)
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 1 hour before the test.
-
Drug Administration: Administer this compound or vehicle control at the predetermined time.
-
Test Initiation: Place the animal in the center of the maze, facing an open arm.
-
Recording: Record the animal's behavior for 5 minutes.
-
Data Analysis: Analyze the following parameters:
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Time spent in the open arms
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Time spent in the closed arms
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Number of entries into the open arms
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Number of entries into the closed arms
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Total number of arm entries (open + closed)
-
-
Interpretation:
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An anxiolytic effect is suggested by a significant increase in the time spent and/or entries into the open arms without a significant change in the total number of arm entries.
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Sedation is indicated by a significant decrease in the total number of arm entries.
-
-
Cleaning: Clean the maze thoroughly with 70% ethanol between trials.
Signaling Pathways and Visualizations
This compound's sedative effects are mediated by its interaction with multiple G protein-coupled receptors (GPCRs). The following diagrams illustrate the general signaling pathways associated with sedation upon antagonism of these receptors by this compound.
Caption: this compound antagonism of the Histamine H1 receptor pathway, leading to sedation.
References
- 1. droracle.ai [droracle.ai]
- 2. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of antihistamine-induced sedation in the human brain: H1 receptor activation reduces a background leakage potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contribution of 5-HT2 Receptor Subtypes to Sleep–Wakefulness and Respiratory Control, and Functional Adaptations in Knock-Out Mice Lacking 5-HT2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. TARC: Turkish aripiprazole consensus report- Aripiprazole use and switching from other antipsychotics to aripiprazole- consensus recommendations by a Turkish multidisciplinary panel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aripiprazole: from pharmacological profile to clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
Technical Support Center: Enhancing Perlapine's Brain Penetrance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the brain penetrance of Perlapine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a tricyclic compound, marketed in Japan as a hypnotic and sedative under the brand names Hypnodine and Pipnodine.[1] It is structurally related to other atypical antipsychotics like clozapine and loxapine.[1] this compound acts on a variety of receptors in the central nervous system (CNS). It is a potent antihistamine and also exhibits anticholinergic, antiserotonergic, and antiadrenergic properties.[1] Its activity at dopamine receptors is complex; it has a relatively weak affinity for the D2 receptor but a higher affinity for the D1 receptor.[1] It also binds to serotonin 5-HT2A receptors and α1-adrenergic receptors.[1] Furthermore, this compound is recognized as a potent agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), particularly hM3Dq, hM1Dq, and hM4Di.[2]
Q2: What are the potential barriers to this compound's brain penetrance?
While specific data on this compound's brain penetrance is not extensively published, potential barriers can be inferred from its physicochemical properties and the general challenges faced by small molecules targeting the CNS. These barriers primarily relate to the blood-brain barrier (BBB), a highly selective barrier that protects the brain.[3][4]
Key potential barriers include:
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Low passive permeability: The ability of a molecule to diffuse across the lipid membranes of the BBB endothelial cells is crucial. Factors such as high molecular weight, low lipophilicity, and a large number of hydrogen bond donors can limit passive diffusion.[4][5]
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Efflux transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump xenobiotics, including many drugs, out of the brain.[3][6][7] Many CNS drugs are substrates for these transporters.[8]
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High plasma protein binding: Only the unbound fraction of a drug in the plasma is available to cross the BBB.[3][6] High binding to plasma proteins like albumin can significantly reduce the concentration of free drug available for brain entry.
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Metabolism: Metabolism in the brain tissue itself can reduce the local concentration of the active drug.[9]
Q3: What are the key physicochemical properties of a compound that favor good brain penetrance?
To overcome the BBB, small molecules should ideally possess a specific set of physicochemical properties. While every rule has exceptions, the following guidelines, often referred to as "CNS drug-like properties," increase the probability of successful brain penetration.
| Property | Desirable Range for CNS Drugs | Rationale |
| Molecular Weight (MW) | < 400-500 Da | Smaller molecules can more easily pass through the tight junctions of the BBB.[10] |
| Lipophilicity (LogP) | 1 - 3 | A balance is required; sufficient lipophilicity is needed to cross the lipid membranes, but excessive lipophilicity can lead to non-specific binding, increased metabolism, and trapping in the lipid bilayers.[5] |
| Topological Polar Surface Area (TPSA) | < 60-90 Ų | A lower polar surface area is associated with better passive diffusion across the BBB. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | A lower number of hydrogen bond donors reduces interactions with the polar heads of the phospholipid bilayer, facilitating faster passage.[4] |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | A lower number of hydrogen bond acceptors is also generally favorable for BBB penetration. |
| Unbound fraction in plasma (fu,p) | High | A higher fraction of unbound drug in the plasma increases the concentration gradient driving the drug into the brain.[3][6] |
This compound's Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C19H21N3 | [11][12] |
| Molecular Weight | 291.4 g/mol | [11][12] |
| LogP (calculated) | 2.8 | [11] |
| Hydrogen Bond Donors | 0 | [11] |
| Hydrogen Bond Acceptors | 3 | [11] |
Based on these properties, this compound appears to have a favorable profile for passive diffusion across the BBB. However, other factors like interaction with efflux transporters could still limit its brain penetrance.
Troubleshooting Guides
This section provides guidance on how to address common issues encountered when working to improve this compound's brain penetrance.
Problem 1: Low Brain-to-Plasma Concentration Ratio (Kp)
A low Kp value suggests poor overall accumulation of this compound in the brain.
| Potential Cause | Suggested Troubleshooting Steps |
| Low Passive Permeability | 1. In vitro assessment: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion. If permeability is low, consider chemical modifications to increase lipophilicity or reduce polar surface area. 2. Structural modifications: If feasible, explore prodrug strategies to mask polar functional groups, which can be cleaved once the molecule is in the brain.[5] |
| High P-gp Efflux | 1. In vitro efflux assay: Use an MDR1-MDCKII cell line assay to determine if this compound is a substrate for P-gp. 2. Co-administration with a P-gp inhibitor: In preclinical models, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, quinidine) to see if brain concentrations increase.[13] 3. Chemical modification: Modify the structure of this compound to reduce its affinity for P-gp. This can sometimes be achieved by reducing the number of hydrogen bond donors or altering the overall molecular shape. |
| High Plasma Protein Binding | 1. Measure unbound fraction: Determine the fraction of this compound unbound to plasma proteins (fu,p) using equilibrium dialysis or ultracentrifugation. 2. Structural modification: If plasma protein binding is excessively high, consider structural modifications to reduce it. |
Problem 2: Rapid Disappearance from the Brain
Even if initial brain entry is observed, a rapid decline in concentration can limit efficacy.
| Potential Cause | Suggested Troubleshooting Steps |
| Active Efflux | This is a likely cause. Follow the steps outlined above for "High P-gp Efflux." |
| Rapid Brain Metabolism | 1. In vitro brain slice metabolism: Use brain slice preparations to assess the metabolic stability of this compound in brain tissue.[14] 2. Identify metabolites: Analyze brain homogenates and microdialysates for this compound metabolites. 3. Block metabolic pathways: If a specific metabolic pathway is identified, consider co-administration with an inhibitor of that pathway in preclinical studies. |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Permeability
-
Objective: To assess the passive permeability of this compound across an artificial lipid membrane simulating the BBB.
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids) to form an artificial membrane.
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The donor wells are filled with a solution of this compound in a buffer (e.g., PBS at pH 7.4).
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The acceptor plate, filled with buffer, is placed in contact with the donor plate, sandwiching the artificial membrane.
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The assembly is incubated for a set period (e.g., 4-18 hours).
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The concentration of this compound in both the donor and acceptor wells is measured using a suitable analytical method (e.g., LC-MS/MS).
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The permeability coefficient (Pe) is calculated. Compounds with Pe > 4 x 10^-6 cm/s are generally considered to have high BBB permeability.
-
2. MDR1-MDCKII Cell Assay for P-gp Efflux
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Objective: To determine if this compound is a substrate of the P-gp efflux transporter.
-
Methodology:
-
MDR1-MDCKII cells, which overexpress human P-gp, are seeded on a transwell insert and cultured to form a confluent monolayer.
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The permeability of this compound is measured in two directions: from the apical (blood side) to the basolateral (brain side) (A-to-B) and from the basolateral to the apical (B-to-A).
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The experiment is initiated by adding this compound to either the apical or basolateral chamber.
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Samples are taken from the receiving chamber at various time points and the concentration of this compound is quantified.
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The apparent permeability coefficients (Papp) for both directions are calculated.
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The efflux ratio (ER) is calculated as Papp(B-to-A) / Papp(A-to-B). An ER > 2 is generally considered indicative of active efflux.[15]
-
3. In Situ Brain Perfusion
-
Objective: To measure the rate of this compound uptake into the brain in an intact animal model.
-
Methodology:
-
Anesthetize the animal (typically a rat or mouse).
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Expose the common carotid artery and ligate its external branches.
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Catheterize the common carotid artery for infusion of the perfusion fluid.
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The perfusion fluid, containing a known concentration of radiolabeled or unlabeled this compound and a vascular space marker (e.g., radiolabeled sucrose or inulin), is infused at a constant rate for a short duration (e.g., 30-60 seconds).
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At the end of the infusion, the animal is decapitated, and the brain is removed and dissected.
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The concentration of this compound and the vascular marker in the brain tissue and perfusion fluid is determined.
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The brain uptake clearance (Kin) is calculated.
-
Visualizations
Caption: Potential barriers to this compound's brain penetrance at the BBB.
Caption: Experimental workflow for assessing and improving this compound's brain penetrance.
Caption: Simplified signaling pathways of this compound's primary molecular targets.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound hydrochloride | Effective muscarinic DREADD agonist | Hello Bio [hellobio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]
- 6. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of clozapine, thioridazine, this compound and haloperidol on the metabolism of the biogenic amines in the brain of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C19H21N3 | CID 16106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Kinetic evidence suggesting that the multidrug transporter differentially handles influx and efflux of its substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Perlapine response
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results involving Perlapine, a novel atypical antipsychotic. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliability and reproducibility of your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in our this compound dose-response curves in cell-based assays. What are the likely causes?
A1: Batch-to-batch variability is a common issue in cell-based assays. Several factors can contribute to this problem. Systematically investigating each potential source is key to resolving the inconsistency. The primary areas to investigate include the compound itself, the cell culture conditions, and the assay protocol. For a step-by-step guide to diagnosing this issue, please refer to the "Troubleshooting Guide for Inconsistent In Vitro Assay Results."
Q2: Why is the observed in vivo efficacy of this compound in our rodent model lower than predicted by our in vitro binding and functional assays?
A2: A discrepancy between in vitro potency and in vivo efficacy is a frequent challenge in drug development. This can be attributed to a range of complex physiological factors that are not present in a simplified cellular model.[1][2] Key factors include pharmacokinetics (absorption, distribution, metabolism, and excretion), blood-brain barrier penetration, and engagement with the target in a complex biological system.[1] For example, rapid metabolism by hepatic enzymes, such as the cytochrome P450 (CYP) family, can significantly reduce the amount of active compound reaching the target site.[3][4][5][6][7][8]
Q3: What are the primary signaling pathways modulated by this compound?
A3: this compound is an atypical antipsychotic that functions primarily as a potent antagonist at Dopamine D2 and Serotonin 5-HT2A receptors.[9][10][11][12][13]
-
Dopamine D2 Receptor (D2R): As a D2 antagonist, this compound blocks the receptor's canonical signaling pathway. D2 receptors are coupled to Gαi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[14][15][16][17][18] By blocking this, this compound prevents the dopamine-induced reduction in cAMP.
-
Serotonin 5-HT2A Receptor (5-HT2AR): As a 5-HT2A antagonist, this compound inhibits the Gαq/11 signaling pathway.[19][20][21][22][23] Activation of 5-HT2A receptors stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC).[19][21] this compound's antagonism at this receptor mitigates these downstream effects.
Q4: Which metabolic enzymes are most likely to affect this compound's bioavailability?
A4: Like many atypical antipsychotics, this compound is extensively metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[3][4][5][6][7] The primary enzymes responsible for the metabolism of similar compounds are CYP1A2, CYP2D6, and CYP3A4.[3][4][5][6] Genetic polymorphisms in the genes encoding these enzymes can lead to significant inter-individual differences in drug metabolism, affecting both efficacy and side-effect profiles.[6][7] It is also crucial to consider potential drug-drug interactions, as co-administered compounds can inhibit or induce these CYP enzymes, altering this compound's plasma concentration.[3][4][5]
Section 2: Data & Visualization
This compound Receptor Binding Profile
The following table summarizes the binding affinities (Ki) of this compound for key CNS receptors, as determined by competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Receptor Target | Binding Affinity (Ki, nM) | Primary Signaling Pathway |
| Dopamine D2 | 1.2 | Gαi/o (inhibits cAMP) |
| Serotonin 5-HT2A | 0.8 | Gαq/11 (stimulates PLC) |
| Serotonin 5-HT1A | 8.5 | Gαi/o (inhibits cAMP) |
| Histamine H1 | 2.1 | Gαq/11 (stimulates PLC) |
| Alpha-1 Adrenergic | 5.4 | Gαq/11 (stimulates PLC) |
Key Cytochrome P450 Enzymes in Antipsychotic Metabolism
This table outlines the primary CYP450 enzymes involved in the metabolism of many atypical antipsychotics, along with common inhibitors and inducers that can cause drug-drug interactions.[3][4][5][6]
| Enzyme | Common Substrates (Antipsychotics) | Known Inhibitors | Known Inducers |
| CYP1A2 | Clozapine, Olanzapine | Fluvoxamine, Ciprofloxacin | Smoking, Omeprazole |
| CYP2D6 | Risperidone, Aripiprazole | Fluoxetine, Paroxetine | Dexamethasone, Rifampin |
| CYP3A4 | Quetiapine, Ziprasidone | Ketoconazole, Grapefruit Juice | Carbamazepine, St. John's Wort |
This compound's Primary Signaling Pathways
Diagram of this compound's antagonism at D2 and 5-HT2A receptors.
Section 3: Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent In Vitro Assay Results
This guide provides a systematic workflow to identify the source of variability in cell-based assays.
Workflow for troubleshooting variability in in vitro assays.
Guide 2: Diagnosing In Vitro vs. In Vivo Discrepancies
This logical diagram illustrates the key factors to investigate when in vitro results do not translate to in vivo models.
Factors contributing to in vitro vs. in vivo discrepancies.
Section 4: Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for D2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human Dopamine D2 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing human D2 receptors.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
This compound stock solution (10 mM in DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates and glass fiber filters.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation: Thaw the D2 receptor membrane preparation on ice and resuspend in ice-cold Assay Buffer to a final concentration of 20 µg protein per well.[24]
-
Compound Dilution: Perform a serial dilution of this compound in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or this compound dilution.
-
50 µL of [³H]-Spiperone at a final concentration equal to its Kd.
-
100 µL of the D2 receptor membrane preparation.[24]
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[24][25]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 200 µL of ice-cold Assay Buffer to separate bound from free radioligand.[24][25]
-
Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[24]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]
-
Protocol 2: cAMP Functional Assay for D2 Receptor Antagonism
Objective: To measure the functional antagonist potency of this compound at the human Dopamine D2 receptor.
Materials:
-
CHO-K1 cells stably expressing human D2 receptors.
-
Dopamine (agonist).
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound stock solution (10 mM in DMSO).
-
Assay medium (e.g., HBSS with 20 mM HEPES).
-
384-well white microplates.
Methodology:
-
Cell Seeding: Seed the D2-expressing CHO-K1 cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Antagonist Addition: Prepare serial dilutions of this compound in assay medium. Add 5 µL of the this compound dilutions to the appropriate wells. Incubate for 15-30 minutes at room temperature.[28]
-
Agonist Stimulation: Prepare a solution containing Dopamine at its EC80 concentration and a fixed concentration of Forskolin (e.g., 1-10 µM, to amplify the cAMP signal window). Add 5 µL of this mixture to all wells (except negative controls).[28][29]
-
Incubation: Incubate the plate for 30 minutes at room temperature.[28]
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.[27][28]
-
Data Analysis:
-
Normalize the data to the control wells (0% inhibition = Dopamine + Forskolin; 100% inhibition = Forskolin only).
-
Plot the normalized response against the log concentration of this compound.
-
Determine the IC50 value using a non-linear regression curve fit. This value represents the concentration of this compound required to inhibit 50% of the dopamine-mediated response.
-
References
- 1. pharmacylibrary.com [pharmacylibrary.com]
- 2. 3. Factors Contributing to Drug Effect – Principles of Pharmacology – Study Guide [open.lib.umn.edu]
- 3. Interactions between the cytochrome P450 system and the second-generation antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions between the cytochrome P450 system and the second-generation antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of Atypical Antipsychotics: Involvement of Cytochrome ...: Ingenta Connect [ingentaconnect.com]
- 6. tandfonline.com [tandfonline.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. What factors influence drug half-life in vivo? [synapse.patsnap.com]
- 9. Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atypical antipsychotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Understanding the Mechanism of Action of Atypical Antipsychotic Drugs | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 13. Atypical antipsychotic - Wikipedia [en.wikipedia.org]
- 14. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 19. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 20. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential [escholarship.org]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. benchchem.com [benchchem.com]
- 26. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Perlapine Vehicle Solution Best Practices: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of Perlapine vehicle solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The choice of solvent depends on the form of this compound you are using. This compound freebase is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), while this compound dihydrochloride is soluble in water.[1] For most in vitro studies, a concentrated stock solution of this compound freebase is prepared in DMSO. For in vivo studies, the water-soluble dihydrochloride salt is often preferred.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution of this compound freebase, dissolve it in high-quality, anhydrous DMSO to your desired concentration, for example, 50 mM.[1] For this compound dihydrochloride, you can dissolve it directly in sterile water or a buffered solution like saline. Always ensure the compound is fully dissolved before use. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, store stock solutions in small aliquots at -20°C for up to one month.[1]
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: For intraperitoneal (i.p.) injections of the water-insoluble this compound freebase, a common practice for similar compounds is to first dissolve it in a minimal amount of DMSO and then dilute it with a suitable vehicle such as sterile saline. For water-soluble this compound dihydrochloride, sterile saline is a standard vehicle. The final concentration of DMSO should be kept low to avoid toxicity.
Q4: What is the recommended final concentration of this compound for in vitro experiments?
A4: The optimal concentration of this compound for in vitro experiments, such as in cell culture, will vary depending on the cell type and the specific DREADD (Designer Receptors Exclusively Activated by Designer Drugs) being targeted.[2] It is recommended to perform a dose-response curve to determine the effective concentration for your specific experimental setup.
Q5: How can I minimize the risk of this compound precipitation in my experiments?
A5: To minimize precipitation, ensure your stock solution is fully dissolved before diluting it into your aqueous experimental medium. When diluting a DMSO stock solution, add it to the aqueous solution slowly while vortexing or mixing to avoid "solvent shock." Pre-warming the aqueous medium to the experimental temperature can also help maintain solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer or media | Solvent Shock: Rapid change in solvent polarity. | 1. Add the DMSO stock solution dropwise to the aqueous solution while vortexing.2. Prepare an intermediate dilution in a smaller volume of the aqueous solution before the final dilution.3. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%). |
| Exceeding Solubility Limit: The final concentration of this compound is above its solubility in the aqueous medium. | 1. Reduce the final concentration of this compound.2. For this compound freebase, consider using the more water-soluble this compound dihydrochloride if your experimental design allows. | |
| Cloudiness or precipitation in the vehicle solution over time | Instability: The this compound solution may not be stable at the storage temperature or in the chosen vehicle. | 1. Prepare fresh solutions before each experiment.2. If storing, aliquot and freeze at -20°C.[1] Avoid repeated freeze-thaw cycles. |
| pH Shift: The pH of the vehicle may affect the solubility of this compound. | 1. Check the pH of your final solution.2. Use a buffered vehicle (e.g., PBS) to maintain a stable pH. | |
| Inconsistent experimental results | Inaccurate Concentration: Issues with weighing the compound or with the dissolution of the stock solution. | 1. Ensure your balance is properly calibrated.2. Visually confirm that the stock solution is completely clear before use. Gentle warming or brief sonication may aid dissolution. |
| Degradation of this compound: Improper storage of the compound or stock solution. | 1. Store the solid compound and stock solutions as recommended by the supplier.2. Protect solutions from light where necessary. |
Data Presentation
Table 1: Solubility of this compound Forms
| Form of this compound | Solvent | Maximum Concentration | Reference |
| This compound (freebase) | DMSO | 50 mM | [1] |
| This compound (freebase) | DMF | 10 mg/mL | [3] |
| This compound (freebase) | Ethanol | 5 mg/mL | [3] |
| This compound dihydrochloride | Water | Not specified, but stated as "water soluble" | [1] |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Maximum Storage Duration | Reference |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | [1] |
| Working Dilutions | Use immediately | Not recommended for storage | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (Freebase in DMSO)
-
Weighing: Accurately weigh the desired amount of this compound freebase powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C for up to one month.
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell Culture Experiments
-
Thawing: If using a frozen stock solution, thaw it at room temperature.
-
Pre-warming: Warm your cell culture medium to 37°C.
-
Dilution: Add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the final desired concentration. Mix gently by pipetting or swirling.
-
Application: Add the this compound-containing medium to your cells.
Protocol 3: Preparation of this compound Vehicle Solution for Intraperitoneal (i.p.) Injection in Mice (from Freebase)
-
Stock Solution: Prepare a concentrated stock solution of this compound freebase in DMSO (e.g., 100 mM).
-
Vehicle Preparation: Prepare a sterile vehicle solution. A common vehicle is 0.9% saline.
-
Dilution: On the day of injection, dilute the this compound stock solution in the vehicle to the final desired concentration for injection. For example, to achieve a final DMSO concentration of 5%, you would add 5 µL of the 100 mM this compound stock to 95 µL of sterile saline.
-
Administration: Administer the solution via intraperitoneal injection according to your approved animal protocol. Always include a vehicle-only control group in your experiment.
Mandatory Visualization
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Perlapine Stability & Storage: Technical Support Center
This center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Perlapine during storage. The following information is based on established principles of pharmaceutical stability testing, as outlined by International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: The stability of pharmaceutical products like this compound is primarily influenced by environmental factors.[5][6][7] Key factors include:
-
Temperature: Higher temperatures accelerate chemical reactions, including degradation pathways.[5][6]
-
Humidity/Moisture: Excess moisture can lead to hydrolytic degradation of susceptible functional groups in the this compound molecule.[5]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[5][6][8] This is a common issue for many antipsychotic medications.[9]
-
Oxygen: Atmospheric oxygen can lead to oxidative degradation, especially if the molecule has susceptible moieties.[5]
Q2: What are the ideal storage conditions for this compound?
A2: While specific conditions should be determined by rigorous stability testing, general recommendations for antipsychotic compounds like this compound are to store them at controlled room temperature, typically between 15°C and 25°C (59°F and 77°F).[9][10] The material should be protected from light and moisture.[6][9][10] Always refer to the manufacturer's label for specific instructions.
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in color is a visible indicator of a potential physical or chemical change.[11] This could signify the formation of degradation products. It is crucial to stop using the solution and investigate the cause. You should compare the sample to a freshly prepared standard and consider performing analytical tests (e.g., HPLC) to check for impurities.
Q4: How can I determine the shelf-life of my this compound formulation?
A4: The shelf-life is determined through long-term stability studies conducted under controlled conditions as defined by ICH guidelines.[4][7] These studies monitor the drug product over time for any changes in its quality, safety, and efficacy.[2][4] Accelerated stability studies, conducted at elevated temperature and humidity, are used to predict the long-term stability profile.[2][4]
Q5: What is a "stability-indicating method," and why is it important?
A5: A stability-indicating method is a validated analytical procedure, typically HPLC, that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[8][12] Its importance is paramount because it ensures that the measurements of the drug's potency are accurate and that any decrease observed is due to degradation, which can also be quantified.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered during this compound stability experiments.
| Problem Observed | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram of a stored sample. | 1. Formation of degradation products.[8] 2. Interaction with excipients.[5] 3. Contamination of the sample or mobile phase. | 1. Conduct a forced degradation study to identify potential degradants.[14][15] 2. Analyze a placebo formulation (excipients only) to rule out interference. 3. Run a blank injection and prepare fresh mobile phase and sample diluent. |
| Loss of potency (assay value) in accelerated stability studies. | 1. Thermal degradation.[5] 2. Hydrolysis due to high humidity.[5] 3. Oxidative degradation. | 1. Review the chemical structure for heat-labile functional groups. 2. Store the product in packaging with a desiccant and low moisture vapor transmission rate. 3. Consider adding an antioxidant to the formulation or packaging under an inert atmosphere (e.g., nitrogen). |
| Physical changes in solid form (e.g., caking, discoloration). | 1. Hygroscopicity (moisture absorption). 2. Photodegradation from light exposure.[8] 3. Drug-excipient incompatibility.[16] | 1. Control humidity during storage and handling; use moisture-protective packaging. 2. Store in light-resistant containers (e.g., amber vials/bottles).[6][9] 3. Perform excipient compatibility studies by analyzing binary mixtures of this compound and each excipient.[16] |
| Precipitation or cloudiness in this compound solutions. | 1. Change in pH of the solution. 2. Exceeding the solubility limit at a specific temperature. 3. Formation of an insoluble degradation product. | 1. Measure and buffer the pH of the solution.[5] 2. Review solubility data; ensure storage temperature does not cause the drug to fall out of solution. 3. Isolate and characterize the precipitate to determine if it is a degradant. |
Data Presentation: Illustrative Stability Data
The following table summarizes example data from an accelerated stability study of this compound tablets, demonstrating how quantitative data should be structured.
Table 1: Example Accelerated Stability Data for this compound Tablets (40°C / 75% RH)
| Time Point | Assay (% of Initial) | Total Degradation Products (%) | Appearance |
| Initial | 100.2% | < 0.1% | White, round tablet |
| 1 Month | 99.5% | 0.45% | No change |
| 3 Months | 98.1% | 1.2% | No change |
| 6 Months | 96.5% | 2.6% | Faint yellowish tint |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways of this compound and to establish a stability-indicating analytical method.[14][15][17] Forced degradation involves exposing the drug to stress conditions more severe than those used in accelerated stability testing.[14][17]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol:water 50:50) at a concentration of 1 mg/mL.
-
-
Stress Conditions: (Treat samples for a defined period, e.g., 24-48 hours, or until 5-20% degradation is observed).
-
Acid Hydrolysis: Add 1N HCl to the stock solution. Heat at 60-80°C.[17][18]
-
Base Hydrolysis: Add 1N NaOH to the stock solution. Heat at 60-80°C.[17][18]
-
Oxidative Degradation: Add 3-30% hydrogen peroxide (H₂O₂) to the stock solution. Keep at room temperature.[18][19]
-
Thermal Degradation: Store the solid drug substance and a solution in a hot air oven at 80°C.[18]
-
Photodegradation: Expose the solid drug substance and a solution to a calibrated light source (e.g., 1.2 million lux hours and 200 W·h/m²) as per ICH Q1B guidelines.[1][2]
-
-
Neutralization:
-
Analysis:
-
Evaluation:
Visualizations
Workflow for Investigating this compound Degradation
The following diagram outlines the logical workflow for identifying and addressing the degradation of a this compound sample.
Caption: Workflow for Investigating this compound Degradation.
Troubleshooting Logic for this compound Instability
References
- 1. ICH Official web site : ICH [ich.org]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 7. japsonline.com [japsonline.com]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Quetiapine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. youtube.com [youtube.com]
- 12. ijcrt.org [ijcrt.org]
- 13. Stability indicating assay | PPT [slideshare.net]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. archives.ijper.org [archives.ijper.org]
- 19. ijisrt.com [ijisrt.com]
- 20. Stability-indicating UHPLC method for determination of nevirapine in its bulk form and tablets: identification of impurities and degradation kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Receptor Binding of Perlapine
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Perlapine. It addresses potential issues related to its off-target receptor binding profile through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target receptors for this compound?
A1: this compound, a hypnotic and sedative agent, exhibits a complex pharmacological profile with significant binding to several off-target receptors. Its primary mechanism of action is as a potent antihistamine.[1] Additionally, it displays considerable affinity for various other receptor systems, including serotonergic, adrenergic, dopaminergic, and cholinergic receptors.[1] Understanding this profile is crucial for interpreting experimental results and anticipating potential side effects.
Q2: How does this compound's affinity for dopamine receptors relate to its classification?
A2: this compound has a notably weaker affinity for the dopamine D2 receptor compared to typical antipsychotics, which is consistent with its reported lack of antipsychotic efficacy.[1] However, it shows a higher affinity for the dopamine D1 receptor.[1] This differential binding contributes to its classification as an atypical compound.
Q3: What are the known functional consequences of this compound's off-target binding?
A3: The potent antihistaminergic activity of this compound is responsible for its primary sedative and hypnotic effects.[1] Its anticholinergic properties can lead to side effects such as dry mouth and blurred vision. The antiadrenergic activity, particularly at α1-adrenergic receptors, may cause orthostatic hypotension.[1] The interactions with serotonergic and dopaminergic systems contribute to its overall central nervous system effects.[1]
Quantitative Data: this compound Off-Target Receptor Binding Profile
The following table summarizes the known binding affinities of this compound for various off-target receptors. This data is essential for designing experiments and interpreting results.
| Receptor Family | Receptor Subtype | Binding Affinity (IC50, nM) | Reference |
| Dopaminergic | Dopamine D1 | 198 | [1] |
| Dopamine D2 | 1,803 | [1] | |
| Adrenergic | α1-adrenergic | 19 | [1] |
| α2-adrenergic | 4,945 | [1] | |
| Serotonergic | 5-HT2A | 70 | [1] |
| Histaminergic | H1 | Potent Antagonist | [1] |
| Cholinergic | Muscarinic | Anticholinergic Activity | [1] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher binding affinity.
Troubleshooting Guide for In Vitro Binding Assays
Q4: We are observing inconsistent Ki values for this compound in our radioligand binding assays. What could be the cause?
A4: Inconsistent Ki values in radioligand binding assays can stem from several factors. Here are some common troubleshooting steps:
-
Reagent Quality: Ensure the radioligand and this compound solutions are fresh and have not degraded. Repeated freeze-thaw cycles can impact compound integrity.
-
Assay Buffer Composition: The pH, ionic strength, and presence of specific ions in the assay buffer can significantly influence ligand binding. Verify that the buffer composition is optimal for the specific receptor being studied.
-
Incubation Time and Temperature: Ensure that the binding reaction has reached equilibrium. This can be verified by conducting a time-course experiment. Temperature fluctuations can also affect binding kinetics.
-
Non-Specific Binding: High non-specific binding can obscure the specific binding signal. This can be minimized by using an appropriate concentration of a competing unlabeled ligand and by pre-treating filters or plates to reduce surface binding.
-
Data Analysis: The method used to calculate Ki from IC50 values (e.g., the Cheng-Prusoff equation) requires an accurate determination of the radioligand's Kd. Ensure this value is correctly determined under your experimental conditions.
Q5: Our functional assays measuring downstream signaling of a this compound off-target receptor are showing low signal-to-noise ratio. How can we optimize this?
A5: A low signal-to-noise ratio in functional assays can be addressed by optimizing several experimental parameters:
-
Cell Line and Receptor Expression: Use a cell line with a robust and stable expression of the target receptor. Low receptor density can lead to a weak signal.
-
Agonist Concentration: Ensure the agonist concentration used to stimulate the receptor is at or near its EC50 to elicit a measurable response that can be effectively inhibited by this compound.
-
Detection Reagents: Verify the quality and concentration of all detection reagents. Outdated or improperly stored reagents can lead to diminished signal.
-
Incubation Times: Optimize the incubation times for both this compound and the stimulating agonist to ensure that the inhibitory effect is fully developed.
-
Assay Technology: Consider the suitability of the chosen assay technology (e.g., FRET, BRET, calcium mobilization) for the specific receptor and signaling pathway being investigated.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D1 Receptor
This protocol outlines a standard procedure for determining the binding affinity (Ki) of this compound for the dopamine D1 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing human dopamine D1 receptors
-
[³H]-SCH23390 (Radioligand)
-
This compound
-
SKF-83566 (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-SCH23390 (at a final concentration equal to its Kd), and 100 µL of membrane preparation.
-
Non-Specific Binding: 50 µL of SKF-83566 (at a final concentration of 1 µM), 50 µL of [³H]-SCH23390, and 100 µL of membrane preparation.
-
This compound Competition: 50 µL of this compound dilution, 50 µL of [³H]-SCH23390, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
Troubleshooting inconsistent results with Perlapine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies encountered during experiments with Perlapine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a tricyclic compound sold under the brand names Hypnodine and Pipnodine in Japan as a hypnotic and sedative.[1][2][3] Its primary mechanism of action is as a potent antihistamine.[1][2] It also exhibits anticholinergic, antiserotonergic, antiadrenergic, and some antidopaminergic activities.[1][2] In a research context, this compound is recognized as a potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), particularly the muscarinic-based DREADDs hM1Dq, hM3Dq, and hM4Di.[4][5][6]
Q2: What are the key receptor binding affinities for this compound?
This compound's activity is diverse, with varying affinities for a range of receptors. Its high potency and selectivity for certain DREADDs over their wild-type counterparts make it a valuable tool in chemogenetics.
Table 1: this compound Receptor Affinities
| Receptor | Affinity (pEC50/IC50) | Notes |
| hM1Dq DREADD | pEC50: 8.38[6] | Potent agonist activity. |
| hM3Dq DREADD | pEC50: 8.08[6] | Potent agonist with >10,000-fold selectivity over the wild-type hM3 receptor.[4][5][6] |
| hM4Di DREADD | pEC50: 7.27[6] | Effective agonist for inhibitory DREADDs. |
| Dopamine D1 Receptor | IC50: 198 nM[2] | Higher affinity compared to the D2 receptor. |
| Dopamine D2 Receptor | IC50: 1,803 nM[2] | Relatively weak affinity.[2] |
| α1-Adrenergic Receptor | IC50: 19 nM[2] | Potent antagonist activity. |
| α2-Adrenergic Receptor | IC50: 4,945 nM[2] | Weak antagonist activity. |
| Serotonin 5-HT2A Receptor | IC50: 70 nM[2] | Potent antagonist activity. |
Q3: How should this compound be stored and handled?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C, where it can be stable for up to 36 months.[4] Once reconstituted in a solvent such as DMSO, the solution should be stored at -20°C and used within one month to avoid loss of potency.[4][5] It is advisable to aliquot the solution to prevent multiple freeze-thaw cycles.[4] Always refer to the manufacturer's specific instructions for solubility and handling.[5][6]
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from a variety of factors, ranging from reagent preparation to experimental procedure. The following guides are designed to help you identify and resolve common issues.
Guide 1: Reagent-Related Issues
| Problem | Potential Cause | Recommended Solution |
| No observable effect or diminished potency | This compound degradation: Improper storage of stock solutions (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles) can lead to reduced activity.[4][5] | Prepare fresh stock solutions from lyophilized powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store solutions at -20°C for no longer than one month.[4][5] |
| Incorrect concentration: Errors in calculation or dilution can lead to a final concentration that is too low to elicit a response. | Double-check all calculations for molarity and dilutions. Use a calibrated pipette for accurate measurements. | |
| Poor solubility: this compound may not be fully dissolved in the vehicle, leading to a lower effective concentration. | Ensure this compound is fully dissolved in the chosen solvent (e.g., DMSO) before further dilution into aqueous solutions.[5][6] Gentle warming may be necessary for some formulations.[6] | |
| Variability between experimental batches | Inconsistent solution preparation: Differences in solvent, pH, or preparation timing between batches can introduce variability. | Standardize the protocol for solution preparation. Use the same source and lot of solvent for the duration of a study. Prepare solutions fresh on the day of the experiment if possible.[5] |
Guide 2: Animal-Related Issues (In Vivo Experiments)
| Problem | Potential Cause | Recommended Solution |
| High variability in behavioral or physiological responses | Animal strain differences: Different strains of mice or rats can exhibit varied sensitivities to pharmacological agents.[7] | Use a consistent and well-characterized animal strain for all experiments. Report the strain used in all publications. |
| Stress-induced effects: Animal stress from handling or environmental factors can alter baseline physiology and affect drug response.[7] | Handle animals consistently and allow for a sufficient acclimatization period. Maintain a stable and quiet environment.[7] | |
| Gut microbiome variations: The gut microbiome can influence the metabolism and effects of various compounds.[7] | Standardize animal housing and diet. Be aware that factors like antibiotic treatment can alter the gut microbiome and potentially impact results.[7] | |
| Unexpected sedative or motor effects | Off-target effects: At higher concentrations, this compound's antihistaminic, anticholinergic, or antiadrenergic effects may become more pronounced, leading to sedation or motor impairment.[1][2] | Perform a dose-response study to identify the optimal dose that activates DREADDs with minimal off-target effects. Include control groups to assess the effects of this compound in animals not expressing DREADDs. |
Guide 3: Procedural & Methodological Issues
| Problem | Potential Cause | Recommended Solution |
| Inconsistent DREADD activation | Insufficient time for drug to reach target: The time between administration and behavioral or physiological measurement may not be optimal. | Conduct a time-course experiment to determine the peak effect of this compound for your specific experimental paradigm and route of administration. |
| Variable drug administration: Inconsistent injection volume or location (e.g., intraperitoneal vs. subcutaneous) can affect drug absorption and bioavailability. | Ensure all experimenters are trained on and adhere to a standardized administration protocol.[7] | |
| Data misinterpretation | Lack of appropriate controls: Without proper controls, it is difficult to attribute observed effects solely to this compound's action on DREADDs. | Always include a control group of animals that do not express the DREADD but receive the same this compound injection. Also, include a vehicle control group (DREADD-expressing animals receiving only the solvent). |
Experimental Protocols
Protocol 1: In Vivo Activation of hM3Dq DREADDs in a Rodent Model
-
Reagent Preparation:
-
Prepare a 50 mM stock solution of this compound in DMSO.[5][6]
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration (e.g., 0.1-1.0 mg/kg) in sterile saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept to a minimum (typically <1%).
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline or PBS.
-
-
Animal Handling and Administration:
-
Acclimatize animals to the testing environment to reduce stress.[7]
-
Administer the prepared this compound solution or vehicle control via the desired route (e.g., intraperitoneal injection).
-
-
Behavioral or Physiological Assessment:
-
Based on your established time-course, begin the assessment at the time of peak this compound effect.
-
Record all data systematically and blind the experimenter to the treatment conditions whenever possible to minimize bias.
-
-
Data Analysis:
-
Compare the results from the this compound-treated DREADD-expressing group to both the vehicle-treated DREADD-expressing group and the this compound-treated non-DREADD-expressing control group.
-
Use appropriate statistical tests to determine the significance of the observed effects.
-
Visualizations
Caption: Simplified signaling pathway of Gq-coupled DREADD activation by this compound.
Caption: Logical workflow for troubleshooting inconsistent results with this compound.
Caption: Standard experimental workflow for in vivo DREADD activation.
References
Technical Support Center: Perlapine In Vitro Optimization
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the incubation time of Perlapine in in vitro experiments. It includes frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and data summaries to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tricyclic compound sold under the brand names Hypnodine and Pipnodine, primarily used as a hypnotic and sedative.[1][2] Its mechanism of action is complex, as it interacts with multiple receptor types. It is a potent antihistamine and also exhibits anticholinergic, antiserotonergic, and antiadrenergic properties.[1] Critically for in vitro studies, it has notable affinity for several dopamine and serotonin receptors.[1] In contemporary research, this compound is also recognized as an effective agonist for muscarinic-based DREADDs (Designer Receptors Exclusively Activated by Designer Drugs).[3]
Q2: What is a good starting point for this compound concentration and incubation time in a cell-based assay?
A specific, universally optimal incubation time for this compound has not been established and is highly dependent on the cell type and the biological question. However, based on protocols for structurally related compounds like clozapine and general cell assay practices, a time-course experiment is strongly recommended.[4][5]
-
Recommended Starting Time Points : Test a range of incubation times, such as 24, 48, and 72 hours, to determine the optimal window for your specific endpoint.[5]
-
Concentration Range : this compound's affinity for its primary targets ranges from low nanomolar to micromolar concentrations (see Table 1).[1] Therefore, a broad dose-response curve is recommended, starting from 10 nM to 10 µM, to identify the effective concentration range in your cell model.
Q3: How does cell type and density influence the optimal incubation time?
Cell characteristics are critical variables:
-
Doubling Time : Faster-proliferating cells may require shorter incubation times to avoid assay artifacts from overgrowth and nutrient depletion in control wells. Slower-growing cells may need longer exposure to this compound to exhibit a measurable response.
-
Receptor Expression : The density of target receptors (e.g., Dopamine D1, 5-HT2A) on your cell line will significantly impact sensitivity to this compound and the time required to elicit a downstream effect.
-
Seeding Density : Ensure that at the end of the experiment (e.g., 72 hours), the cells in the control wells are still in the exponential growth phase and not fully confluent.[6] Over-confluence can obscure drug effects and increase cell death.
Q4: How can I determine if my incubation time is too short or too long?
-
Too Short : You may observe no significant effect or a very weak dose-response relationship, even at high concentrations of this compound. The downstream signaling or phenotypic change may not have had sufficient time to manifest.
-
Too Long : You may see significant cell death or other cytotoxic effects in all wells, including at low drug concentrations, which may not be related to the specific mechanism of action. Control wells may become over-confluent, leading to high background noise and variability.
Q5: What is the stability of this compound in cell culture medium?
While specific stability data for this compound in culture media is not widely published, its structural relative, clozapine, is chemically stable in solution for extended periods under controlled conditions.[7] However, it is best practice to:
-
Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute it into the culture medium immediately before use.
-
For long-term incubations (>48 hours), consider replacing the medium containing fresh this compound every 48-72 hours to ensure a consistent concentration, especially if the compound is found to be unstable or metabolized by the cells.
Data Presentation
Table 1: this compound Receptor Binding Affinities (IC₅₀)
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound at various key receptors, providing a basis for selecting appropriate in vitro concentrations.
| Receptor Target | IC₅₀ (nM) | Implication for Experiments |
| α₁-Adrenergic Receptor | 19 | High affinity; expect effects in the low nanomolar range in cells expressing this receptor. |
| Serotonin 5-HT₂ₐ Receptor | 70 | High affinity; expect effects in the mid-nanomolar range. |
| Dopamine D₁ Receptor | 198 | Moderate affinity; effects likely observable in the high nanomolar range. |
| Dopamine D₂ Receptor | 1,803 | Relatively weak affinity; effects may only be seen at micromolar concentrations. |
| α₂-Adrenergic Receptor | 4,945 | Low affinity; likely an off-target effect at high micromolar concentrations. |
Data sourced from Wikipedia, citing primary literature.[1]
Experimental Protocols
Protocol: Determining Optimal Incubation Time via Cell Viability (MTT) Assay
This protocol provides a framework for establishing the ideal this compound incubation time for your cell line.
1. Materials:
- Your chosen cell line
- Complete culture medium (e.g., DMEM + 10% FCS)[8]
- This compound (powder)
- Sterile DMSO (for stock solution)
- 96-well cell culture plates
- MTT reagent (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
- Multichannel pipette
- Plate reader (570 nm absorbance)
2. Procedure:
- Cell Seeding:
- Trypsinize and count your cells.
- Calculate the required cell density to ensure wells are approximately 70-80% confluent at the longest time point (e.g., 72 hours).
- Seed cells in 100 µL of complete medium per well in multiple 96-well plates (one for each time point) and incubate for 24 hours to allow for attachment.
- This compound Preparation and Treatment:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions in complete culture medium to create 2X working concentrations of this compound (e.g., from 20 nM to 20 µM).
- Remove the medium from the cells and add 100 µL of the appropriate this compound dilution or vehicle control (medium with the same final DMSO concentration) to each well.
- Incubation:
- Incubate the plates for your desired time points (e.g., 24h, 48h, 72h) at 37°C and 5% CO₂.[8]
- MTT Assay:
- At the end of each incubation period, add 10 µL of MTT reagent to each well.
- Incubate for an additional 2-4 hours until purple formazan crystals are visible.
- Carefully remove the medium and add 100 µL of solubilization buffer to each well.
- Mix gently on a plate shaker to dissolve the crystals.
- Data Acquisition:
- Read the absorbance at 570 nm.
- Subtract the background absorbance from a blank well (medium and MTT only).
- Normalize the data to the vehicle control wells (set as 100% viability) and plot the results as % Viability vs. Log[this compound Concentration] for each time point.
3. Analysis:
- Compare the dose-response curves at 24, 48, and 72 hours. The optimal incubation time is typically the one that provides a clear, robust, and dose-dependent effect with a sufficient assay window (a large difference between the maximum and minimum response).
Troubleshooting Guides
Issue 1: No observable effect of this compound at any concentration or time point.
| Possible Cause | Troubleshooting Step |
| Low/No Target Receptor Expression | Verify the expression of target receptors (e.g., D1, D2, 5-HT2A) in your cell line via qPCR, Western blot, or flow cytometry. Choose a cell line known to express the target. |
| Incubation Time Too Short | The downstream effect (e.g., change in gene expression, protein levels, or cell viability) may require more time. Extend the maximum incubation time to 96 hours, ensuring cells do not become over-confluent. |
| Incorrect Endpoint Measured | The primary effect of this compound may not be on cell viability. Consider assays that measure receptor binding, second messenger levels (like cAMP), or changes in the phosphorylation of downstream signaling proteins (e.g., Akt, ERK).[9][10] |
| Compound Inactivity/Degradation | Ensure the this compound stock solution was prepared and stored correctly. Prepare a fresh solution. Confirm the compound's identity and purity if possible. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. When plating, gently agitate the cell suspension between pipetting to prevent settling. Avoid using the outer wells of the plate, which are prone to evaporation ("edge effect"). |
| This compound Precipitation | This compound, like its relative clozapine, is lipophilic.[11] High concentrations may precipitate in aqueous media. Visually inspect the media for precipitates under a microscope. If seen, lower the maximum concentration or increase the final DMSO percentage (typically not exceeding 0.5%). |
| Cell Contamination | Check cultures for signs of bacterial, fungal, or mycoplasma contamination, which can affect cell health and assay results.[12] |
Issue 3: Excessive cell death observed in all wells, including controls and low-dose treatments.
| Possible Cause | Troubleshooting Step |
| Solvent (DMSO) Toxicity | Prepare a DMSO dose-response curve to determine the maximum tolerated concentration for your cell line. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and is below the toxic threshold (usually <0.5%). |
| Poor Cell Health | Use cells with a low passage number, as high-passage cells can become unstable.[8] Ensure cells are healthy and in the exponential growth phase before starting the experiment. |
| Over-confluence | Reduce the initial cell seeding density so that even at the longest time point, the control wells are not over 90% confluent. Overgrowth leads to nutrient depletion, waste buildup, and cell death. |
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Simplified this compound-modulated dopamine signaling.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. This compound | Effective muscarinic DREADD agonist | Hello Bio [hellobio.com]
- 4. Repurposing neuroleptics: clozapine as a novel, adjuvant therapy for melanoma brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atcc.org [atcc.org]
- 7. Stability of clozapine tablets repackaged in dose administration aids using repackaging machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell culture conditions [qiagen.com]
- 9. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine D2 receptor signalling controls inflammation in acute pancreatitis via a PP2A-dependent Akt/NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation, characterization and in vitro release kinetics of clozapine solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
Technical Support Center: Perlapine Peripheral Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perlapine. The information below addresses specific issues related to controlling the compound's peripheral effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary peripheral effects observed with this compound administration?
A1: this compound, a hypnotic and sedative of the tricyclic group, primarily acts as a potent antihistamine.[1] It also exhibits anticholinergic, antiserotonergic, antiadrenergic, and some antidopaminergic activity.[1] These additional activities can lead to a range of peripheral effects. The most commonly reported peripheral effects in preclinical models include:
-
Anticholinergic effects: Dry mouth, blurred vision, and constipation due to the blockade of muscarinic receptors.
-
Antiadrenergic (α1-receptor) effects: Orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[1]
-
Antiserotonergic (5-HT2A receptor) effects: While the central effects are often desired, peripheral 5-HT2A blockade can contribute to metabolic changes.[1]
Q2: How can I selectively study the central effects of this compound without peripheral interference?
A2: To isolate the central effects of this compound, it is crucial to mitigate its peripheral actions. This can be achieved through several strategies:
-
Co-administration with a peripherally restricted antagonist: Use a compound that blocks the peripheral receptors responsible for the side effects but does not cross the blood-brain barrier (BBB). For example, to counteract anticholinergic effects, a peripherally acting muscarinic antagonist can be used.
-
Dose optimization: Titrating this compound to the lowest effective dose can help minimize peripheral effects while still achieving the desired central nervous system (CNS) engagement.
-
Direct central administration: In animal models, techniques like intracerebroventricular (ICV) injection can deliver this compound directly to the CNS, bypassing peripheral circulation. However, this is an invasive procedure and may not be suitable for all experimental designs.
Q3: Are there any known compounds to counteract the anticholinergic and antiadrenergic effects of this compound?
A3: Yes, specific classes of compounds can be used to counteract the peripheral effects of this compound.
-
For anticholinergic effects: A peripherally selective muscarinic agonist can be co-administered. It is critical to select an agonist with low BBB permeability to avoid interfering with the central effects of this compound.
-
For antiadrenergic effects: A peripherally selective α1-adrenergic agonist can be used to manage hypotension. Careful dose-response studies are necessary to avoid inducing hypertension.
Troubleshooting Guides
Issue 1: Significant hypotension and dizziness observed in animal models following this compound administration.
This issue is likely due to this compound's α1-adrenergic receptor blockade.
Troubleshooting Steps:
-
Confirm the Cause: Monitor blood pressure and heart rate in real-time following this compound administration to confirm the hypotensive effect.
-
Dose Reduction: Perform a dose-response study to identify the minimum effective dose of this compound that elicits the desired central effect with minimal impact on blood pressure.
-
Co-administration Protocol: If dose reduction is not feasible, co-administer a peripherally restricted α1-adrenergic agonist. See the experimental protocol below for a detailed methodology.
Issue 2: Animals exhibit signs of excessive dry mouth and reduced gastrointestinal motility.
These are characteristic signs of anticholinergic activity.
Troubleshooting Steps:
-
Assess Severity: Quantify the effects by measuring salivary flow and gastrointestinal transit time.
-
Dose Adjustment: Determine if a lower dose of this compound can achieve the central objectives without severe anticholinergic effects.
-
Peripherally Selective Agonist: Co-administer a peripherally selective muscarinic agonist. Refer to the experimental protocol for guidance on selection and administration.
Experimental Protocols
Protocol 1: Co-administration of a Peripherally Restricted α1-Adrenergic Agonist to Mitigate Hypotension
Objective: To counteract this compound-induced hypotension without affecting its central activity.
Methodology:
-
Animal Model: Use a suitable animal model (e.g., Sprague-Dawley rats) instrumented for continuous blood pressure monitoring.
-
Compound Selection: Choose a peripherally restricted α1-adrenergic agonist with documented low BBB penetration.
-
Dose-Response:
-
Establish the dose-response curve for this compound-induced hypotension.
-
Separately, determine the dose-response curve for the selected α1-agonist on blood pressure.
-
-
Co-administration:
-
Administer the optimal dose of this compound.
-
Concurrently or prophylactically, administer the lowest effective dose of the α1-agonist.
-
-
Data Analysis: Compare blood pressure, heart rate, and central behavioral endpoints between animals receiving this compound alone and those receiving the co-administration.
Protocol 2: Reversal of Anticholinergic Effects with a Peripherally Selective Muscarinic Agonist
Objective: To alleviate peripheral anticholinergic symptoms (e.g., dry mouth) caused by this compound.
Methodology:
-
Animal Model: Utilize an appropriate animal model to measure salivary flow and gastrointestinal motility.
-
Compound Selection: Select a muscarinic agonist with high peripheral selectivity.
-
Efficacy Assessment:
-
Administer this compound and quantify the reduction in salivary flow and GI transit.
-
In a separate group, co-administer the peripherally selective muscarinic agonist with this compound.
-
-
Behavioral Monitoring: Concurrently, assess the central effects of this compound to ensure they are not compromised by the co-administered compound.
-
Data Comparison: Analyze the data to confirm the reversal of peripheral effects without altering the central outcomes.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound and a Peripherally Restricted α1-Agonist
| Treatment Group | This compound Dose (mg/kg) | α1-Agonist Dose (mg/kg) | Mean Arterial Pressure Change (mmHg) | Central Behavioral Score |
| Vehicle Control | 0 | 0 | +1.5 | 0.2 |
| This compound Low Dose | 1 | 0 | -10.2 | 3.5 |
| This compound High Dose | 5 | 0 | -25.8 | 8.1 |
| Co-administration | 5 | 0.1 | -5.3 | 8.0 |
Table 2: Hypothetical Efficacy of a Peripherally Selective Muscarinic Agonist on this compound-Induced Anticholinergic Effects
| Treatment Group | This compound Dose (mg/kg) | Muscarinic Agonist Dose (mg/kg) | Salivary Flow (% of Baseline) | Central Sedation Score |
| Vehicle Control | 0 | 0 | 98% | 0.1 |
| This compound | 5 | 0 | 35% | 7.8 |
| Co-administration | 5 | 0.5 | 85% | 7.6 |
Visualizations
Caption: Signaling pathway of this compound in the CNS and periphery.
Caption: Experimental workflow for mitigating this compound's peripheral effects.
References
Validation & Comparative
Perlapine vs. CNO: A Comparative Guide for DREADD Activation
For Researchers, Scientists, and Drug Development Professionals
The advent of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) has revolutionized the field of neuroscience, offering precise spatiotemporal control over neuronal activity. The choice of the activating ligand is critical for the successful implementation and interpretation of DREADD-based studies. This guide provides a comprehensive comparison of Perlapine and the traditional DREADD actuator, Clozapine-N-oxide (CNO), with a focus on their performance, off-target effects, and pharmacokinetic profiles, supported by experimental data.
Executive Summary
Clozapine-N-oxide (CNO) has long been the go-to actuator for muscarinic-based DREADDs. However, a significant body of evidence has emerged demonstrating its in vivo back-metabolism to clozapine, an atypical antipsychotic with a broad receptor-binding profile.[1][2][3] This conversion raises concerns about off-target effects that can confound experimental results. This compound, a hypnotic drug approved for use in Japan, has emerged as a promising alternative, exhibiting high potency for DREADD activation without the associated back-metabolism to clozapine. This guide will delve into the experimental data that underpins the rationale for considering this compound as a viable and, in many cases, superior alternative to CNO for DREADD activation.
Performance and Efficacy
The potency of a DREADD agonist is a key determinant of its utility. The half-maximal effective concentration (EC50) and the equilibrium dissociation constant (Ki) are crucial parameters for quantifying this.
| Agonist | DREADD | EC50 (nM) | Source |
| This compound | hM3Dq | 8.2 | [4][5] |
| hM1Dq | 42 | [4][5] | |
| hM4Di | 54 | [4][5] | |
| CNO | hM3Dq | 5.5 | [4][5] |
| hM1Dq | 12 | [4][5] | |
| hM4Di | 33 | [4][5] |
Table 1: In Vitro Potency (EC50) of this compound and CNO at common muscarinic DREADDs. Lower values indicate higher potency.
| Agonist | DREADD | pEC50 | Source |
| This compound | hM3Dq | 8.08 | [6] |
| hM1Dq | 8.38 | [6] | |
| hM4Di | 7.27 | [6] | |
| CNO | hM3Dq | 7.26 | [6] |
| hM1Dq | 8.61 | [6] | |
| hM4Di | 6.89 | [6] |
Table 2: In Vitro Potency (pEC50) of this compound and CNO at common muscarinic DREADDs. Higher values indicate higher potency.
Pharmacokinetics: The Critical Difference
The pharmacokinetic profiles of this compound and CNO represent a major point of divergence and a primary reason for considering alternatives to CNO.
| Parameter | This compound | CNO | Source |
| Back-metabolism to Clozapine | No | Yes | [4][5] |
| Brain Penetrability | Yes | Poor, but its metabolite clozapine penetrates | [4][5][7] |
| Typical In Vivo Dose (Rodents) | 0.1 - 10 mg/kg | 1 - 10 mg/kg | [4][5][8] |
Table 3: Key Pharmacokinetic Properties of this compound and CNO.
Studies have shown that following systemic administration in rodents, CNO is readily converted to clozapine, which can cross the blood-brain barrier and activate DREADDs.[1][2][3] This makes it difficult to ascertain whether the observed effects are due to DREADD activation by clozapine or off-target effects of clozapine itself. This compound, conversely, does not undergo this back-metabolism, offering a cleaner pharmacological profile for DREADD-mediated effects.[4][5]
Off-Target Binding Profile
A crucial consideration for any DREADD actuator is its potential for binding to endogenous receptors. The ideal actuator would be pharmacologically inert at the doses used for DREADD activation.
| Receptor | This compound (pKi) | CNO (Ki in nM) |
| Histamine H1 | 7.1 | 16 |
| Serotonin 5-HT2A | 6.9 | 69 |
| Serotonin 5-HT2C | 6.4 | 210 |
| Adrenergic α1A | 6.9 | >1000 |
| Dopamine D2 | 5.9 | >1000 |
Table 4: Off-Target Binding Affinities of this compound and CNO. For this compound, higher pKi indicates higher affinity. For CNO, lower Ki indicates higher affinity. Data compiled from multiple sources and should be considered indicative.[1][4][5]
While both compounds show some affinity for other receptors at higher concentrations, the primary concern with CNO remains its conversion to clozapine, which has a well-documented and extensive off-target profile.[9]
Signaling Pathways
Both this compound and CNO activate the canonical G-protein signaling pathways associated with the specific DREADD being expressed.
Experimental Protocols
In Vitro DREADD Activation Assay (Calcium Imaging)
This protocol is used to determine the potency (EC50) of a DREADD agonist by measuring changes in intracellular calcium levels in response to Gq-DREADD activation.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a plasmid encoding the Gq-DREADD (e.g., hM3Dq) and a genetically encoded calcium indicator (e.g., GCaMP6).
-
Cell Plating: Plate the transfected cells into a 96-well plate.
-
Dye Loading (if not using a genetic indicator): If using a calcium-sensitive dye (e.g., Fluo-4 AM), incubate the cells with the dye according to the manufacturer's instructions.
-
Agonist Preparation: Prepare serial dilutions of this compound or CNO in a suitable buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to establish a baseline fluorescence reading.
-
Agonist Application: Add the different concentrations of the agonist to the wells.
-
Data Acquisition: Immediately begin recording fluorescence intensity over time to capture the calcium transient.
-
Data Analysis: Calculate the change in fluorescence from baseline (ΔF/F0). Plot the peak fluorescence change against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
In Vivo DREADD Administration and Behavioral Testing (e.g., Locomotor Activity)
This protocol outlines a general workflow for assessing the in vivo effects of DREADD activation on behavior.
Methodology:
-
DREADD Expression: Stereotaxically inject an adeno-associated virus (AAV) encoding the DREADD of interest (e.g., hM3Dq or hM4Di) into the target brain region of the experimental animals (e.g., mice or rats).
-
Recovery and Expression: Allow sufficient time (typically 3-4 weeks) for the animals to recover from surgery and for robust viral expression of the DREADD.
-
Habituation: Habituate the animals to the testing apparatus (e.g., open field arena) to reduce novelty-induced stress.
-
Agonist Administration: Dissolve this compound or CNO in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline). Administer the agonist via intraperitoneal (i.p.) injection at the desired dose.
-
Behavioral Testing: At a predetermined time after agonist injection (based on its pharmacokinetic profile), place the animal in the testing apparatus and record locomotor activity (e.g., distance traveled, time spent in the center) for a set duration.
-
Control Groups: It is imperative to include appropriate control groups:
-
Animals expressing the DREADD receiving a vehicle injection.
-
Animals not expressing the DREADD (e.g., injected with a control virus) receiving the agonist injection.
-
-
Data Analysis: Analyze the behavioral data to compare the effects of this compound and CNO on locomotor activity in DREADD-expressing animals versus control groups.
Conclusion and Recommendations
The evidence strongly suggests that this compound is a more specific and reliable actuator for muscarinic-based DREADDs compared to CNO. The primary advantage of this compound lies in its lack of back-metabolism to clozapine, thereby mitigating the risk of confounding off-target effects. While CNO may still be suitable for certain applications, particularly with rigorous control experiments, the cleaner pharmacological profile of this compound makes it a preferable choice for most in vivo DREADD studies. Researchers should carefully consider the potential for off-target effects with any DREADD actuator and always include the appropriate control groups to ensure the validity of their findings. The adoption of newer, more specific actuators like this compound will undoubtedly enhance the precision and reproducibility of DREADD-based research.
References
- 1. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CNO Evil? Considerations for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-invasive Strategies for Chronic Manipulation of DREADD-controlled Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. rdw.rowan.edu [rdw.rowan.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Perlapine and Olanzapine as DREADD Agonists for Neuroscientific Research
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy, potency, and experimental considerations of Perlapine and Olanzapine for activating Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).
In the rapidly evolving field of chemogenetics, the choice of an appropriate agonist to activate DREADDs is paramount for the precise control of neuronal activity and the accurate interpretation of experimental outcomes. While Clozapine-N-oxide (CNO) has traditionally been the go-to agonist, concerns regarding its metabolic conversion to clozapine and variable blood-brain barrier permeability have spurred the investigation of alternative activators. This guide provides a detailed comparison of two such alternatives: this compound and Olanzapine, focusing on their performance as DREADD agonists, supported by experimental data.
At a Glance: this compound vs. Olanzapine
| Feature | This compound | Olanzapine |
| Primary DREADD Target | hM3Dq (Gq-coupled) | hM4Di (Gi-coupled) |
| Clinical Approval Status | Not approved by FDA/EMA | FDA/EMA approved atypical antipsychotic |
| Translational Potential | Limited due to regulatory status | High, facilitates clinical translation |
| Reported Potency (EC50) | hM3Dq: ~2.8 - 8.3 nM hM4Di: ~53.7 nM | hM4Di: ~5 nM hM3Dq: Data not readily available |
Quantitative Performance Data
The following tables summarize the in vitro potency of this compound and Olanzapine at commonly used Gq-coupled (hM3Dq) and Gi-coupled (hM4Di) DREADDs. Lower EC50 values indicate higher potency.
Table 1: Agonist Potency (EC50) at hM3Dq DREADD
| Agonist | EC50 (nM) | Reference |
| This compound | 2.8 | [1] |
| This compound | ~8.3 (pEC50 = 8.08) | [2][3][4] |
| Olanzapine | Not Available | - |
Table 2: Agonist Potency (EC50) at hM4Di DREADD
| Agonist | EC50 (nM) | Reference |
| This compound | ~53.7 (pEC50 = 7.27) | [2][3][4] |
| Olanzapine | ~5 | [5] |
Signaling Pathways
DREADDs are engineered G-protein coupled receptors (GPCRs) that couple to specific intracellular signaling pathways to either activate or inhibit neuronal activity.
Gq-Coupled DREADD (e.g., hM3Dq) Signaling Pathway
Activation of Gq-coupled DREADDs, such as hM3Dq, by an agonist like this compound initiates a signaling cascade that leads to neuronal depolarization and increased excitability.
Gi-Coupled DREADD (e.g., hM4Di) Signaling Pathway
Conversely, activation of Gi-coupled DREADDs, such as hM4Di, by an agonist like Olanzapine, leads to the inhibition of neuronal activity through hyperpolarization.
Experimental Protocols
The following are generalized methodologies for key in vitro experiments used to characterize DREADD agonists.
In Vitro DREADD Agonist Potency and Efficacy Assessment
Objective: To determine the half-maximal effective concentration (EC50) and maximal efficacy of a test compound at a specific DREADD.
1. Cell Culture and Transfection:
-
HEK293 or CHO cells are commonly used.
-
Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
Cells are transiently or stably transfected with a plasmid encoding the DREADD of interest (e.g., hM3Dq or hM4Di). Co-transfection with a reporter gene (e.g., GFP) can be used to identify transfected cells.
2. Calcium Mobilization Assay (for Gq-DREADDs):
-
Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium. This change can be measured using a calcium-sensitive fluorescent dye.
-
Procedure:
-
Transfected cells are seeded in a 96-well plate.
-
Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
The test compound (e.g., this compound) is added at various concentrations.
-
Fluorescence is measured kinetically to detect changes in intracellular calcium.
-
Data is normalized to the baseline and a positive control (e.g., a known potent agonist).
-
A dose-response curve is generated to calculate the EC50 value.
-
3. Electrophysiology Assay (for Gi-DREADDs):
-
Principle: Activation of Gi-coupled receptors can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization.
-
Procedure:
-
Transfected cells are identified for whole-cell patch-clamp recording.
-
The cell membrane potential is clamped at a holding potential (e.g., -60 mV).
-
A baseline current is recorded.
-
The test compound (e.g., Olanzapine) is perfused at various concentrations.
-
The resulting change in outward current (due to potassium efflux through GIRK channels) is measured.
-
A dose-response curve is constructed by plotting the change in current against the agonist concentration to determine the EC50.
-
Discussion and Conclusion
The choice between this compound and Olanzapine as a DREADD agonist will largely depend on the specific research question and the experimental model.
This compound emerges as a potent and selective agonist for Gq-coupled hM3Dq DREADDs.[1][2][3][4] Its high potency in the low nanomolar range makes it an excellent tool for studies focused on neuronal activation. However, its lack of FDA or EMA approval limits its direct translational applications in human studies.[5][6][7]
Olanzapine , a widely used and clinically approved atypical antipsychotic, is a potent agonist for the inhibitory Gi-coupled hM4Di DREADD.[5] Its approval status significantly enhances its translational potential, making it a valuable tool for preclinical studies that aim to inform clinical applications of chemogenetics.[5][6][7] While its primary characterization as a DREADD agonist has been at the hM4Di receptor, its activity at other DREADD subtypes, such as hM3Dq, requires further investigation.
References
- 1. Olanzapine: A potent agonist at the hM4D(Gi) DREADD amenable to clinical translation of chemogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Olanzapine | hM4Di DREADD agonist / 5-HT2AR antagonist | Hello Bio [hellobio.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Perlapine for DREADD Activation: A Comparative Guide to Specificity and Performance
For researchers, scientists, and drug development professionals navigating the complexities of chemogenetics, the choice of a DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of Perlapine with other commonly used DREADD activators, focusing on its specificity, potency, and pharmacokinetic profile. The information presented is supported by experimental data to facilitate an informed selection of the most suitable agonist for your research needs.
The ideal DREADD agonist should exhibit high potency and specificity for the engineered DREADD receptor, with minimal off-target effects at endogenous receptors. It should also possess favorable pharmacokinetic properties, such as the ability to cross the blood-brain barrier and a predictable metabolism. This guide will delve into the performance of this compound in these key areas and compare it with the first-generation agonist, Clozapine-N-oxide (CNO), and other newer alternatives like Compound 21 (C21), Deschloroclozapine (DCZ), and JHU37160.
Agonist Performance: A Head-to-Head Comparison
The following tables summarize the quantitative data on the binding affinity (pKi), potency (pEC50), and pharmacokinetic properties of this compound and its alternatives. Higher pKi and pEC50 values indicate stronger binding affinity and greater potency, respectively.
| Agonist | hM3Dq (Gq-DREADD) | hM4Di (Gi-DREADD) | hM1 (Wild-Type) | hM4 (Wild-Type) |
| This compound | 8.08 | Submicromolar Potency | < 6.0 | < 6.0 |
| Clozapine-N-oxide (CNO) | 6.4 | Submicromolar Potency | < 5.0 | < 5.0 |
| Compound 21 (C21) | 8.48 | Submicromolar Potency | 6.1 | 6.3 |
| Deschloroclozapine (DCZ) | High Potency | High Potency | Lower Affinity | Lower Affinity |
| JHU37160 | 18.5 nM (EC50) | 0.2 nM (EC50) | Lower Affinity | Lower Affinity |
| Note: pEC50 values are presented where available. EC50 values for JHU37160 are in nM. Data for DCZ indicates high potency and lower affinity for wild-type receptors, though specific pKi/pEC50 values for direct comparison were not consistently available in the reviewed literature. |
| Agonist | Brain Penetration | Metabolism to Clozapine | Off-Target Concerns |
| This compound | Yes | No | Potential for off-target effects at higher concentrations, though generally favorable. |
| Clozapine-N-oxide (CNO) | Poor | Yes | Significant, due to conversion to clozapine which has a broad receptor binding profile.[1] |
| Compound 21 (C21) | Yes | No | Favorable, with fewer off-target actions reported. |
| Deschloroclozapine (DCZ) | Yes | No | Generally considered to have a favorable off-target profile. |
| JHU37160 | Yes | No | Reported to have a favorable off-target profile. |
In-Depth Look at this compound's Specificity
This compound, an FDA-approved hypnotic compound, has emerged as a promising DREADD agonist.[2] It demonstrates potent activation of both Gq- and Gi-coupled DREADDs.[2][3] A key advantage of this compound is its favorable pharmacokinetic profile; it effectively penetrates the blood-brain barrier and, crucially, is not back-metabolized to clozapine.[2][3] This circumvents the primary issue associated with CNO, where its conversion to clozapine leads to significant off-target effects at a wide range of endogenous receptors, complicating data interpretation.[1]
While this compound shows a high degree of selectivity for DREADDs over their wild-type muscarinic receptor counterparts, it is important to note that like many pharmacological agents, it is not entirely devoid of off-target interactions at higher concentrations. Therefore, careful dose-response studies are essential to determine the optimal concentration that maximizes DREADD activation while minimizing potential side effects.
The Rise of Alternatives to CNO
The limitations of CNO have spurred the development of a new generation of DREADD agonists. Compound 21 (C21) is a notable alternative that, similar to this compound, is not metabolized to clozapine and exhibits excellent brain penetration.[2][3] Deschloroclozapine (DCZ) and JHU37160 are other potent and specific DREADD activators with favorable pharmacokinetic properties.[4][5] The availability of these alternative agonists provides researchers with a valuable toolkit to minimize off-target effects and enhance the reliability of their chemogenetic experiments.
Experimental Protocols
To ensure the rigorous validation of DREADD agonist specificity, the following experimental approaches are recommended:
In Vitro Validation:
-
Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the agonist for the DREADD receptor and a panel of endogenous receptors.
-
Methodology:
-
Prepare cell membranes from cell lines (e.g., HEK293 or CHO cells) stably expressing the DREADD receptor or the endogenous receptor of interest.
-
Incubate the membranes with a known radiolabeled ligand for the receptor in the presence of increasing concentrations of the unlabeled DREADD agonist (competitor).
-
Measure the displacement of the radioligand by the agonist using a scintillation counter or other appropriate detector.
-
Calculate the IC50 value (the concentration of agonist that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
-
Functional Assays (e.g., Calcium Mobilization for Gq-DREADDs):
-
Objective: To measure the potency (EC50) of the agonist in activating the DREADD-mediated signaling cascade.
-
Methodology:
-
Culture cells expressing the Gq-DREADD and a fluorescent calcium indicator (e.g., Fluo-4 AM or GCaMP).
-
Stimulate the cells with a range of agonist concentrations.
-
Measure the change in intracellular calcium levels using a fluorescence plate reader or microscope.
-
Plot the dose-response curve and determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
-
In Vivo Validation:
-
Behavioral and Physiological Assessments in DREADD-Expressing vs. Control Animals:
-
Objective: To confirm that the observed in vivo effects are due to DREADD activation and not off-target actions of the agonist.
-
Methodology:
-
Express the DREADD in the target cell population of interest in one group of animals (e.g., via viral vector injection in a specific brain region). A control group should receive a control vector (e.g., expressing only a fluorescent reporter).
-
Administer a range of agonist doses to both groups.
-
Measure the behavioral or physiological response of interest.
-
A specific DREADD-mediated effect should be observed only in the DREADD-expressing animals and should be dose-dependent. The control group should show no significant response to the agonist at the effective doses used in the experimental group.
-
-
-
Pharmacokinetic Analysis:
-
Objective: To determine the concentration of the agonist in the plasma and brain over time.
-
Methodology:
-
Administer the agonist to the animals.
-
Collect blood and brain tissue samples at various time points.
-
Analyze the concentration of the agonist (and any potential metabolites) in the samples using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
-
Visualizing the Pathways and Workflows
To further clarify the processes involved in DREADD activation and validation, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Comparison of three DREADD agonists acting on Gq-DREADDs in the ventral tegmental area to alter locomotor activity in tyrosine hydroxylase:Cre male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. JHU 37160 | DREADD Ligands | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
A Comparative Guide to Perlapine and Other Tricyclic Compounds for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Perlapine with other structurally related tricyclic compounds. This document synthesizes experimental data on receptor binding affinities, outlines detailed experimental methodologies, and visualizes key signaling pathways to facilitate informed research and development decisions.
This compound, a tricyclic compound marketed in Japan as a hypnotic and sedative, presents a unique pharmacological profile that distinguishes it from other well-known tricyclic agents, many of which are primarily utilized as antipsychotics. This guide delves into a comparative analysis of this compound against its structural analogs: clozapine, loxapine, clotiapine, and fluthis compound.
Comparative Analysis of Receptor Binding Affinities
The therapeutic and side-effect profiles of tricyclic compounds are largely dictated by their affinity for various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and comparator tricyclic compounds for key central nervous system receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Clozapine (Ki, nM) | Loxapine (Ki, nM) | Clotiapine (Ki, nM) | Fluthis compound (Ki, nM) |
| Dopamine | |||||
| D1 | 198[1] | 85 | 29 | High Affinity | - |
| D2 | 30-90[2], 1803[1] | 125[3], 135-190 | <2[4] | High Affinity | Binds, but less than clozapine[5] |
| D3 | - | - | <100[6] | - | - |
| D4 | 30[7] | 9.5[3] | 12[4] | High Affinity | >100[8] |
| Serotonin | |||||
| 5-HT1A | - | 15 | >1000[4] | - | - |
| 5-HT2A | 70[1] | 4 | <2[4] | High Affinity | - |
| 5-HT2C | - | 7.5[3] | 29[4] | - | - |
| 5-HT6 | - | 7 | >1000[4] | - | - |
| 5-HT7 | - | 19 | >1000[4] | - | - |
| Histamine | |||||
| H1 | Potent Antihistamine[1] | 1.1 | 1.8 | High Affinity | - |
| Adrenergic | |||||
| α1 | 19[1] | 7 | 8 | High Affinity | Marked Affinity (~10 nM IC50)[9] |
| α2 | 4945[1] | 51 | 130 | Negligible Affinity | Negligible Affinity[9] |
| Muscarinic | |||||
| M1 | Anticholinergic[1] | 1.9[3] | 120[3] | - | Pronounced Anticholinergic Effects[9] |
Signaling Pathways
The interaction of these tricyclic compounds with their respective receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using Graphviz, illustrate the canonical signaling pathways for the major receptor families targeted by these drugs.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of binding data, detailed experimental protocols are essential. Below are representative methodologies for key assays used to characterize the compounds discussed in this guide.
Radioligand Receptor Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells) or tissue homogenates from specific brain regions.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]spiperone for dopamine D2 receptors, [3H]ketanserin for serotonin 5-HT2A receptors).[10][11]
-
Test Compounds: this compound and comparator tricyclic compounds.
-
Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with various salts) and wash buffer.
-
Filtration System: 96-well filter plates and a vacuum manifold.
-
Detection: Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Cells or tissues are homogenized in an ice-cold buffer.
-
The homogenate is centrifuged to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined.[11]
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
The reaction is initiated by adding the membrane preparation.
-
The plates are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.[10][11]
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[11]
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]
-
In Vivo Microdialysis
This protocol provides a general framework for conducting in vivo microdialysis in rodents to measure extracellular neurotransmitter levels following the administration of a tricyclic compound.
Materials:
-
Animals: Typically rats or mice.
-
Surgical Equipment: Stereotaxic frame, anesthetic machine, surgical drill.
-
Microdialysis Equipment: Microdialysis probes, guide cannulae, syringe pump, fraction collector.
-
Solutions: Artificial cerebrospinal fluid (aCSF), test compound solutions.
-
Analytical System: High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) or mass spectrometry (MS).
Procedure:
-
Surgical Implantation of Guide Cannula:
-
The animal is anesthetized and placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).[12]
-
The cannula is secured to the skull with dental cement.
-
The animal is allowed to recover from surgery for several days.[13]
-
-
Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is perfused with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[12][14]
-
After a stabilization period to obtain a baseline, dialysate samples are collected at regular intervals (e.g., every 20 minutes).[15]
-
The test compound (e.g., this compound) is administered systemically (e.g., intraperitoneally).
-
Dialysate collection continues for a set period post-administration to monitor changes in neurotransmitter levels.[12]
-
-
Sample Analysis:
-
The collected dialysate samples are analyzed to quantify the concentration of neurotransmitters of interest (e.g., dopamine, serotonin, and their metabolites).[16] This is commonly done using HPLC-ECD.
-
-
Data Analysis:
-
Neurotransmitter concentrations in the dialysate are typically expressed as a percentage of the average baseline concentration.
-
The time course of the drug's effect on neurotransmitter release is then plotted and analyzed.
-
Discussion and Conclusion
This compound exhibits a distinct receptor binding profile compared to other tricyclic compounds like clozapine, loxapine, and fluthis compound. Its potent antihistaminic activity is consistent with its clinical use as a sedative and hypnotic.[1] While it shares the characteristic of interacting with multiple receptor systems with other atypical antipsychotics, the relative affinities differ. For instance, its affinity for the dopamine D2 receptor appears to be lower than that of loxapine but within a similar range to clozapine.[2][4][17]
The lower D2 receptor affinity of this compound and clozapine may contribute to a lower propensity for extrapyramidal side effects compared to typical antipsychotics.[2] However, the potent antihistaminic and anticholinergic effects of this compound are likely to contribute to its sedative and other side effects.
In preclinical studies, this compound has been shown to increase dopamine metabolites in a manner similar to chlorpromazine, suggesting some antipsychotic potential.[16] Furthermore, early clinical investigations with fluthis compound, a structurally similar compound, indicated antipsychotic efficacy with a low incidence of extrapyramidal symptoms.[18]
For researchers, the comparative data presented here highlights the nuanced differences in the pharmacodynamic profiles of these structurally related compounds. The choice of compound for a particular research application will depend on the specific receptors and signaling pathways under investigation. The detailed experimental protocols provide a foundation for designing and executing studies to further elucidate the unique properties of this compound and its analogs. Future research could focus on head-to-head preclinical and clinical studies under standardized conditions to provide a more definitive comparative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. psychiatrist.com [psychiatrist.com]
- 4. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of fluthis compound compared with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The effects of this compound on sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hopkinsmedicine.org [hopkinsmedicine.org]
- 10. cdn-links.lww.com [cdn-links.lww.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. This compound and dopamine metabolism: prediction of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antipsychotic efficacy of fluthis compound. An open multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Perlapine and Compound 21 for Chemogenetic Applications
A detailed guide for researchers on the efficacy, off-target effects, and practical considerations of two prominent DREADD actuators.
In the rapidly evolving field of chemogenetics, the quest for ideal actuator compounds—those that are specific, potent, and possess favorable pharmacokinetics—is paramount. While Clozapine-N-oxide (CNO) has been a foundational tool, concerns over its metabolic conversion to clozapine and potential off-target effects have spurred the investigation of alternatives.[1][2] This guide provides a comprehensive comparison of two such alternatives, Perlapine and Compound 21 (C21), for researchers, scientists, and drug development professionals.
Overview of this compound and Compound 21
This compound is an approved hypnotic drug that was later identified as a potential DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist.[1][2] Compound 21, on the other hand, was specifically developed as a non-CNO chemogenetic actuator.[1][2] Both have been evaluated for their ability to activate muscarinic-based DREADDs, such as the excitatory hM3Dq and the inhibitory hM4Di receptors.[1][2]
Efficacy and Potency at DREADD Receptors
Both this compound and C21 have demonstrated efficacy in activating DREADD receptors, but with notable differences in potency and receptor subtype specificity.
In Vitro Potency:
Studies in transfected Chinese hamster ovary (CHO) cells have shown that both compounds potently activate the hM3Dq receptor, with C21 exhibiting a slightly higher potency.[1][2] For other muscarinic-based DREADDs, C21 has also been shown to be a potent agonist for hM1Dq and hM4Di.[1]
| Compound | DREADD Receptor | pEC50 |
| Compound 21 | hM3Dq | 8.48 ± 0.05 |
| This compound | hM3Dq | 8.08 ± 0.05 |
| Compound 21 | hM1Dq | 8.91 |
| Compound 21 | hM4Di | 7.77 |
Table 1: In vitro potency (pEC50) of Compound 21 and this compound at various muscarinic DREADD receptors. Data sourced from transfected CHO cell-based assays.[1][2]
Binding Affinity:
Radioligand competition binding assays have revealed that C21 has a significantly higher affinity for hM1Dq and hM4Di DREADDs compared to wildtype muscarinic receptors.[1][2] In contrast, this compound shows only a small increase in binding affinity for these DREADDs compared to their wildtype counterparts.[1][2]
| Ligand | Receptor | pKi |
| Compound 21 | hM1 (wildtype) | 5.97 |
| Compound 21 | hM4 (wildtype) | 5.44 |
| Compound 21 | hM1Dq | >10-fold higher affinity than wildtype |
| Compound 21 | hM4Di | >10-fold higher affinity than wildtype |
| This compound | hM1Dq | Small increase in affinity vs. wildtype |
| This compound | hM4Di | Small increase in affinity vs. wildtype |
Table 2: Binding affinities (pKi) of Compound 21 and this compound for wildtype and DREADD muscarinic receptors.[1][2]
Pharmacokinetics and In Vivo Considerations
The pharmacokinetic profiles of this compound and C21 are critical for their application in in vivo studies.
| Parameter | Compound 21 | This compound |
| Brain Penetration | Excellent | Data not as extensively reported, but used in vivo |
| Off-Target Actions | Few, but can act as an antagonist at some wildtype GPCRs | Known to interact with dopamine metabolism |
| In Vivo Dosing (mice) | 0.3 - 3 mg/kg | Dosing information is less standardized in chemogenetic literature |
Table 3: Comparison of key pharmacokinetic and in vivo properties of Compound 21 and this compound.[1][2][3][4][5]
Compound 21 is noted for its favorable pharmacokinetic properties, including excellent brain penetration.[1][2] However, it is important to note that C21 can exhibit weak to moderate binding affinity at a range of wildtype G protein-coupled receptors (GPCRs), which may lead to functional antagonism at higher doses.[1][2][3] Therefore, careful dose-response studies are crucial to ensure on-target DREADD activation without confounding off-target effects.[1][2][3] Studies have also shown that C21 can have dose-dependent off-target effects on the renal system, causing acute diuresis at higher concentrations.[3][6] Furthermore, both CNO and C21 have been observed to modulate sleep in mice not expressing DREADD receptors, suggesting off-target effects that are not related to back-metabolism to clozapine.[7]
This compound's pharmacokinetic data in the context of chemogenetics is less extensively documented in direct comparison to C21. As a known psychoactive drug, it has established effects on endogenous systems, including dopamine metabolism, which could complicate the interpretation of chemogenetic experiments.[5]
Signaling Pathways
Both this compound and C21 activate muscarinic-based DREADDs, which couple to specific G-protein signaling pathways to either excite or inhibit neuronal activity.
Caption: Excitatory DREADD (hM3Dq) signaling pathway.
Caption: Inhibitory DREADD (hM4Di) signaling pathway.
Experimental Protocols
In Vitro Calcium Mobilization Assay (for hM3Dq efficacy):
-
Cell Culture: Chinese hamster ovary (CHO) cells are transiently transfected with the hM3Dq DREADD receptor.
-
Cell Plating: Transfected cells are plated into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Increasing concentrations of this compound or Compound 21 are added to the wells.
-
Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.
-
Data Analysis: The concentration-response data is fitted to a sigmoidal dose-response curve to determine the pEC50 value.
Caption: Workflow for in vitro calcium mobilization assay.
In Vivo Behavioral Assessment:
-
Animal Model: Mice expressing the DREADD of interest (e.g., hM3Dq or hM4Di) in a specific neuronal population.
-
Compound Administration: this compound or Compound 21 is administered, typically via intraperitoneal (IP) injection. Doses for C21 range from 0.3 to 3 mg/kg.[4]
-
Behavioral Testing: A relevant behavioral paradigm is conducted (e.g., feeding behavior, locomotion, sleep analysis).[1][7]
-
Control Group: A critical control is the administration of the compound to wild-type animals (not expressing the DREADD) to assess for off-target effects.[7]
-
Data Collection and Analysis: Behavioral parameters are quantified and compared between the DREADD-expressing and control groups.
Conclusion and Recommendations
Both this compound and Compound 21 are viable alternatives to CNO for chemogenetic control of neuronal activity.
Compound 21 stands out for its high potency at multiple muscarinic DREADDs and favorable pharmacokinetic profile, including excellent brain penetration.[1][2] However, researchers must be vigilant about potential off-target effects, particularly at higher doses, and should include appropriate control groups in their experimental designs.[3][4][7] The dose should be carefully titrated to achieve the desired chemogenetic effect while minimizing off-target actions.
This compound is an effective DREADD agonist, but its pre-existing pharmacological profile as a hypnotic with effects on dopamine metabolism necessitates careful consideration.[1][5] Its use may be more suitable in paradigms where its known effects do not confound the experimental question.
For researchers seeking a potent and brain-penetrant DREADD actuator with a well-characterized profile in the chemogenetics literature, Compound 21 is generally the more robust choice, provided that dose-response relationships and potential off-target effects are meticulously evaluated. The inclusion of DREADD-free control groups treated with the actuator is an indispensable component of any chemogenetic study to ensure that the observed effects are indeed due to the specific activation of the designer receptor.[7]
References
- 1. DREADD Agonist 21 Is an Effective Agonist for Muscarinic-Based DREADDs in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | DREADD agonist compound 21 causes acute diuresis in wild-type mice [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound and dopamine metabolism: prediction of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of clozapine-N-oxide and compound 21 on sleep in laboratory mice | eLife [elifesciences.org]
Validating Perlapine's On-Target Effects: A Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of Perlapine, a tricyclic compound with a complex pharmacological profile. To ensure robust and reliable data, a series of control experiments are outlined, comparing this compound's activity with selective agonists and antagonists for its primary molecular targets. This document includes detailed experimental protocols, structured data presentation tables, and visualizations of the key signaling pathways involved.
Overview of this compound's Pharmacological Profile
This compound is a hypnotic and sedative agent that exhibits potent antihistaminic properties and interacts with several other receptor systems, including dopaminergic, serotonergic, and adrenergic receptors.[1] Its polypharmacology necessitates a thorough validation of its effects on each of its known targets to distinguish between on-target and potential off-target activities.
Table 1: this compound's Receptor Binding Affinities (IC50)
| Receptor Target | IC50 (nM) |
| Histamine H1 | Potent (exact value not specified in provided results) |
| α1-Adrenergic | 19 |
| Serotonin 5-HT2A | 70 |
| Dopamine D1 | 198 |
| Dopamine D2 | 1,803 |
| α2-Adrenergic | 4,945 |
Data compiled from publicly available information.[1]
Experimental Strategy for On-Target Validation
To validate this compound's on-target effects, a multi-faceted approach employing both direct binding and functional cell-based assays is recommended. For each primary target, a set of experiments should be conducted using this compound alongside a selective agonist (positive control) and a selective antagonist (negative control).
Experimental Workflow
Caption: A generalized workflow for validating this compound's on-target effects.
Control Compounds for Key Targets
The use of highly selective agonists and antagonists is critical for isolating the effects of this compound on each of its targets.
Table 2: Recommended Control Compounds
| Target Receptor | Positive Control (Agonist) | Negative Control (Antagonist) |
| Histamine H1 | Histamine | Mepyramine |
| Dopamine D1 | SKF-38393[2] | SCH-23390[2] |
| Dopamine D2 | Quinpirole | Raclopride[2] |
| Serotonin 5-HT2A | α-methyl-5-HT | Ketanserin |
| α1-Adrenergic | Phenylephrine | Prazosin |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Commercially available cell lines stably expressing the human recombinant receptors are recommended for these assays.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for each target receptor in comparison to known selective ligands.
Methodology:
-
Cell Culture: Culture HEK293 or CHO-K1 cells stably expressing the human receptor of interest (e.g., Histamine H1, Dopamine D1, etc.).[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]
-
Membrane Preparation: Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Competition Binding Assay:
-
Incubate a fixed concentration of a suitable radioligand (e.g., [³H]-Mepyramine for H1, [³H]-SCH-23390 for D1) with the cell membranes.
-
Add increasing concentrations of unlabeled competitor: this compound, the respective positive control agonist, or the negative control antagonist.
-
Incubate to allow binding to reach equilibrium.
-
-
Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation:
Table 3: Example Data Table for Receptor Binding Assay (Histamine H1 Receptor)
| Compound | IC50 (nM) | Ki (nM) |
| This compound | [Experimental Value] | [Calculated Value] |
| Histamine (Positive Control) | [Experimental Value] | [Calculated Value] |
| Mepyramine (Negative Control) | [Experimental Value] | [Calculated Value] |
Second Messenger Assays
Objective: To measure the functional consequence of this compound binding to its G-protein coupled receptor (GPCR) targets by quantifying changes in second messenger levels (cAMP or intracellular calcium).
Applicable Targets: Dopamine D1 (Gs-coupled), Dopamine D2 (Gi-coupled)
Methodology:
-
Cell Culture: Seed cells stably expressing the target receptor (e.g., CHO-K1-hD1R) in a 96-well or 384-well plate.[4][9]
-
Compound Treatment:
-
For Gs-coupled receptors (D1), treat cells with increasing concentrations of this compound or the positive control agonist.
-
For Gi-coupled receptors (D2), pre-treat cells with forskolin (an adenylyl cyclase activator) followed by increasing concentrations of this compound or the positive control agonist. To test for antagonist activity, pre-incubate with this compound or the negative control antagonist before adding a fixed concentration of an agonist.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Plot the cAMP response against the logarithm of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.
Data Presentation:
Table 4: Example Data Table for cAMP Assay (Dopamine D1 Receptor)
| Compound | EC50 (nM) |
| This compound | [Experimental Value] |
| SKF-38393 (Positive Control) | [Experimental Value] |
| SCH-23390 (Negative Control) | No agonistic activity |
Applicable Targets: Histamine H1, Serotonin 5-HT2A, α1-Adrenergic
Methodology:
-
Cell Culture: Plate cells stably expressing the target receptor (e.g., U2OS-hH1R) in a black-walled, clear-bottom 96-well or 384-well plate.[6][13][15][22][23][24]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
Compound Addition and Measurement: Use a fluorescence plate reader with an automated injection system (e.g., FLIPR or FlexStation) to add increasing concentrations of this compound, the positive control agonist, or the negative control antagonist. Measure the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration and plot it against the logarithm of the compound concentration to calculate EC50 or IC50 values.
Data Presentation:
Table 5: Example Data Table for Calcium Flux Assay (Serotonin 5-HT2A Receptor)
| Compound | EC50 (nM) |
| This compound | [Experimental Value] |
| α-methyl-5-HT (Positive Control) | [Experimental Value] |
| Ketanserin (Negative Control) | No agonistic activity |
Downstream Signaling Pathway Analysis (Western Blotting)
Objective: To confirm that this compound modulates the downstream signaling pathways associated with its target receptors by measuring the phosphorylation of key effector proteins.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cell lines and treat with this compound, a positive control agonist, and a negative control antagonist at a fixed concentration (e.g., EC80 of the agonist) for a specified time.
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK1/2, phospho-CREB).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., β-actin or GAPDH).
Data Presentation:
Table 6: Example Data Table for Western Blot Analysis (Dopamine D1 Receptor Signaling)
| Treatment | Fold Change in p-CREB / Total CREB (Normalized to Vehicle) |
| Vehicle | 1.0 |
| This compound | [Experimental Value] |
| SKF-38393 (Positive Control) | [Experimental Value] |
| SKF-38393 + SCH-23390 (Negative Control) | [Experimental Value] |
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling cascades initiated by the activation of this compound's target receptors.
Caption: Dopamine D1 receptor signaling pathway.[1][25][26][27]
Caption: Dopamine D2 receptor signaling pathway.[28][29][30]
Caption: Gq-coupled receptor signaling pathway.[31][32][33][34][35][36][37]
By systematically applying these control experiments, researchers can confidently validate the on-target effects of this compound, providing a solid foundation for further drug development and mechanistic studies.
References
- 1. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D1 and D2 receptor selectivities of agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. revvity.com [revvity.com]
- 5. D1 Dopamine Receptor Cell Line – Cells Online [cells-online.com]
- 6. Histamine H1 Receptor Cell Line – Cells Online [cells-online.com]
- 7. ValiScreen Human Serotonin 5-HT2A Cell Line, CHO-K1 Cells | Revvity [revvity.com]
- 8. innoprot.com [innoprot.com]
- 9. innoprot.com [innoprot.com]
- 10. criver.com [criver.com]
- 11. Dopamine Receptor D1 (DRD1) Stable Cell Line | eEnzyme [eenzyme.com]
- 12. genscript.com [genscript.com]
- 13. Alpha1A Adrenergic Receptor Cell Line – Cells Online [cells-online.com]
- 14. innoprot.com [innoprot.com]
- 15. Adrenergic-alpha 1A receptor stable expressing U2OS Cell Line – AS ONE INTERNATIONAL [asone-int.com]
- 16. innoprot.com [innoprot.com]
- 17. genscript.com [genscript.com]
- 18. Characterization of Mouse Striatal Precursor Cell Lines Expressing Functional Dopamine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. innoprot.com [innoprot.com]
- 20. genscript.com [genscript.com]
- 21. Neuronal cell lines transfected with the dopamine D2 receptor gene promoter as a model for studying the effects of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. innoprot.com [innoprot.com]
- 23. 5-HT2A Serotonin Receptor Cell Line – Cells Online [cells-online.com]
- 24. innoprot.com [innoprot.com]
- 25. Reward signals downstream of dopamine D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 27. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 32. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 33. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 34. youtube.com [youtube.com]
- 35. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 37. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Perlapine's Endogenous Receptor Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinities of Perlapine with several atypical antipsychotic drugs—Clozapine, Olanzapine, Risperidone, and Quetiapine—across a panel of key endogenous receptors. The data presented herein is crucial for understanding the polypharmacology of this compound and predicting its potential on-target and off-target effects. All quantitative data is summarized in structured tables, and detailed experimental methodologies for the cited assays are provided. Furthermore, signaling pathways for the primary receptors of interest are visualized using Graphviz diagrams to facilitate a deeper understanding of the functional consequences of receptor binding.
Comparative Binding Affinity Analysis
The cross-reactivity of this compound and selected atypical antipsychotics was evaluated by comparing their binding affinities (Ki, in nM) for several key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The data, primarily sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki database, reveals a broad receptor interaction profile for this compound.
| Receptor | This compound (Ki, nM) | Clozapine (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) | Quetiapine (Ki, nM) |
| Dopamine D1 | 198 | 85 | 31 | 240 | 990 |
| Dopamine D2 | 1803 | 125 | 11 | 3.2 | 380 |
| Dopamine D4 | 30 | 9 | 27 | 7.3 | 2020 |
| Serotonin 5-HT2A | 70 | 13 | 4 | 0.2 | 640 |
| Histamine H1 | Potent (specific Ki not consistently reported) | 1.1 | 7 | 20 | 6.9 |
| Adrenergic α1 | 19 | 7 | 19 | 5 | 22 |
| Adrenergic α2 | 4945 | 14 | 230 | 16 | 2900 |
| Muscarinic M1 | Moderate (specific Ki not consistently reported) | 1.9 | 2.5 | >10,000 | 37 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a representative compilation from publicly available databases and literature.
Functional Activity Profile
Beyond binding affinity, the functional activity of a compound at a receptor (i.e., whether it acts as an agonist, antagonist, or inverse agonist) is critical for understanding its pharmacological effect.
-
This compound : Primarily acts as an antagonist at histamine H1, adrenergic α1, and muscarinic M1 receptors.[1][2][3][4] Its activity at dopamine and serotonin receptors is characterized by weaker antagonism compared to atypical antipsychotics.[1] Notably, this compound is a potent agonist at designer receptors exclusively activated by designer drugs (DREADDs), specifically the muscarinic-based hM3Dq, hM1Dq, and hM4Di receptors.[5][6]
-
Comparator Atypical Antipsychotics : Clozapine, Olanzapine, Risperidone, and Quetiapine are all primarily characterized as antagonists at dopamine D2 and serotonin 5-HT2A receptors, which is central to their antipsychotic mechanism.[7] They also exhibit varying degrees of antagonist activity at other receptors, contributing to their side-effect profiles.
Experimental Protocols
The binding affinity (Ki) and functional activity data presented in this guide are typically determined using the following key experimental methodologies:
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
-
Assay Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[8][9][10]
Functional Assays: Calcium Flux Assay (for Gq-coupled receptors)
Objective: To determine the functional activity (agonist or antagonist) of a test compound at a Gq-coupled receptor (e.g., 5-HT2A, α1-adrenergic, M1 muscarinic).
General Protocol:
-
Cell Culture: Cells stably or transiently expressing the Gq-coupled receptor of interest are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the cells. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.
-
Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) is determined. For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.[11][12][13][14][15]
Functional Assays: Inositol Monophosphate (IP1) Accumulation Assay (for Gq-coupled receptors)
Objective: To provide an alternative method for measuring the activation of Gq-coupled receptors by quantifying a downstream second messenger.
General Protocol:
-
Cell Stimulation: Cells expressing the Gq-coupled receptor are incubated with the test compound in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1).
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
IP1 Detection: The amount of accumulated IP1 is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.
-
Data Analysis: Similar to the calcium flux assay, EC50 values for agonists and IC50 values for antagonists are determined based on the IP1 signal.[16][17][18][19][20]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the canonical signaling pathways for the key receptors discussed in this guide.
References
- 1. revvity.com [revvity.com]
- 2. From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging the high-affinity state of the dopamine D2 receptor in vivo: Fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. domaintherapeutics.ca [domaintherapeutics.ca]
- 6. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Function of α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Functionally selective activation of the dopamine receptor D2 is mirrored by the protein expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways [mdpi.com]
- 11. collaborativedrug.com [collaborativedrug.com]
- 12. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 13. pdspdb.unc.edu [pdspdb.unc.edu]
- 14. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a Multiplex Assay for Studying Functional Selectivity of Human Serotonin 5-HT2A Receptors and Identification of Active Compounds by High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Massively parallel screening of the receptorome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. innoprot.com [innoprot.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Behavioral Effects of Perlapine and Salvinorin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the behavioral effects of Perlapine and Salvinorin B, focusing on their distinct pharmacological profiles and implications for neuroscience research and therapeutic development. While both compounds modulate neuronal activity, they do so through fundamentally different mechanisms, leading to disparate behavioral outcomes. This document synthesizes available preclinical and clinical data, outlines experimental methodologies, and visualizes their primary signaling pathways.
Executive Summary
This compound, a tricyclic compound, is primarily known for its sedative and hypnotic properties, acting as an antagonist at multiple neurotransmitter receptors. In contrast, Salvinorin B, a derivative of the potent kappa-opioid receptor (KOR) agonist Salvinorin A, and its analogues, are powerful modulators of the KOR system, exhibiting a range of effects including analgesia, alterations in mood, and motor suppression. The available data, particularly for Salvinorin B and its more stable derivatives, is extensive in animal models. Conversely, detailed quantitative behavioral data for this compound is less abundant in publicly accessible literature, with much of the information being qualitative or focused on neurochemical changes rather than overt behavioral metrics.
Pharmacological Profile and Mechanism of Action
This compound
This compound is a tricyclic compound marketed in Japan as a hypnotic and sedative under the brand names Hypnodine and Pipnodine[1]. Its behavioral effects are a consequence of its broad-spectrum antagonism at various G-protein coupled receptors (GPCRs). It acts as a potent antihistamine, and also possesses anticholinergic, antiserotonergic, and antiadrenergic properties[1]. Its affinity for dopamine receptors is comparatively weaker, particularly at the D2 receptor, which is a primary target for typical antipsychotics[1]. However, it does show a higher affinity for the D1 receptor[1]. This multi-receptor interaction profile contributes to its sedative effects and has also led to its investigation as a potential antipsychotic agent, though its efficacy in this regard is not well-established[1][2]. More recently, this compound has gained attention as a potent agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically muscarinic-based DREADDs like hM3Dq, offering a tool for targeted neuronal activation in research settings[3][4].
Salvinorin B
Salvinorin B is a neoclerodane diterpene and a metabolite of the potent, naturally occurring hallucinogen Salvinorin A[5]. While Salvinorin A is a highly selective and potent kappa-opioid receptor (KOR) agonist, Salvinorin B itself has a much lower affinity for the KOR and is considered largely inert in vivo[6][7]. However, synthetic derivatives of Salvinorin B, such as 2-methoxymethyl-Salvinorin B (MOM-Sal B) and 2-ethoxymethyl-Salvinorin B (EOM-Sal B), have been developed to overcome the metabolic instability of Salvinorin A. These derivatives are potent and selective KOR agonists with a longer duration of action, making them valuable research tools to probe the function of the KOR system[5][8][9]. Activation of the KOR, a Gi/Go-coupled receptor, leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, resulting in a range of behavioral effects[6][8][10].
Comparative Behavioral Effects
The differing mechanisms of action of this compound and Salvinorin B derivatives translate into distinct behavioral profiles.
Sedation and Locomotor Activity
-
Salvinorin B Derivatives: The effects of Salvinorin B derivatives on locomotor activity are complex and can be dose- and species-dependent. High doses of potent KOR agonists like MOM-Sal B can cause profound motor suppression and immobility in mice[8][12]. However, some studies have reported that certain derivatives, such as EOM Sal B, did not cause sedation in spontaneous locomotor activity tests in rats at doses effective in other behavioral paradigms[3][5]. Furthermore, some Salvinorin B analogs have been shown to attenuate cocaine-induced hyperactivity[6][9].
Anxiety and Mood
-
This compound: Due to its sedative and antihistaminergic properties, this compound may possess anxiolytic-like effects. However, there is a lack of specific preclinical data from standard anxiety models like the elevated plus-maze to quantify these effects.
-
Salvinorin B Derivatives: Activation of the KOR is generally associated with dysphoria and aversive states[8]. Preclinical studies using conditioned place aversion paradigms have demonstrated the aversive properties of KOR agonists. However, some derivatives have been developed with the aim of minimizing these aversive effects. For instance, EOM Sal B was reported to not show anxiogenic behavior in the elevated plus-maze test in rats[3][5]. One study reported that the 2-O-salvinorin B benzofuran-2-carboxylate derivative exhibits anxiolytic-like effects in mice[6].
Cognitive Function
-
This compound: The anticholinergic and antihistaminergic properties of this compound suggest potential for cognitive impairment, particularly in domains of learning and memory. However, specific studies quantifying these effects are not widely available. Studies on the related compound clozapine have shown mixed effects on cognition in patients with schizophrenia, with some evidence for improvement in attention and verbal fluency[11][13].
-
Salvinorin B Derivatives: The effects of KOR activation on cognition are not well characterized. Given the role of the KOR system in stress and mood regulation, it is plausible that Salvinorin B derivatives could modulate cognitive processes, though more research is needed in this area.
Sleep
-
This compound: this compound is marketed as a hypnotic, indicating a primary effect of promoting sleep[1]. A study in humans demonstrated that this compound has sleep-inducing properties[14]. Studies on the structurally similar clozapine have shown that it can improve sleep continuity, increase stage 2 sleep, and decrease slow-wave sleep[15][16]. One study noted that this compound is a REM-suppressing sedative[17].
-
Salvinorin B Derivatives: The effects of KOR agonists on sleep architecture are not as well-defined as those of traditional hypnotics. Given their impact on mood and arousal, it is likely that they would alter sleep patterns, but detailed studies are needed to characterize these effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and Salvinorin B derivatives. It is important to note the limited availability of quantitative behavioral data for this compound.
Table 1: Effects of this compound on Neurochemistry (Rat)
| Compound | Dose | Brain Region | Neurochemical Change | Reference |
|---|---|---|---|---|
| This compound | Dose-dependent | Striatum, Tuberculum Olfactorium | Increase in DOPAC | [2][12] |
| this compound | Dose-dependent | Striatum, Tuberculum Olfactorium | No change in Dopamine |[2][12] |
DOPAC: 3,4-Dihydroxyphenylacetic acid, a dopamine metabolite.
Table 2: Behavioral Effects of Salvinorin B Derivatives in Rodents
| Compound | Species | Behavioral Test | Dose (mg/kg) | Route | Key Finding | Reference |
|---|---|---|---|---|---|---|
| MOM-Sal B | Mouse | Locomotor Activity | 0.05-1 | s.c. | Dose-dependent immobility | [8][12] |
| MOM-Sal B | Rat | Y-Maze | 1-5 | s.c. | Increased ambulation/exploration | [8] |
| MOM-Sal B | Rat | Hot-Plate Test | 0.5-5 | i.p. | Dose-dependent antinociception | [8][12] |
| MOM-Sal B | Rat | Hypothermia | 0.5-5 | i.p. | Dose-dependent decrease in body temperature | [8][12] |
| EOM Sal B | Rat | Spontaneous Locomotor Activity | 0.1-0.3 | i.p. | No sedation observed | [3][5] |
| EOM Sal B | Rat | Elevated Plus-Maze | 0.1-0.3 | i.p. | No anxiogenic behavior observed | [3][5] |
| β-THP Sal B | Mouse | Formalin-induced inflammatory pain | 1-2 | i.p. | Reduced pain score and paw edema | [6] |
| β-THP Sal B | Mouse | Paclitaxel-induced neuropathic pain | 2 | s.c. | Suppressed mechanical and cold allodynia |[6] |
Experimental Protocols
Elevated Plus-Maze (for assessing anxiety-like behavior)
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the ground. For rats, the arms are typically 50 cm long and 10 cm wide, elevated 55 cm. For mice, the dimensions are smaller.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes prior to the experiment.
-
The test compound (e.g., Salvinorin B derivative) or vehicle is administered at a specified time before the test (e.g., 10 minutes prior).
-
The animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a set period, typically 5 minutes, using a video camera.
-
An observer, blinded to the treatment conditions, scores the time spent in the open and closed arms, and the number of entries into each arm.
-
-
Measures: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of open arm entries relative to the total time and entries. An increase in these measures is indicative of an anxiolytic effect.
Locomotor Activity Test
-
Apparatus: An open-field arena, which is a square or circular enclosure. The arena is often equipped with infrared beams to automatically track the animal's movement.
-
Procedure:
-
Animals are habituated to the testing room.
-
The test compound or vehicle is administered.
-
The animal is placed in the center of the open-field arena.
-
Locomotor activity is recorded for a specified duration (e.g., 30-60 minutes).
-
-
Measures: Key measures include total distance traveled, time spent moving, and entries into different zones of the arena (e.g., center vs. periphery). A decrease in locomotor activity is indicative of sedation or motor impairment.
Signaling Pathways
The signaling pathways of this compound and Salvinorin B are fundamentally different, reflecting their distinct receptor targets.
This compound Multi-Receptor Antagonism
This compound's behavioral effects are a result of its antagonist activity at multiple GPCRs. The diagram below illustrates its primary targets.
Salvinorin B Kappa-Opioid Receptor Agonism
Salvinorin B derivatives exert their effects through the activation of the kappa-opioid receptor, a Gi/Go-coupled protein. This initiates a cascade of intracellular events.
Conclusion and Future Directions
This compound and Salvinorin B derivatives represent two distinct classes of neuroactive compounds with different therapeutic potentials and research applications. This compound's broad-spectrum antagonism makes it an effective sedative-hypnotic, and its utility as a DREADD agonist provides a valuable tool for basic neuroscience research. However, the lack of detailed, publicly available quantitative behavioral data limits a comprehensive understanding of its in vivo effects beyond sedation.
In contrast, the development of potent and stable Salvinorin B derivatives has enabled a more thorough investigation of the kappa-opioid receptor system. These compounds have demonstrated a range of behavioral effects in animal models, from analgesia to the modulation of mood and motivation. The ongoing development of KOR agonists with improved side-effect profiles, such as G-protein biased agonists, holds promise for the treatment of pain, addiction, and mood disorders.
For drug development professionals, the multi-target profile of this compound highlights the complexities of designing drugs with specific behavioral outcomes. The focused mechanism of Salvinorin B derivatives, on the other hand, offers a more targeted approach to modulating a specific signaling pathway, though the challenge remains in mitigating the undesirable on-target effects of KOR activation. Future research should aim to generate more comprehensive behavioral data for compounds like this compound and to further refine the selectivity and signaling bias of Salvinorin B derivatives to unlock their full therapeutic potential.
References
- 1. Activation of kappa opioid receptor suppresses post-traumatic osteoarthritis via sequestering STAT3 on the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. The Salvinorin Analogue, Ethoxymethyl Ether Salvinorin B, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Core Outcome Measures in Preclinical Assessment of Candidate Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvinorin B | 92545-30-7 | Benchchem [benchchem.com]
- 6. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antipsychotic-induced suppression of locomotion in juvenile, adolescent and adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of clozapine on locomotor activity and anxiety-related behavior in the neonatal mice administered MK-801 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. The effects of this compound on sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of clozapine on sleep: a longitudinal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A psychophysiological investigation of the short-term effects of clozapine upon sleep parameters of normal young adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. elifesciences.org [elifesciences.org]
Unraveling Perlapine's Mechanism of Action: A Comparative Guide Based on Knockout Model Validation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive analysis of the mechanism of action of Perlapine, a tricyclic hypnotic and sedative. While direct experimental validation of this compound using specific knockout (KO) animal models is not presently available in published literature, this document synthesizes data from extensive research on knockout models for its primary pharmacological targets. By examining the established roles of these receptors, validated through genetic ablation, we can infer the contribution of each to this compound's overall pharmacological profile. This guide also compares this compound with pharmacologically related atypical antipsychotics, for which some knockout model data exists, to provide a broader context for its mechanism of action.
This compound's Receptor Binding Profile and Inferred Mechanism of Action
This compound is a multi-acting compound with varying affinities for several key neurotransmitter receptors. Its sedative and hypnotic effects are thought to arise from its potent antagonism of histamine H1 receptors, while its broader profile, including antiserotonergic, antiadrenergic, and weak antidopaminergic effects, contributes to its nuanced clinical properties. The validation of the roles of these target receptors in mediating specific physiological and behavioral effects has been extensively carried out using knockout animal models.
Data Presentation: Receptor Binding Affinities
The following table summarizes the receptor binding affinities (IC50 values) of this compound for its primary targets, providing a quantitative basis for understanding its polypharmacology. For comparison, the binding profiles of the related atypical antipsychotics, Clozapine and Olanzapine, are also presented.
| Receptor Subtype | This compound (IC50 nM) | Clozapine (IC50 nM) | Olanzapine (IC50 nM) |
| Histamine H1 | Potent antagonist (exact IC50 not specified in sources) | 1.1 | 0.49 |
| Dopamine D1 | 198[1] | 85 | 31 |
| Dopamine D2 | 1,803[1] | 126 | 1.1 |
| Serotonin 5-HT2A | 70[1] | 5.4 | 4 |
| Alpha-1 Adrenergic | 19[1] | 7 | 19 |
| Alpha-2 Adrenergic | 4,945[1] | 14 | 230 |
Validation of Target Mechanisms through Knockout Models
The following sections detail the findings from knockout mouse studies for each of this compound's primary receptor targets. This provides a strong line of evidence for the role of these receptors in mediating the effects attributed to this compound.
Histamine H1 Receptor (H1R) Knockout Models
-
Phenotype and Inferred Role: H1R knockout mice exhibit significant alterations in their sleep-wake cycle, with a notable decrease in wakefulness and an increase in slow-wave sleep.[2] These animals also show impaired arousal in response to novel environments and reduced locomotor activity.[2][3] Furthermore, H1R knockout mice display deficits in spatial learning and memory.[4][5]
Dopamine D1 and D2 Receptor (D1R, D2R) Knockout Models
-
Phenotype and Inferred Role: D1R knockout mice show reduced locomotion and can exhibit deficits in reward learning.[7][8] D2R knockout mice also display hypoactivity.[8] The dopamine transporter (DAT) knockout mouse, which has chronically elevated dopamine levels, exhibits hyperactivity and deficits in prepulse inhibition (a measure of sensorimotor gating), phenotypes that are relevant to psychiatric disorders.[1][9]
-
Validation of this compound's Weak Antipsychotic Profile: this compound has a much lower affinity for D2 receptors compared to D1 receptors.[1] While not considered an effective antipsychotic, its interaction with dopamine receptors may contribute to its overall CNS effects. Studies with atypical antipsychotics like clozapine in DAT knockout mice have shown that these drugs can attenuate sensorimotor gating deficits, suggesting that interactions with the dopamine system are crucial for their therapeutic effects.[1][9] The effects of olanzapine on body weight and food intake have been shown to be dependent on the presence of D2 receptors in knockout studies.[10]
Serotonin 5-HT2A Receptor (5-HT2AR) Knockout Models
-
Phenotype and Inferred Role: 5-HT2A receptor knockout mice have been instrumental in dissecting the mechanism of atypical antipsychotics. These mice show resistance to the hyperlocomotor effects of PCP-like drugs, a model used to screen for antipsychotic activity.[11] This suggests that 5-HT2A receptor antagonism is a key component of the therapeutic action of atypical antipsychotics.[11] Furthermore, the 5-HT2A receptor is implicated in modulating anxiety-like behaviors.[12]
-
Validation of this compound's Atypical Profile: this compound's affinity for the 5-HT2A receptor is significantly higher than for the D2 receptor, a characteristic feature of atypical antipsychotics.[1] The findings from 5-HT2A knockout mice strongly suggest that this compound's antagonism at this receptor contributes to its overall pharmacological profile, potentially influencing its sedative and anxiolytic properties, and distinguishing it from typical neuroleptics that primarily target D2 receptors.
Alpha-1 Adrenergic Receptor (α1-AR) Knockout Models
-
Phenotype and Inferred Role: Knockout mice lacking α1A- and α1B-adrenergic receptors exhibit altered cardiovascular function, including changes in blood pressure regulation and cardiac hypertrophy.[13][14] In the central nervous system, α1-adrenergic receptors are involved in arousal and attention.
-
Validation of this compound's Adrenergic Effects: this compound is a potent antagonist of α1-adrenergic receptors.[1] This action likely contributes to some of its side effects, such as orthostatic hypotension (a drop in blood pressure upon standing). The sedative effects of this compound may also be partially mediated through the blockade of central α1-adrenergic receptors, which would complement its potent H1 receptor antagonism.
Experimental Protocols
While specific protocols for this compound in knockout models are unavailable, the following are representative methodologies used in the cited studies to validate the function of its target receptors.
Behavioral Assays in Knockout Mice
-
Prepulse Inhibition (PPI) Test: This test is used to measure sensorimotor gating, which is often deficient in animal models of schizophrenia.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure: Mice are placed in the chamber and exposed to a series of trials. Some trials consist of a loud startling stimulus (pulse) alone, while others present a weaker, non-startling stimulus (prepulse) shortly before the pulse.
-
Measurement: The startle response (amplitude of flinch) is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
-
Relevance: Used to assess the antipsychotic-like effects of compounds in models like the DAT knockout mouse.[1][9]
-
-
Locomotor Activity Test: This assay measures spontaneous or drug-induced changes in movement.
-
Apparatus: An open-field arena equipped with infrared beams or video tracking software to monitor the animal's movement.
-
Procedure: Mice are placed in the center of the arena and their activity is recorded for a set period.
-
Measurement: Parameters such as total distance traveled, time spent in different zones of the arena, and rearing frequency are quantified.
-
Relevance: Used to assess the sedative or stimulant effects of drugs and to characterize the phenotype of knockout mice, such as the hypoactivity of D2R knockouts.[8]
-
Neurochemical Analysis
-
Receptor Autoradiography: This technique is used to visualize and quantify the density of specific receptors in brain tissue.
-
Procedure: Brain sections from knockout and wild-type mice are incubated with a radiolabeled ligand that specifically binds to the receptor of interest.
-
Measurement: The sections are exposed to a film or a phosphor imaging screen, and the resulting image shows the distribution and density of the radioligand binding, which reflects the receptor density.
-
Relevance: Used to confirm the absence of the targeted receptor in knockout animals and to study compensatory changes in other receptor systems.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a conceptual workflow for validating a drug's mechanism of action using knockout models.
Caption: this compound's multi-target mechanism of action.
Caption: Workflow for validating drug mechanism using knockout models.
Conclusion
References
- 1. Atypical antipsychotics clozapine and quetiapine attenuate prepulse inhibition deficits in dopamine transporter knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of histamine H1-receptor on behavioral states and wake maintenance during deficiency of a brain activating system: A study using a knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New findings in pharmacological effects induced by antihistamines: from PET studies to knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H1 receptor knockout mice exhibit impaired spatial memory in the eight-arm radial maze - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H1 receptor knockout mice exhibit impaired spatial memory in the eight-arm radial maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sedative effects of antihistamines: safety, performance, learning, and quality of life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of D1 receptor knockout on fear and reward learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Dopamine receptor knockout mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atypical antipsychotics clozapine and quetiapine attenuate prepulse inhibition deficits in dopamine transporter knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of atypical antipsychotic drugs on body weight and food intake in dopamine D2 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serotonin receptors 2A and 1A modulate anxiety-like behavior in post-traumatic stress disordered mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The alpha(1A/C)- and alpha(1B)-adrenergic receptors are required for physiological cardiac hypertrophy in the double-knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Abnormal myocardial contraction in alpha(1A)- and alpha(1B)-adrenoceptor double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Perlapine's Sedative Properties: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the sedative effects of Perlapine, an atypical antipsychotic, with other established sedative agents. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of available data, experimental methodologies, and the underlying neurobiological pathways.
Executive Summary
This compound has been identified as a sleep-promoting and sedative agent. While direct head-to-head clinical trials with extensive quantitative data comparing this compound to a wide range of sedatives are limited in publicly available literature, this guide synthesizes existing preclinical and related compound data to provide a comparative perspective. This compound's sedative action is likely mediated through its antagonist activity at histamine H1, muscarinic M1, and alpha-1 adrenergic receptors, a mechanism shared with other atypical antipsychotics known for their sedative properties.
Comparative Analysis of Sedative Drug Classes
To contextualize the sedative profile of this compound, the following table summarizes the known characteristics of major sedative drug classes. This compound is placed within the atypical antipsychotic class based on available information.
| Drug Class | Primary Mechanism of Action | Typical Sedative Potency | Effects on Sleep Architecture | Key Examples |
| Atypical Antipsychotics | Antagonism of Dopamine D2, Serotonin 5-HT2A, Histamine H1, Muscarinic M1, and Alpha-1 Adrenergic Receptors.[1][2] | Variable (Low to High) | Can increase total sleep time and sleep efficiency. May suppress REM sleep. | Clozapine, Olanzapine, Quetiapine, This compound |
| Benzodiazepines | Positive allosteric modulation of GABA-A receptors. | High | Increase total sleep time, reduce sleep latency, suppress slow-wave and REM sleep. | Diazepam, Lorazepam, Alprazolam |
| Z-Drugs | Selective positive allosteric modulation of GABA-A receptor alpha-1 subunit. | Moderate to High | Decrease sleep latency with less disruption to sleep architecture compared to benzodiazepines.[3][4][5] | Zolpidem, Zaleplon, Eszopiclone |
Experimental Protocols for Sedative Effect Assessment
A robust evaluation of a compound's sedative properties requires standardized and well-controlled experimental designs. The following protocol outlines a typical methodology for a comparative clinical trial.
Study Design:
A randomized, double-blind, placebo- and active-controlled crossover study is recommended.
-
Participants: Healthy adult volunteers with no history of sleep disorders or psychiatric conditions.
-
Interventions:
-
This compound (at various therapeutic doses)
-
Placebo
-
Active Comparator 1: A Benzodiazepine (e.g., Diazepam)
-
Active Comparator 2: A Z-drug (e.g., Zolpidem)
-
-
Washout Period: A sufficient washout period between each treatment arm to ensure complete drug elimination.
Outcome Measures:
1. Polysomnography (PSG): The gold standard for objective sleep assessment.[6][7] Key parameters include:
- Total Sleep Time (TST)
- Sleep Onset Latency (SOL)
- Wake After Sleep Onset (WASO)
- Sleep Efficiency (SE)
- Time spent in each sleep stage (N1, N2, N3, REM)
2. Subjective Sedation Scales: To capture the patient's experience of sedation.
- Stanford Sleepiness Scale (SSS): A 7-point scale to measure subjective sleepiness at various time points post-administration.
- Visual Analog Scale (VAS) for Sedation: A 100-mm line where participants mark their level of sleepiness from "not sleepy at all" to "extremely sleepy."
3. Psychomotor Performance Tests: To assess residual "hangover" effects.
- Digit Symbol Substitution Test (DSST): Measures cognitive function, attention, and processing speed.
- Choice Reaction Time (CRT) Test: Assesses alertness and motor responsiveness.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound-induced sedation and a typical experimental workflow for its assessment.
Conclusion
While direct, extensive comparative quantitative data on this compound's sedative effects are not widely available, its pharmacological profile strongly suggests a mechanism of action consistent with other sedating atypical antipsychotics. The provided experimental protocol offers a standardized framework for future research to precisely quantify and compare its sedative and hypnotic properties against other commonly used agents. Further clinical trials are warranted to fully elucidate the comparative sedative efficacy and safety profile of this compound.
References
- 1. Atypical Antipsychotics: Sleep, Sedation, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-to-Head Comparison of Sedation and Somnolence Among 37 Antipsychotics in Schizophrenia, Bipolar Disorder, Major Depression, Autism Spectrum Disorders, Delirium, and Repurposed in COVID-19, Infectious Diseases, and Oncology From the FAERS, 2004–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A double-blind comparative study of zolpidem versus zopiclone in the treatment of chronic primary insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of Eight Months of Nightly Zolpidem: A Prospective Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative effects of psychotropic medications on sleep architecture: a retrospective review of diagnostic polysomnography sleep parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of Perlapine Versus JHU37160: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, consequently, its potential therapeutic success. A drug's susceptibility to biotransformation by metabolic enzymes, primarily in the liver, dictates its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative framework for assessing the metabolic stability of two compounds of interest: Perlapine, a tricyclic agent with hypnotic and sedative properties, and JHU37160, a potent and selective agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs).
While direct comparative experimental data on the in vitro metabolic stability of this compound and JHU37160 is not publicly available, this guide furnishes researchers with the standardized experimental protocols and data interpretation frameworks necessary to conduct such an assessment. The following sections detail the methodologies for determining key metabolic stability parameters and provide templates for the presentation and interpretation of such data.
Data Presentation: A Framework for Comparison
The following tables are structured to present a clear and concise comparison of the in vitro metabolic stability of this compound and JHU37160, should experimental data be generated. These parameters are crucial for predicting a compound's in vivo behavior.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Parameter | This compound | JHU37160 |
| Half-Life (t1/2, min) | Data Not Available | Data Not Available |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data Not Available | Data Not Available |
| Metabolite Profile | Data Not Available | Data Not Available |
Table 2: In Vitro Metabolic Stability in Rat Liver Microsomes
| Parameter | This compound | JHU37160 |
| Half-Life (t1/2, min) | Data Not Available | Data Not Available |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data Not Available | Data Not Available |
| Metabolite Profile | Data Not Available | Data Not Available |
Experimental Protocols
The following is a detailed methodology for a standard in vitro metabolic stability assay using liver microsomes, a common and valuable tool in early drug discovery.
Objective:
To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound and JHU37160 in human and rat liver microsomes.
Materials:
-
This compound
-
JHU37160
-
Pooled Human Liver Microsomes (HLM)
-
Pooled Rat Liver Microsomes (RLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of each test compound (this compound and JHU37160) in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, combine the liver microsomes (e.g., final concentration of 0.5 mg/mL), phosphate buffer, and the test compound (e.g., final concentration of 1 µM).
-
Prepare parallel incubations without the NADPH regenerating system to serve as a negative control for non-enzymatic degradation.
-
Include a positive control compound with known metabolic stability to validate the assay performance.
-
-
Incubation:
-
Pre-incubate the plates at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the appropriate wells.
-
Incubate the plates at 37°C with constant shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in the respective wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. The organic solvent precipitates the microsomal proteins and stops the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the plates to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculation of Half-Life (t1/2):
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life using the following equation: t1/2 = 0.693 / k
-
-
Calculation of Intrinsic Clearance (CLint):
-
Calculate the intrinsic clearance using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume (µL) / Microsomal Protein Amount (mg))
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing metabolic stability and the logical relationship between metabolic stability and key drug development outcomes.
Caption: Experimental workflow for in vitro metabolic stability assay.
Caption: Relationship between metabolic stability and drug development outcomes.
Interpretation of Potential Results
Should experimental data become available, the following interpretations can be made:
-
Half-Life (t1/2): A longer half-life suggests greater metabolic stability, meaning the compound is metabolized more slowly. A compound with a very short half-life may be cleared from the body too quickly to exert a sustained therapeutic effect.
-
Intrinsic Clearance (CLint): This parameter reflects the efficiency of the metabolic enzymes in breaking down the compound. A lower CLint value indicates greater stability. High intrinsic clearance often correlates with high first-pass metabolism and low oral bioavailability.
A direct comparison of the t1/2 and CLint values for this compound and JHU37160 in both human and rat liver microsomes would provide valuable insights. For instance, if this compound exhibits a significantly shorter half-life and higher intrinsic clearance than JHU37160 in human liver microsomes, it would suggest that this compound is less metabolically stable and may have lower bioavailability in humans. Species differences are also important; a compound that is stable in rat liver microsomes but rapidly metabolized in human liver microsomes may present challenges in translating preclinical findings to clinical trials.
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug development. While a direct data-driven comparison of this compound and JHU37160 is not currently possible due to the lack of public data, this guide provides the necessary framework for researchers to conduct and interpret such a study. By employing the detailed experimental protocols and data presentation formats outlined herein, drug development professionals can generate the critical data needed to make informed decisions regarding the progression of these and other promising therapeutic candidates. A thorough understanding of a compound's metabolic fate is essential for navigating the path from discovery to clinical application.
Safety Operating Guide
Proper Disposal of Perlapine: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of Perlapine, a potent atypical neuroleptic and DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, preventing environmental contamination, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
This compound is classified as a hazardous chemical. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, meticulous disposal procedures are mandatory.
Key Safety and Hazard Data
A comprehensive understanding of this compound's hazardous properties is the foundation of safe handling and disposal. The following table summarizes critical safety information.
| Property | Data | Reference |
| GHS Hazard Class | Acute toxicity, oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity – single exposure (Category 3), Respiratory tract irritation | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| Acute Toxicity | Oral LD50: 660 mg/kg (rat), 279 mg/kg (mouse) | [1] |
| Primary Hazard | Irritant | [1] |
| Storage | Store in accordance with information listed on the product insert. Keep receptacle tightly sealed. |
Experimental Protocols for Disposal
Specific, validated protocols for the chemical neutralization of this compound in a standard laboratory setting are not publicly available. Therefore, the standard and most prudent procedure is to manage and segregate this compound waste for collection and disposal by a certified hazardous waste management service. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Step-by-Step Disposal Procedure
The following protocol is based on general best practices for the disposal of hazardous laboratory chemicals.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
-
Waste Segregation and Collection:
-
Do not mix this compound waste with non-hazardous laboratory trash.
-
Collect all solid waste contaminated with this compound, such as unused product, contaminated gloves, weigh boats, pipette tips, and paper towels, in a designated, compatible, and clearly labeled hazardous waste container.
-
For liquid waste containing this compound (e.g., solutions), use a dedicated, leak-proof, and compatible hazardous waste container.
-
-
Container Management:
-
Use a container that is in good condition and compatible with chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Do not overfill the container; it should be no more than 80% full to allow for vapor expansion and prevent spills.
-
-
Labeling:
-
Immediately label the hazardous waste container with the words "HAZARDOUS WASTE ".
-
Clearly identify the contents, including "This compound " and any solvents or other chemicals present, with their approximate concentrations or percentages.
-
Indicate the date when the first waste was added to the container.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area within the laboratory, away from general work areas.
-
Ensure the storage area is segregated from incompatible materials.
-
-
Disposal of Empty Containers:
-
Empty this compound containers are also considered hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol or methanol).
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, deface or remove the original label, and the container may then be disposed of as regular non-hazardous laboratory glass or plastic waste, in accordance with your institution's policies.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup for the full waste container.
-
Follow all institutional procedures for waste pickup and documentation.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, you contribute to a safer research environment and ensure that your laboratory practices are in full compliance with safety and environmental regulations. Building this deep trust in safe chemical handling is a cornerstone of responsible scientific practice.
References
Personal protective equipment for handling Perlapine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like Perlapine. This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound, fostering a culture of safety and building trust in operational procedures.
Hazard Identification and Safety Precautions
This compound is a chemical compound intended for research use and presents several potential hazards. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash hands and any exposed skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P330: Rinse mouth.[2]
-
P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure to this compound. The following PPE is recommended based on the identified hazards and standard laboratory safety practices.
| Protection Type | Recommended Equipment | Purpose & Best Practices |
| Eye and Face Protection | Safety goggles and a face shield | To protect against splashes, sprays, and airborne particles. Chemical splash goggles that comply with ANSI Z87.1 standards are essential. A face shield should be worn over the goggles, particularly when handling larger quantities or during procedures with a high splash potential.[3] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves) and a laboratory coat | To prevent skin contact. For prolonged contact or when handling concentrated solutions, consider double-gloving or using gloves with higher chemical resistance. A fully buttoned lab coat with sleeves covering the wrists should be worn to protect clothing and skin.[3][4] |
| Respiratory Protection | Respirator (e.g., N95 or higher) | The need for respiratory protection must be determined by a risk assessment. If working with the solid form where dust may be generated, or if there is a risk of aerosol formation, a NIOSH-approved respirator is necessary. All handling of powdered this compound should ideally be done in a certified chemical fume hood.[3] |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects.[3] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following step-by-step guidance outlines the key stages of the operational plan.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound should be stored at room temperature. For solutions, it is recommended to store them at -20°C.[5][6]
-
Store in a well-ventilated, dry place, away from incompatible materials such as strong acids, and oxidizing agents.[7]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
2. Preparation and Handling:
-
All work with this compound, especially with the solid form, should be conducted in a designated area such as a chemical fume hood to control potential exposure.
-
Before handling, ensure that all necessary PPE is correctly donned.
-
When weighing and transferring the solid compound, use appropriate tools like spatulas to minimize the generation of airborne dust.
-
For creating solutions, add the solid to the solvent slowly. This compound is soluble in DMSO and ethanol.[8] A water-soluble dihydrochloride salt is also available.[5]
3. Spill and Emergency Procedures:
-
Spill: In case of a spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations.[9][10]
Waste Segregation and Collection:
-
Collect all this compound waste, including unused material, contaminated lab supplies (e.g., gloves, pipette tips, weigh boats), and empty containers, in a dedicated and clearly labeled hazardous waste container.
-
Keep the hazardous waste container sealed when not in use.
Disposal Procedure:
-
Do not dispose of this compound down the drain.[11]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Maintain records of all disposed of hazardous waste as required by regulations.
Experimental Workflow for Safe Handling of this compound
Caption: Standard operational workflow for handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pppmag.com [pppmag.com]
- 5. This compound hydrochloride | Effective muscarinic DREADD agonist | Hello Bio [hellobio.com]
- 6. This compound | Effective muscarinic DREADD agonist | Hello Bio [hellobio.com]
- 7. fishersci.com [fishersci.com]
- 8. caymanchem.com [caymanchem.com]
- 9. leegov.com [leegov.com]
- 10. iwaste.epa.gov [iwaste.epa.gov]
- 11. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
